BMS-199264
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H31ClN4O4S |
|---|---|
分子量 |
531.1 g/mol |
IUPAC名 |
(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol |
InChI |
InChI=1S/C26H31ClN4O4S/c1-26(2)25(32)24(31(17-23-28-12-13-29-23)19-8-6-18(27)7-9-19)21-16-20(10-11-22(21)35-26)36(33,34)30-14-4-3-5-15-30/h6-13,16,24-25,32H,3-5,14-15,17H2,1-2H3,(H,28,29)/t24-,25+/m1/s1 |
InChIキー |
RZHDQAKIFAATRF-RPBOFIJWSA-N |
異性体SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C |
正規SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of BMS-199264 on F1F0 ATPase
Prepared for: Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Executive Summary
BMS-199264 is a selective inhibitor of the mitochondrial F1F0 ATP synthase, demonstrating a unique mechanism of action that has significant therapeutic potential, particularly in the context of ischemic injury. Under ischemic conditions, the F1F0 ATP synthase can reverse its function, hydrolyzing ATP and depleting cellular energy reserves. This compound selectively inhibits this ATP hydrolase activity without affecting the enzyme's primary function of ATP synthesis. This targeted inhibition is believed to occur through a conformational selection mechanism, where this compound preferentially binds to the enzyme's hydrolase state. Furthermore, emerging evidence suggests a connection between the F1F0 ATPase, the mitochondrial permeability transition pore (mPTP), and the regulatory protein Cyclophilin D (CypD). This guide provides a comprehensive overview of the molecular mechanism of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways.
Introduction to F1F0 ATP Synthase
The F1F0 ATP synthase, also known as Complex V of the electron transport chain, is a multi-subunit enzyme embedded in the inner mitochondrial membrane.[1][2][3] Its primary physiological role is to synthesize ATP from ADP and inorganic phosphate (B84403) (Pi), driven by the proton motive force generated during oxidative phosphorylation.[1][2][3][4][5] The enzyme is a rotary motor composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is integrated into the inner mitochondrial membrane and functions as a proton channel.[1]
However, under pathological conditions such as ischemia, the F1F0 ATP synthase can reverse its operation and act as an ATP hydrolase, consuming ATP and exacerbating cellular energy depletion.[1][4][5][6] This reversal contributes significantly to the cellular damage observed in ischemic events.[4][5]
The Role of F1F0 ATPase in the Mitochondrial Permeability Transition Pore (mPTP)
The mitochondrial permeability transition pore (mPTP) is a non-specific channel that can form in the inner mitochondrial membrane under conditions of high matrix Ca2+ and oxidative stress.[7][8] Persistent opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death.[7][8] While the exact molecular composition of the mPTP is still under investigation, compelling evidence suggests that the F1F0 ATP synthase is a key component.[8]
Cyclophilin D (CypD), a mitochondrial matrix protein, is a crucial regulator of the mPTP.[9][10] Studies have shown that CypD can associate with the lateral stalk of the F1F0 ATP synthase, specifically interacting with the Oligomycin (B223565) Sensitivity Conferring Protein (OSCP) and subunits b and d.[2][3][9][11] This interaction is thought to sensitize the mPTP to opening.
This compound: A Selective Modulator of F1F0 ATPase
This compound is a small molecule, identified as a benzopyran derivative, that acts as a selective inhibitor of the F1F0 ATP hydrolase activity.[1][6] Unlike non-selective inhibitors like oligomycin and aurovertin, which inhibit both ATP synthesis and hydrolysis, this compound specifically targets the detrimental ATP hydrolysis that occurs during ischemia without impairing the vital ATP synthesis in healthy tissues.[4][5][6] This selectivity makes this compound a promising candidate for cardioprotective and neuroprotective therapies.[4][5]
Mechanism of Action of this compound
The selective inhibition of the F1F0 ATP hydrolase by this compound suggests that the enzyme adopts different conformational states when functioning as a synthase versus a hydrolase.[1][5] this compound is believed to preferentially bind to and stabilize the hydrolase conformation, thereby preventing the wasteful consumption of ATP.
While the direct interaction of this compound with the CypD-F1F0 ATPase complex is not explicitly detailed in the available literature, its role as an mPTP inhibitor can be inferred. By modulating the F1F0 ATPase, a core component of the mPTP, this compound likely influences the pore's opening dynamics. The interaction between CypD and the F1F0 ATPase is a key step in mPTP activation, and it is plausible that this compound interferes with this interaction, either directly or allosterically, to prevent pore formation.
Visualizing the F1F0 ATPase and mPTP Regulation
Caption: Regulation of the mPTP by Cyclophilin D and F1F0 ATP Synthase.
Visualizing the Inhibitory Mechanism of this compound
Caption: Selective inhibition of F1F0 ATP hydrolase by this compound.
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Value | Species/System | Comments | Reference |
| IC50 (F1F0 Hydrolase) | 0.5 µM | Rat Heart Submitochondrial Particles | Demonstrates potent inhibition of the hydrolase activity. | [4] |
| Effect on F1F0 Synthase | No effect | Rat Heart Submitochondrial Particles | Highlights the selectivity of this compound. | [4][6] |
| Cardioprotection | Reduced necrosis and LDH release | Isolated Rat Hearts | Concentration-dependent protection against ischemia-reperfusion injury. | [4][5] |
| ATP Conservation | Significantly conserved ATP during ischemia | Isolated Rat Hearts | Prevents the decline in ATP levels during ischemic stress. | [4][5] |
Key Experimental Methodologies
F1F0 ATPase Activity Assay (Submitochondrial Particles)
This assay is crucial for determining the selective inhibitory effect of this compound on the hydrolase versus synthase activity of F1F0 ATPase.
-
Preparation of Submitochondrial Particles (SMPs):
-
Isolate mitochondria from fresh heart tissue via differential centrifugation.
-
Resuspend the mitochondrial pellet in a hypotonic buffer to induce swelling.
-
Homogenize the swollen mitochondria to rupture the outer membrane.
-
Sonify the suspension to generate inverted inner membrane vesicles (SMPs).
-
Centrifuge at high speed to pellet the SMPs, which are then resuspended in a suitable buffer.
-
-
Hydrolase Activity Assay:
-
Incubate SMPs in a reaction buffer containing ATP, Mg2+, and an ATP-regenerating system (e.g., pyruvate (B1213749) kinase/phosphoenolpyruvate).
-
The rate of ATP hydrolysis is measured by quantifying the production of inorganic phosphate (Pi) over time, often using a colorimetric method (e.g., Malachite green assay).
-
To determine the IC50, the assay is performed with varying concentrations of this compound.
-
-
Synthase Activity Assay:
-
Incubate SMPs in a reaction buffer containing ADP, Pi, and a respiratory substrate (e.g., succinate) to generate a proton motive force.
-
The rate of ATP synthesis is measured by quantifying the amount of ATP produced, typically using a luciferase-based luminescence assay.
-
The effect of this compound on synthase activity is assessed by comparing the rate of ATP synthesis in the presence and absence of the compound.
-
Mitochondrial Swelling and Calcium Retention Capacity (CRC) Assay
This assay is used to evaluate the effect of compounds on the opening of the mPTP.
-
Isolation of Mitochondria:
-
Mince fresh tissue (e.g., liver or heart) in an ice-cold isolation buffer.
-
Homogenize the tissue gently to release the mitochondria.
-
Perform differential centrifugation to separate mitochondria from other cellular components.
-
Resuspend the final mitochondrial pellet in a suitable assay buffer.
-
-
Mitochondrial Swelling Assay:
-
Monitor the absorbance of a mitochondrial suspension at 540 nm in a spectrophotometer.
-
The opening of the mPTP allows water to enter the mitochondrial matrix, causing the mitochondria to swell.
-
This swelling leads to a decrease in light scattering, which is measured as a decrease in absorbance at 540 nm.[12]
-
The assay is initiated by adding a Ca2+ bolus to trigger mPTP opening, and the effect of this compound is determined by its ability to prevent or delay the decrease in absorbance.[12]
-
-
Calcium Retention Capacity (CRC) Assay:
-
Incubate isolated mitochondria in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).[13][14]
-
Add successive pulses of a known amount of Ca2+ to the mitochondrial suspension.[13][14]
-
Mitochondria will take up the Ca2+ from the buffer, causing the fluorescence to decrease.
-
When the mPTP opens, the accumulated Ca2+ is released back into the buffer, resulting in a sharp and sustained increase in fluorescence.[7][14]
-
The total amount of Ca2+ taken up by the mitochondria before pore opening is the CRC.[7] Inhibitors of the mPTP will increase the CRC.
-
Visualizing the Calcium Retention Capacity Assay Workflow
Caption: Experimental workflow for the Calcium Retention Capacity (CRC) assay.
Conclusion
This compound represents a significant advancement in the pharmacological modulation of mitochondrial function. Its unique ability to selectively inhibit the ATP hydrolase activity of F1F0 ATPase without affecting ATP synthesis provides a targeted approach to mitigate the detrimental effects of ischemia. This mechanism not only preserves cellular energy levels but also likely contributes to the inhibition of the mitochondrial permeability transition pore, a critical event in cell death pathways. The data and experimental protocols outlined in this guide provide a robust framework for further research into this compound and the development of novel therapeutics targeting mitochondrial dysfunction in a range of pathologies.
References
- 1. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophilin D Modulates Mitochondrial F0F1-ATP Synthase by Interacting with the Lateral Stalk of the Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophilin D Promotes Brain Mitochondrial F1FO ATP Synthase Dysfunction in Aging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclophilin D Modulates Mitochondrial F0F1-ATP Synthase by Interacting with the Lateral Stalk of the Complex* | Semantic Scholar [semanticscholar.org]
- 12. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. bmglabtech.com [bmglabtech.com]
A Deep Dive into BMS-199264: A Selective Inhibitor of Mitochondrial F1F0 ATP Hydrolase for Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of BMS-199264, a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase. This document details the mechanism of action, structure-activity relationships, and key experimental protocols relevant to its development as a potential cardioprotective agent.
Introduction: The Challenge of Myocardial Ischemia and a Novel Therapeutic Target
Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, leads to a rapid depletion of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2][3] Paradoxically, under ischemic conditions, the mitochondrial F1F0 ATP synthase, the enzyme normally responsible for ATP production, can reverse its function and begin hydrolyzing ATP, further exacerbating the energy crisis.[1][2][3][4] This futile ATP hydrolysis contributes significantly to ischemic cell death and subsequent cardiac dysfunction.[2][3]
This compound emerged from a focused drug discovery effort to identify small molecules that could selectively inhibit this detrimental ATP hydrolase activity without affecting the essential ATP synthase function of the enzyme.[4][5] This selective inhibition represents a promising therapeutic strategy to preserve cellular energy levels during ischemia and protect the heart from damage.
Discovery and Synthesis of this compound
This compound belongs to a class of 4-(N-arylimidazole)-substituted benzopyran derivatives. Its discovery was the result of a targeted medicinal chemistry campaign aimed at developing selective inhibitors of the mitochondrial F1F0 ATP hydrolase.
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic strategy for this class of compounds has been described. A putative synthetic route is outlined below, based on the synthesis of structurally related benzopyran derivatives.
Putative Synthesis of this compound:
The synthesis of the benzopyran core is a key feature of this class of molecules. The specific stereochemistry at the 3 and 4 positions of the benzopyran ring is crucial for the selective inhibition of the F1F0 ATP hydrolase. The 3S,4R-stereoisomer is associated with the desired hydrolase inhibition, while the 3R,4S-stereoisomer exhibits different pharmacological activities.
Mechanism of Action: Selective Inhibition of F1F0 ATP Hydrolase
Under normal physiological conditions, the mitochondrial F1F0 ATP synthase utilizes the proton gradient across the inner mitochondrial membrane to synthesize ATP. However, during ischemia, the collapse of this proton gradient causes the enzyme to switch to a hydrolase, consuming ATP to pump protons out of the mitochondrial matrix.[2][3]
This compound selectively inhibits this reverse, ATP-hydrolyzing activity of the F1F0 enzyme.[5][6][7][8] This selectivity is critical, as non-selective inhibition of both synthase and hydrolase activities would be detrimental, impairing the heart's ability to produce energy under normal conditions. The selective action of this compound is thought to be due to a specific conformational change in the F1F0 enzyme when it transitions from a synthase to a hydrolase.[9]
The diagram below illustrates the proposed mechanism of action of this compound in the context of myocardial ischemia.
Caption: Mechanism of action of this compound in myocardial ischemia.
Structure-Activity Relationship (SAR)
The development of this compound was guided by structure-activity relationship studies on a series of benzopyran derivatives. A key finding from these studies was the critical role of stereochemistry at the 3 and 4 positions of the benzopyran ring.
| Stereochemistry | Activity |
| 3S,4R | Selective F1F0 ATP Hydrolase Inhibition |
| 3R,4S | Mitochondrial KATP Opening |
This stereochemical divergence in activity highlights the specific structural requirements for interacting with the F1F0 ATP hydrolase. Further modifications to the aryl-imidazole substituent at the 4-position of the benzopyran ring were explored to optimize potency and selectivity.
Biological and Pharmacological Data
This compound has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia.
| Parameter | Value | Reference |
| IC50 (F1F0 ATP Hydrolase) | 0.5 µM | [6][7][8] |
| Effect on F1F0 ATP Synthase | No inhibitory effect | [5][6][7][8] |
| In vivo effect | Selectively inhibits ATP decline during ischemia | [5] |
| Cardioprotective effects | Reduces cardiac necrosis and enhances recovery of contractile function | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
F1F0 ATP Hydrolase/Synthase Activity Assay
A common method to assess the activity of F1F0 ATP synthase and hydrolase is a spectrophotometric assay using submitochondrial particles (SMPs).
Objective: To measure the rate of ATP hydrolysis or synthesis by the F1F0 enzyme in the presence and absence of inhibitors.
Principle: The assay couples the production or consumption of ADP to the oxidation of NADH, which can be monitored by the change in absorbance at 340 nm.
Generalized Protocol:
-
Preparation of Submitochondrial Particles (SMPs): Isolate mitochondria from a suitable tissue source (e.g., bovine heart) and prepare SMPs by sonication.
-
Assay Mixture: Prepare a reaction buffer containing buffer salts, MgCl2, and a regenerating system (e.g., pyruvate (B1213749) kinase and phosphoenolpyruvate (B93156) for the synthase assay, or lactate (B86563) dehydrogenase and NADH for the hydrolase assay).
-
Initiation of Reaction: Add SMPs to the assay mixture and initiate the reaction by adding the substrate (ADP for synthase, ATP for hydrolase).
-
Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Inhibitor Studies: Pre-incubate the SMPs with various concentrations of this compound or control inhibitors (e.g., oligomycin) before initiating the reaction to determine the IC50 values.
The workflow for this assay is depicted in the following diagram:
Caption: Generalized workflow for the F1F0 ATP hydrolase/synthase activity assay.
Measurement of Myocardial ATP Levels
Several methods can be employed to measure ATP levels in cardiac tissue.
-
Bioluminescence Assay: This is a highly sensitive method that utilizes the luciferin-luciferase reaction. ATP is the limiting substrate for the light-producing reaction catalyzed by luciferase. The amount of light emitted is directly proportional to the ATP concentration.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify adenine (B156593) nucleotides (ATP, ADP, AMP) in tissue extracts.
-
31P Magnetic Resonance Spectroscopy (31P-MRS): This non-invasive technique can be used to measure the relative concentrations of phosphorus-containing compounds, including ATP and phosphocreatine, in intact, perfused hearts.
Signaling Pathways and Downstream Effects
The preservation of ATP by this compound during ischemia has profound downstream effects on cardiomyocyte survival and function.
During ischemia, the drop in ATP levels leads to a cascade of detrimental events, including ion pump failure, intracellular calcium overload, and activation of degradative enzymes, ultimately leading to cell death by necrosis.[1][4][10] By inhibiting futile ATP hydrolysis, this compound helps to maintain the cellular energy charge, thereby mitigating these downstream consequences.
The following diagram illustrates the proposed signaling cascade leading to cardiomyocyte injury during ischemia and the protective role of this compound.
Caption: Signaling pathway of ischemic injury and the protective effect of this compound.
Conclusion
This compound represents a novel and promising approach to cardioprotection by selectively targeting the detrimental ATP hydrolase activity of the mitochondrial F1F0 enzyme during ischemia. Its unique mechanism of action, which preserves cellular energy stores without impairing normal energy production, distinguishes it from non-selective inhibitors. The data presented in this guide highlight the potential of this compound as a therapeutic agent for the treatment of myocardial ischemia and related cardiovascular diseases. Further research and development in this area are warranted to fully elucidate its clinical potential.
References
- 1. esmed.org [esmed.org]
- 2. Molecular and Cellular Mechanisms of Myocardial Ischemia-Reperfusion Injury | Thoracic Key [thoracickey.com]
- 3. An Overview of the Molecular Mechanisms Associated with Myocardial Ischemic Injury: State of the Art and Translational Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride | ATP hydrolase inhibitor | TargetMol [targetmol.com]
- 8. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 9. Cardiac myosin contraction and mechanotransduction in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
BMS-199264: A Selective Inhibitor of Mitochondrial F1F0 ATP Hydrolase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-199264 is a potent and selective small molecule inhibitor of the mitochondrial F1F0 ATP hydrolase.[1][2] Under conditions of cellular stress, such as myocardial ischemia, the primary function of the mitochondrial F1F0 ATP synthase can reverse, leading to the hydrolysis of ATP and depletion of cellular energy stores.[3] this compound specifically targets this reverse activity, preventing ATP degradation without significantly affecting ATP synthesis under normal physiological conditions.[1][2][3] This selective inhibition has demonstrated cardioprotective effects, reducing cardiac necrosis and improving the recovery of contractile function following ischemic events.[1][2][3] This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data, experimental protocols, and the relevant signaling pathways.
It is important to distinguish this compound from inhibitors of other ATPases, such as p97/VCP. While the user's initial interest included p97/VCP, extensive literature review confirms that this compound is not a p97/VCP inhibitor. p97/VCP is a distinct AAA+ ATPase involved in protein homeostasis, and its inhibitors represent a separate class of compounds with different therapeutic applications, primarily in oncology and neurodegenerative diseases.[4][5][6]
Mechanism of Action
Under normal aerobic conditions, the mitochondrial F1F0 ATP synthase utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate (B84403) (Pi). However, during myocardial ischemia, the collapse of the proton gradient causes the enzyme to reverse its function and act as an ATP hydrolase, consuming cellular ATP.[3] This ATP hydrolysis for non-productive work can account for a significant portion of ATP depletion during ischemia.[3]
This compound selectively inhibits this ATP hydrolase activity.[1][2][3] This selectivity suggests that the conformational state of the F1F0 enzyme during ATP hydrolysis is distinct from its state during ATP synthesis, allowing for targeted inhibition by this compound.[3] By preventing the wasteful hydrolysis of ATP during ischemia, this compound helps to preserve cellular energy levels, which is critical for cell survival and function upon reperfusion.[1][2][3]
Quantitative Data
The inhibitory potency of this compound against the F1F0 ATP hydrolase has been quantified, providing a key metric for its activity.
| Compound | Target | IC50 | Assay Condition | Reference |
| This compound | F1F0 ATP hydrolase | 0.5 µM | In submitochondrial particles | [1][2] |
Experimental Protocols
Preparation of Submitochondrial Particles (SMPs)
A common method for preparing SMPs for in vitro assays involves the following steps:
-
Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., bovine heart) by differential centrifugation.
-
Hypotonic Swelling: Resuspend the isolated mitochondria in a hypotonic buffer to induce swelling and rupture of the outer mitochondrial membrane.
-
Sonication: Subject the swollen mitochondria to sonication to fragment the inner mitochondrial membrane.
-
Centrifugation: Centrifuge the sonicate at a high speed to pellet the SMPs, which are inside-out vesicles of the inner mitochondrial membrane.
-
Resuspension: Resuspend the SMP pellet in an appropriate buffer for storage or immediate use in assays.
F1F0 ATP Hydrolase (ATPase) Activity Assay
The ATPase activity of SMPs can be measured using a coupled spectrophotometric assay:
-
Reaction Mixture: Prepare a reaction buffer containing buffer salts, MgCl2, ATP, and a regenerating system (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase) coupled to an indicator enzyme (e.g., lactate (B86563) dehydrogenase) and NADH.
-
Initiation: Add SMPs to the reaction mixture to initiate ATP hydrolysis.
-
Measurement: The hydrolysis of ATP to ADP is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. Monitor this change in absorbance over time to determine the rate of ATP hydrolysis.
-
Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the SMPs with varying concentrations of the compound before initiating the reaction.
F1F0 ATP Synthase Activity Assay
The ATP synthase activity can be measured by monitoring the synthesis of ATP:
-
Reaction Mixture: Prepare a reaction buffer containing buffer salts, MgCl2, ADP, Pi, and a substrate for the electron transport chain (e.g., succinate).
-
Initiation: Add SMPs to the reaction mixture to initiate ATP synthesis.
-
Measurement: The rate of ATP synthesis can be determined by measuring the consumption of Pi or by using a luciferase-based assay to quantify the amount of ATP produced over time.
-
Inhibition Assay: To assess the effect of this compound on ATP synthesis, pre-incubate the SMPs with the compound before initiating the reaction.
Measurement of Myocardial ATP Levels
To assess the in-situ effects of this compound on cellular energy levels, myocardial ATP can be quantified:
-
Tissue Extraction: Freeze-clamp the myocardial tissue to halt metabolic activity and extract the nucleotides using a suitable method, such as perchloric acid extraction.
-
Quantification: Measure the ATP concentration in the tissue extract using high-performance liquid chromatography (HPLC) or a luciferase-based bioluminescence assay.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in Myocardial Ischemia.
Caption: High-Level Overview of p97/VCP Function.
Clarification: this compound vs. p97/VCP Inhibitors
It is critical to differentiate this compound from inhibitors targeting the p97/VCP ATPase.
-
This compound Target: The selective target of this compound is the mitochondrial F1F0 ATP hydrolase .[1][2][3] Its therapeutic potential lies in preventing energy depletion in ischemic conditions, particularly in the context of cardiovascular diseases.[3]
-
p97/VCP Target: p97, also known as Valosin-Containing Protein (VCP), is a cytosolic AAA+ ATPase that plays a crucial role in cellular protein homeostasis.[5] It is involved in processes such as endoplasmic reticulum-associated degradation (ERAD), ubiquitin-dependent protein degradation, and autophagy.[4][5] Inhibitors of p97/VCP, such as CB-5083 and NMS-873, are being investigated for their potential in treating cancers and neurodegenerative diseases by disrupting these protein quality control pathways.[4][6][7]
There is no evidence in the scientific literature to suggest that this compound inhibits p97/VCP. These are distinct molecular targets with different physiological roles and are targeted by separate classes of inhibitors.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent due to its selective inhibition of the mitochondrial F1F0 ATP hydrolase. Its ability to preserve cellular ATP levels during ischemic events without impairing normal ATP synthesis makes it a promising candidate for the treatment of conditions such as myocardial ischemia. The detailed experimental protocols and a clear understanding of its mechanism of action provided in this guide are intended to support further research and development in this area. It is essential for researchers to recognize the specific target of this compound and distinguish it from inhibitors of other ATPases like p97/VCP to ensure accurate experimental design and interpretation of results.
References
- 1. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of BMS-199264: A Selective Inhibitor of Mitochondrial F1F0-ATP Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-199264 is a potent and selective small molecule inhibitor of the mitochondrial F1F0-ATP hydrolase. Under conditions of cellular stress, such as myocardial ischemia, the mitochondrial F1F0-ATP synthase can reverse its function, hydrolyzing ATP and depleting cellular energy reserves. This compound selectively targets this detrimental hydrolase activity without affecting the essential ATP synthesis function of the enzyme, presenting a promising therapeutic strategy for conditions characterized by ischemic injury. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical activity, effects on cellular energetics, and cytoprotective properties. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development.
Biochemical and Cellular Activity of this compound
This compound has been demonstrated to be a highly selective inhibitor of the F1F0-ATP hydrolase activity with no significant effect on the forward ATP synthase activity. This selectivity is crucial for its therapeutic potential, as non-selective inhibition would impair normal cellular energy production.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Experimental System |
| IC50 (F1F0-ATP Hydrolase) | 0.5 µM | Submitochondrial Particles |
| Effect on F1F0-ATP Synthase | No inhibitory effect | Submitochondrial Particles |
Table 2: Effects of this compound on Myocardial ATP Levels in Isolated Rat Hearts (Ischemia-Reperfusion Model)
| Condition | Treatment | Myocardial ATP (µmol/g dry wt) |
| Pre-ischemia | Vehicle | ~20 |
| This compound (3 µM) | ~20 | |
| 15 min Ischemia | Vehicle | ~8 |
| This compound (3 µM) | ~12 | |
| 30 min Reperfusion | Vehicle | ~10 |
| This compound (3 µM) | ~15 |
Table 3: Cardioprotective Effects of this compound in Isolated Rat Hearts (Ischemia-Reperfusion Model)
| Parameter | Treatment | Effect |
| Time to Onset of Ischemic Contracture | This compound (1-10 µM) | Concentration-dependent increase |
| Lactate Dehydrogenase (LDH) Release | This compound (1-10 µM) | Concentration-dependent decrease |
Signaling Pathway and Mechanism of Action
Under normoxic conditions, the mitochondrial F1F0-ATP synthase utilizes the proton motive force generated by the electron transport chain to synthesize ATP. However, during ischemia, the collapse of the proton motive force leads to a reversal of this process, and the enzyme begins to hydrolyze ATP at a high rate. This compound selectively binds to the F1F0-ATP synthase in a conformation that is favored during ATP hydrolysis, thereby inhibiting this activity and preserving cellular ATP levels.
Caption: Mechanism of action of this compound.
Experimental Workflows
The in vitro characterization of this compound typically involves a series of experiments ranging from biochemical assays with isolated mitochondrial components to more complex models using isolated, perfused hearts.
Caption: General experimental workflow for in vitro characterization.
Experimental Protocols
Preparation of Submitochondrial Particles (SMPs)
Submitochondrial particles are essential for the direct biochemical assessment of F1F0-ATP synthase and hydrolase activities.
-
Tissue Source: Bovine or rat heart mitochondria are commonly used.
-
Isolation of Mitochondria:
-
Mince fresh heart tissue and homogenize in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 10,000 x g for 15 min at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspension in isolation buffer and repeat the high-speed centrifugation.
-
-
Preparation of SMPs:
-
Resuspend the final mitochondrial pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Subject the mitochondrial suspension to sonication on ice to disrupt the mitochondrial membranes.
-
Centrifuge the sonicate at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the SMPs.
-
Resuspend the SMP pellet in a suitable buffer and determine the protein concentration (e.g., by Bradford assay).
-
F1F0-ATP Hydrolase Activity Assay
This assay measures the rate of ATP hydrolysis by SMPs.
-
Principle: The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 8.0)
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
This compound stock solution (in DMSO)
-
Oligomycin (a known inhibitor, for control)
-
-
Procedure:
-
In a cuvette, combine the assay buffer, PEP, PK, LDH, and NADH.
-
Add the SMP suspension and incubate for a few minutes to reach thermal equilibrium (e.g., 37°C).
-
Add the desired concentration of this compound or vehicle (DMSO).
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the specific activity (µmol ATP hydrolyzed/min/mg protein) and determine the IC50 of this compound.
-
F1F0-ATP Synthase Activity Assay
This assay measures the rate of ATP synthesis by SMPs.
-
Principle: The synthesis of ATP is driven by an artificially created proton gradient and is measured using a luciferin/luciferase-based bioluminescence assay.
-
Reagents:
-
Acidic buffer (e.g., succinate-based, pH 5.0)
-
Basic buffer (e.g., Tris-HCl, pH 8.5) containing ADP and inorganic phosphate (B84403) (Pi)
-
Luciferin/luciferase reagent
-
This compound stock solution
-
-
Procedure:
-
Incubate SMPs in the acidic buffer to establish a proton gradient.
-
Rapidly inject the acidified SMPs into the basic buffer containing ADP, Pi, and the luciferin/luciferase reagent, with or without this compound.
-
Immediately measure the light emission in a luminometer. The light intensity is proportional to the amount of ATP synthesized.
-
Compare the ATP synthesis rates in the presence and absence of this compound to assess its selectivity.
-
Isolated Langendorff-Perfused Rat Heart Model of Ischemia-Reperfusion
This ex vivo model allows for the assessment of this compound's cardioprotective effects in a whole organ.
-
Preparation:
-
Anesthetize a rat and perform a thoracotomy.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a balloon into the left ventricle to measure cardiac function (e.g., left ventricular developed pressure).
-
-
Ischemia-Reperfusion Protocol:
-
Allow the heart to stabilize for a period (e.g., 20-30 min).
-
Perfuse the heart with buffer containing this compound or vehicle for a pre-treatment period (e.g., 10-15 min).
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 20-30 min).
-
Initiate reperfusion by restoring the flow for a set duration (e.g., 30-60 min).
-
-
Data Collection:
-
Continuously record cardiac function parameters.
-
Collect the coronary effluent (perfusate) at various time points to measure LDH release.
-
At the end of the experiment, freeze-clamp the heart for subsequent measurement of myocardial ATP levels.
-
Lactate Dehydrogenase (LDH) Release Assay
LDH is a cytosolic enzyme that is released into the extracellular space upon cell membrane damage, serving as an indicator of cytotoxicity.
-
Principle: The activity of LDH in the collected perfusate is measured by a coupled enzymatic reaction that leads to the formation of a colored formazan (B1609692) product, which is quantified spectrophotometrically.
-
Procedure:
-
Use a commercial LDH assay kit or prepare the necessary reagents.
-
In a 96-well plate, add samples of the collected perfusate.
-
Add the reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the amount of LDH released relative to a positive control (e.g., total LDH from lysed hearts).
-
Myocardial ATP Measurement
This assay quantifies the energy status of the cardiac tissue.
-
Principle: ATP is extracted from the heart tissue and quantified using a luciferin/luciferase-based bioluminescence assay.
-
Procedure:
-
Homogenize the frozen heart tissue in a deproteinizing agent (e.g., perchloric acid).
-
Centrifuge the homogenate to remove precipitated proteins.
-
Neutralize the supernatant.
-
In a luminometer tube, mix the sample extract with the luciferin/luciferase reagent.
-
Measure the light emission and quantify the ATP concentration by comparing it to a standard curve.
-
Conclusion
The in vitro characterization of this compound has robustly demonstrated its selective inhibition of mitochondrial F1F0-ATP hydrolase. This selective action translates to the preservation of cellular ATP levels during ischemic stress and significant cardioprotective effects in an ex vivo model of myocardial ischemia-reperfusion injury. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and related compounds in a variety of ischemic pathologies.
BMS-199264: A Technical Guide to a Selective F1F0 ATP Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-199264, a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase. This document details its chemical properties, mechanism of action, and its therapeutic potential, particularly in the context of myocardial ischemia. Experimental data and detailed protocols are provided to support further research and development.
Core Compound Information
This compound is a novel benzopyran derivative that has been identified as a selective inhibitor of the hydrolytic activity of mitochondrial F1F0 ATP synthase.[1][2][3]
| Property | Value | Reference |
| CAS Number (HCl salt) | 186180-83-6 | --INVALID-LINK-- |
| Molecular Weight | 567.53 g/mol | --INVALID-LINK-- |
| Mechanism of Action | Selective inhibitor of F1F0 ATP hydrolase | [1][2][3] |
| IC50 (F1F0 ATP hydrolase) | 0.5 µM | [4] |
Mechanism of Action and Therapeutic Rationale
Under normal physiological conditions, the mitochondrial F1F0 ATP synthase is responsible for the majority of cellular ATP production. However, during ischemic events, such as those occurring in a myocardial infarction, the reversal of the proton gradient across the inner mitochondrial membrane causes the F1F0 ATP synthase to switch to an ATP hydrolase, consuming cellular ATP reserves.[1][2] This detrimental ATP hydrolysis exacerbates the energy deficit in ischemic tissues.
This compound selectively inhibits this reverse, hydrolytic activity of the F1F0 ATP synthase without affecting its primary function of ATP synthesis.[1][2][3] This selective inhibition preserves cellular ATP levels during ischemia, thereby protecting the tissue from necrotic cell death and improving functional recovery upon reperfusion.
Experimental Data
In Vitro Efficacy
This compound has been shown to be a potent inhibitor of F1F0 ATP hydrolase with an IC50 of 0.5 µM.[4] Importantly, it does not inhibit the ATP synthase activity, highlighting its selectivity.
| Parameter | This compound | Reference |
| F1F0 ATP Hydrolase Inhibition (IC50) | 0.5 µM | [4] |
| F1F0 ATP Synthase Inhibition | No significant inhibition | [1][2] |
Cardioprotective Effects in Isolated Rat Hearts
Studies using Langendorff-perfused isolated rat hearts subjected to global ischemia and reperfusion have demonstrated the cardioprotective effects of this compound. Treatment with this compound resulted in a dose-dependent reduction in lactate (B86563) dehydrogenase (LDH) release, a marker of cell death, and improved recovery of contractile function upon reperfusion.[4]
| Concentration | LDH Release Reduction | Functional Recovery | Reference |
| 1 µM | Significant | Improved | [4] |
| 3 µM | More pronounced | Further improved | [4] |
| 10 µM | Maximal effect | Greatest improvement | [4] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound.
Mitochondria Isolation from Rat Heart Tissue
This protocol outlines the steps for isolating functional mitochondria from rodent cardiac tissue for subsequent enzymatic assays.
A detailed protocol can be adapted from established methods.[5][6][7][8] Key steps include:
-
Tissue Homogenization: Freshly excised heart tissue is minced and homogenized in a cold isolation buffer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate mitochondria from other cellular components. A low-speed spin pellets nuclei and cell debris, while a subsequent high-speed spin pellets the mitochondria.
-
Washing: The mitochondrial pellet is washed to remove contaminants.
Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Injury
The Langendorff apparatus allows for the study of cardiac function in an ex vivo setting.[9][10][11][12][13]
-
Heart Isolation and Cannulation: The heart is rapidly excised and the aorta is cannulated on the Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner with an oxygenated physiological salt solution.
-
Ischemia-Reperfusion Protocol: After a stabilization period, the heart is subjected to a period of global ischemia (no flow), followed by a period of reperfusion. This compound or vehicle is administered prior to ischemia.
-
Functional Assessment: Cardiac function parameters such as left ventricular developed pressure (LVDP) and heart rate (HR) are continuously monitored.
F1F0 ATP Hydrolase Activity Assay
The hydrolytic activity of the F1F0 ATP synthase in isolated mitochondria can be measured using a coupled enzyme assay.[14]
-
Assay Principle: The assay measures the production of ADP resulting from ATP hydrolysis. This is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
-
Procedure: Isolated mitochondria are incubated in a reaction buffer containing ATP, and the rate of NADH oxidation is measured. The specificity of the assay is confirmed by the addition of a known F1F0 ATPase inhibitor, such as oligomycin.
ATP Quantification Assay
Cellular ATP levels can be quantified using commercially available kits, typically based on the luciferin-luciferase bioluminescence reaction.[15][16][17][18]
-
Sample Preparation: Cardiac tissue is rapidly frozen and homogenized in a manner that preserves ATP.
-
Assay Procedure: The homogenate is mixed with a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, light is produced, and the luminescence is measured using a luminometer. The amount of light is directly proportional to the ATP concentration.
Lactate Dehydrogenase (LDH) Release Assay
LDH release into the coronary effluent from Langendorff-perfused hearts is a common marker of myocyte injury.[19][20][21][22][23]
-
Sample Collection: Perfusate samples are collected at various time points during the reperfusion period.
-
Assay Principle: LDH activity is measured by monitoring the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product.
-
Procedure: The perfusate is incubated with the assay reagent, and the absorbance of the formazan product is measured spectrophotometrically. The amount of color produced is proportional to the LDH activity.
Conclusion
This compound represents a promising therapeutic agent for conditions characterized by ischemic injury, particularly myocardial infarction. Its selective inhibition of F1F0 ATP hydrolase offers a targeted approach to preserving cellular energy homeostasis during ischemia. The experimental protocols outlined in this guide provide a framework for further investigation into the pharmacological properties and therapeutic potential of this and similar compounds.
References
- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia. | Semantic Scholar [semanticscholar.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Robust Mitochondrial Isolation from Rodent Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Highly Coupled Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 11. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Langendorff heart - Wikipedia [en.wikipedia.org]
- 13. ijbcp.com [ijbcp.com]
- 14. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 15. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. ous-research.no [ous-research.no]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 20. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
The Physicochemical and Biological Profile of BMS-199264: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-199264 is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, the reversed activity of ATP synthase. Under ischemic conditions, the F1F0 ATP synthase can switch from its canonical ATP-producing function to a detrimental ATP-hydrolyzing activity, depleting the cell's energy reserves. By selectively inhibiting this reverse activity without affecting forward ATP synthesis, this compound has emerged as a promising cardioprotective agent. This technical guide provides a comprehensive overview of the solubility and stability of this compound, alongside detailed experimental protocols for its investigation and a visualization of its mechanism of action. All quantitative data is summarized for clarity, and key experimental workflows are detailed to facilitate reproducibility.
Solubility Profile
The solubility of this compound has been determined in various solvent systems, crucial for both in vitro and in vivo experimental design.
Table 1: Solubility of this compound Hydrochloride
| Solvent System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (176.20 mM) | Requires sonication |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.41 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.41 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.41 mM) | Clear solution |
Stability and Storage
Proper storage and handling are critical to maintain the integrity of this compound.
Table 2: Stability and Storage Recommendations for this compound Hydrochloride
| Form | Storage Temperature | Duration | Notes |
| Powder | 4°C | Short-term (days to weeks) | Sealed, away from moisture. |
| Powder | -20°C | Long-term (months to years) | Sealed, away from moisture. |
| In Solvent | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month | Aliquot to prevent repeated freeze-thaw cycles. |
Mechanism of Action: Selective Inhibition of F1F0 ATP Hydrolase
During myocardial ischemia, the decrease in the proton motive force across the inner mitochondrial membrane causes the F1F0 ATP synthase to reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix. This futile cycle exacerbates ATP depletion. This compound selectively inhibits this ATP hydrolase activity, preserving cellular ATP levels during ischemic events.[1]
Mechanism of this compound in Myocardial Ischemia.
Experimental Protocols
General Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of thermodynamic solubility.
-
Preparation of Media: Prepare buffers at relevant physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4).
-
Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of each medium. The presence of undissolved solid is essential for equilibrium.
-
Equilibration: Seal the flasks and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a suitable membrane (e.g., 0.22 µm), and determine the concentration of this compound using a validated analytical method such as HPLC-UV.
Stability-Indicating HPLC Method Development and Forced Degradation Studies
This protocol provides a framework for assessing the stability of this compound.
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from potential degradation products. Key parameters to optimize include column chemistry, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength.
-
Forced Degradation Studies: Subject this compound to stress conditions to induce degradation. This helps in understanding the degradation pathways and validates the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Treat with 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 N NaOH at elevated temperature (e.g., 60°C).
-
Oxidation: Treat with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).
-
Photodegradation: Expose the drug substance to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. Peak purity analysis of the parent drug peak should be performed to ensure no co-eluting degradation products.
Forced Degradation Experimental Workflow.
F1F0 ATP Hydrolase Inhibition Assay in Submitochondrial Particles (SMPs)
This assay determines the inhibitory effect of this compound on the hydrolase activity of F1F0 ATP synthase.
-
Preparation of SMPs: Isolate mitochondria from a suitable source (e.g., bovine heart) and prepare SMPs by sonication and centrifugation.
-
Assay Buffer: Prepare an assay buffer containing components such as sucrose, MgCl2, and a pH buffer (e.g., Tris-HCl, pH 8.0).
-
Reaction Initiation: Add SMPs to the assay buffer containing a known concentration of ATP. The hydrolysis of ATP will lead to the production of ADP and inorganic phosphate (B84403) (Pi), causing a decrease in pH. This can be monitored using a pH-sensitive indicator or a pH meter.
-
Inhibitor Addition: Perform the assay in the presence and absence of various concentrations of this compound.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the rate of change in the measured signal. Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Isolated Rat Heart Langendorff Model of Myocardial Ischemia
This ex vivo model is used to assess the cardioprotective effects of this compound.
-
Heart Isolation and Perfusion: Anesthetize a rat, perform a thoracotomy, and rapidly excise the heart. Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Drug Perfusion: Perfuse the heart with Krebs-Henseleit buffer containing this compound or vehicle for a defined period before inducing ischemia.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a specific duration (e.g., 30 minutes).
-
Reperfusion: Reinitiate perfusion and monitor the recovery of cardiac function (e.g., left ventricular developed pressure, heart rate) for a set period (e.g., 60-120 minutes).
-
Biochemical Analysis: At the end of the experiment, freeze the heart tissue for subsequent analysis of ATP levels or infarct size determination.
Measurement of ATP in Cardiac Tissue by HPLC
This protocol details the quantification of ATP from heart tissue samples.
-
Tissue Homogenization: Homogenize the frozen cardiac tissue in a cold solution of perchloric acid (e.g., 0.4 M) to precipitate proteins and extract nucleotides.
-
Neutralization: Neutralize the extract with a potassium hydroxide (B78521) solution to precipitate potassium perchlorate.
-
Centrifugation and Filtration: Centrifuge the neutralized extract to pellet the precipitate. Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis: Analyze the filtrate by reverse-phase HPLC with UV detection. Use a suitable mobile phase (e.g., a phosphate buffer with an ion-pairing agent) to separate ATP from other nucleotides like ADP and AMP.
-
Quantification: Quantify the ATP concentration by comparing the peak area to a standard curve generated with known concentrations of ATP.
Workflow for Cardioprotective Assessment.
Conclusion
This compound represents a targeted therapeutic strategy for mitigating ischemic injury by selectively inhibiting F1F0 ATP hydrolase. This guide provides essential data on its solubility and stability, crucial for its preclinical development. The detailed experimental protocols offer a foundation for researchers to further investigate its pharmacological properties and therapeutic potential. The provided visualizations aim to clarify the compound's mechanism of action and the experimental workflows for its evaluation. As research in mitochondrial bioenergetics continues, the selective modulation of F1F0 ATP synthase/hydrolase activity with compounds like this compound holds significant promise for the treatment of ischemic pathologies.
References
The Pharmacological Profile of BMS-199264 in Myocardial Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myocardial ischemia is characterized by a critical reduction in blood flow to the heart muscle, leading to a rapid decline in cellular ATP levels and subsequent cell death. Under these ischemic conditions, the mitochondrial F1F0 ATP synthase, typically responsible for ATP production, reverses its function and begins to hydrolyze ATP, exacerbating the energy deficit. BMS-199264 is a novel pharmacological agent that selectively inhibits this detrimental ATP hydrolase activity of the F1F0 complex without affecting its essential role in ATP synthesis in healthy tissues. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.
Mechanism of Action: Selective Inhibition of Mitochondrial F1F0 ATP Hydrolase
During normal aerobic respiration, the mitochondrial F1F0 ATP synthase utilizes the proton gradient across the inner mitochondrial membrane to synthesize ATP. However, during myocardial ischemia, the collapse of this proton gradient causes the enzyme to switch to a reverse, ATP hydrolyzing function.[1][2] This futile hydrolysis of ATP can account for a substantial portion of the total ATP consumed during an ischemic event.[1][2]
This compound is a potent and selective inhibitor of the F1F0 ATP hydrolase activity.[1] Unlike non-selective inhibitors such as oligomycin (B223565) and aurovertin, which inhibit both ATP synthesis and hydrolysis, this compound specifically targets the hydrolase function that is activated during ischemia.[1][3] This selectivity allows this compound to preserve precious ATP stores in the ischemic myocardium, thereby reducing necrosis and improving the recovery of contractile function upon reperfusion, without compromising energy production in healthy, normoxic tissue.[1][4]
dot
Caption: Mechanism of this compound in Myocardial Ischemia.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data on the pharmacological effects of this compound.
Table 1: In Vitro and Ex Vivo Inhibitory Activity
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 (F1F0 ATP Hydrolase) | 0.5 µM | Rat | Submitochondrial particles | [3] |
| Effect on F1F0 ATP Synthase | No significant inhibition | Rat | Submitochondrial particles | [3] |
| F1F0 ATP Hydrolase Activity (3 µM this compound) | 0.18 µM ATP/min/mg | Rat | Ex vivo, ischemic hearts | [3] |
| F1F0 ATP Synthase Activity (3 µM this compound) | 0.23 µM ATP/min/mg | Rat | Ex vivo, ischemic hearts | [3] |
Table 2: Cardioprotective Effects in Isolated Rat Hearts (Ischemia-Reperfusion Model)
| Parameter | Concentration | Result | Reference |
| Time to Onset of Ischemic Contracture | 1 µM | No significant effect | [3] |
| 3 µM | Significant increase | [3] | |
| 10 µM | Further significant increase | [3] | |
| Lactate (B86563) Dehydrogenase (LDH) Release | 1 µM | No significant reduction | [3] |
| 3 µM | Significant reduction | [3] | |
| 10 µM | Further significant reduction | [3] | |
| Myocardial ATP Concentration (during ischemia) | 3 µM | Significantly conserved vs. vehicle | [3] |
| Post-ischemic Recovery of Left Ventricular Developed Pressure (LVDP) | 1 µM | Modest improvement | [1] |
| 3 µM | Significant improvement | [1] | |
| 10 µM | Significant improvement (slight pre-ischemic depression) | [1] |
Note: While preclinical studies consistently report a reduction in cardiac necrosis, specific quantitative in vivo data on the percentage of infarct size reduction was not available in the reviewed literature.
Experimental Protocols
Langendorff Isolated Heart Ischemia-Reperfusion Model
This ex vivo model is crucial for assessing the direct cardioprotective effects of a compound independent of systemic physiological responses.
Methodology:
-
Heart Isolation: Male Sprague-Dawley rats are anesthetized, and the hearts are rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.
-
Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
Functional Assessment: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function, including Left Ventricular Developed Pressure (LVDP) and heart rate.
-
Ischemia-Reperfusion Protocol:
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes).
-
Drug Administration: this compound or vehicle is infused into the perfusate for a defined period before ischemia.
-
Global Ischemia: Perfusion is completely stopped for a specified duration (e.g., 25 minutes) to induce global ischemia.
-
Reperfusion: Perfusion is restored for a set period (e.g., 40 minutes) to simulate reperfusion.
-
-
Data Collection: Hemodynamic parameters are continuously recorded. Effluent from the heart can be collected to measure biomarkers of cell death, such as LDH. At the end of the experiment, heart tissue can be processed for biochemical assays (e.g., ATP measurement) or histological analysis.
dot
Caption: Experimental Workflow for Cardioprotection Assessment.
Assay for F1F0 ATP Hydrolase and Synthase Activity
Distinguishing between the hydrolase and synthase activity of the F1F0 complex is essential to confirm the selective action of this compound.
Methodology:
-
Preparation of Submitochondrial Particles (SMPs):
-
Mitochondria are isolated from heart tissue by differential centrifugation.
-
SMPs are prepared by sonication of the isolated mitochondria, which results in inverted vesicles with the F1 subunit facing the external medium.
-
-
ATP Hydrolase Activity Assay:
-
This is typically a coupled spectrophotometric assay.
-
The production of ADP from ATP hydrolysis is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase and lactate dehydrogenase reactions.
-
The rate of ATP hydrolysis is determined by monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) in the presence of the SMPs and ATP.
-
The assay is performed in the presence and absence of this compound to determine its inhibitory effect.
-
-
ATP Synthase Activity Assay:
-
This assay also uses a coupled spectrophotometric method but measures the reverse reaction.
-
The production of ATP from ADP and inorganic phosphate (B84403) is coupled to the reduction of NADP+ via the hexokinase and glucose-6-phosphate dehydrogenase reactions.
-
The rate of ATP synthesis is determined by monitoring the increase in absorbance at 340 nm (due to NADPH formation) in the presence of SMPs, ADP, and a substrate that generates a proton gradient (e.g., succinate).
-
The assay is performed in the presence and absence of this compound to confirm its lack of inhibitory effect on ATP synthesis.
-
Conclusion
This compound represents a targeted therapeutic approach for the treatment of myocardial ischemia. Its selective inhibition of the F1F0 ATP hydrolase addresses a key pathological mechanism of ischemic injury, namely the wasteful depletion of cellular energy reserves. The preclinical data strongly support its potential as a cardioprotective agent, demonstrating its ability to preserve myocardial ATP, reduce cell death, and improve functional recovery following an ischemic insult. Further in vivo studies are warranted to fully elucidate its therapeutic potential in a clinical setting.
References
- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ischemic post-conditioning reduces infarct size of the in vivo rat heart: role of PI3-K, mTOR, GSK-3beta, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
Early Investigations into the Cardioprotective Potential of BMS-199264: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational preclinical research on BMS-199264, a selective inhibitor of the mitochondrial F1F0 ATP hydrolase, and its promising cardioprotective effects. Early studies have illuminated a novel therapeutic strategy for mitigating myocardial injury during ischemia and reperfusion by preserving cellular energy stores. This document provides a consolidated overview of the key quantitative data, detailed experimental methodologies, and the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Selective Inhibition of ATP Hydrolysis
Under normal physiological conditions, the mitochondrial F1F0 ATP synthase is pivotal for producing the majority of cellular ATP.[1][2] However, during myocardial ischemia, this enzyme can reverse its function and begin hydrolyzing ATP, a process that fruitlessly consumes the cell's limited energy reserves.[1][2][3] This ATP depletion exacerbates ischemic injury.[4] While non-selective inhibitors like oligomycin (B223565) and aurovertin (B1171891) can block this ATP hydrolysis, they also detrimentally inhibit ATP synthesis in healthy tissues, rendering them unsuitable for therapeutic use.[1][3]
This compound emerged from structure-activity relationship studies as a selective inhibitor of the F1F0 ATP hydrolase activity, with no significant effect on ATP synthesis.[1][3][5] This selectivity allows this compound to specifically target the pathological ATP depletion that occurs during ischemia without compromising energy production in normoxic or reperfused cardiac tissue.[1][3]
Quantitative Data Summary
The cardioprotective effects of this compound have been quantified in several key preclinical studies. The following tables summarize the principal findings.
Table 1: Effect of this compound on Myocardial ATP Concentration in Isolated Rat Hearts
| Treatment Group | Condition | Myocardial ATP Concentration | Percentage Change from Vehicle |
| Vehicle | Pre-ischemia | Baseline | - |
| 3 µM this compound | Pre-ischemia | No significant effect | - |
| Vehicle | 15 min Global Ischemia | Significantly reduced | - |
| 3 µM this compound | 15 min Global Ischemia | Significantly higher than vehicle | ATP conserved |
| Vehicle | 30 min Reperfusion | Low recovery | - |
| 3 µM this compound | 30 min Reperfusion | Significantly higher than vehicle | Enhanced recovery |
Data synthesized from studies demonstrating this compound's ability to conserve ATP during ischemia and improve its recovery upon reperfusion.[6]
Table 2: Cardioprotective Effects of this compound in an Ischemia-Reperfusion Model
| Parameter | Vehicle | 1 µM this compound | 3 µM this compound | 10 µM this compound |
| Time to Onset of Ischemic Contracture | Baseline | Increased | Significantly Increased | Significantly Increased |
| Reperfusion LDH Release (Marker of Necrosis) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Recovery of Contractile Function (LVDP) | Minimal | Improved | Significantly Improved | Significantly Improved |
LVDP: Left Ventricular Developed Pressure. This table summarizes the concentration-dependent protective effects of this compound against ischemic injury and reperfusion-induced cell death and functional impairment.[3][7]
Experimental Protocols
The primary experimental model used in the early evaluation of this compound was the isolated rat heart model of global ischemia and reperfusion.
Isolated Rat Heart Langendorff Perfusion
-
Heart Isolation: Male Sprague-Dawley rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused via the aorta with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.
-
Drug Administration: this compound (1-10 µM) or vehicle (0.04% DMSO) is administered for a 10-minute period before the induction of ischemia.[3][7] In some experiments, the KATP channel blocker glyburide (B1671678) (0.3 µM) is co-administered to rule out effects secondary to KATP channel activation.[3]
-
Ischemia: Global ischemia is induced by stopping the perfusion for a period of 25 minutes.[7]
-
Reperfusion: Perfusion is restored for 30 minutes.[7]
-
Data Collection: Throughout the experiment, cardiac function parameters such as left ventricular developed pressure (LVDP) and heart rate are continuously monitored. Coronary effluent is collected to measure lactate (B86563) dehydrogenase (LDH) release as an indicator of necrosis. Myocardial tissue samples are taken at various time points to measure ATP concentration.
Signaling Pathways and Experimental Workflow
The mechanism of action and experimental design can be visualized through the following diagrams.
Caption: Mechanism of this compound cardioprotection during myocardial ischemia.
Caption: Experimental workflow for the isolated rat heart ischemia-reperfusion model.
Conclusion
The early preclinical studies on this compound provided compelling evidence for its cardioprotective effects, primarily through the selective inhibition of mitochondrial F1F0 ATP hydrolase during ischemia. By preventing the wasteful depletion of ATP, this compound was shown to reduce myocardial necrosis and improve the recovery of contractile function following reperfusion in isolated rat heart models. These foundational findings established a novel and promising therapeutic target for the treatment of ischemic heart disease. Further research building on these initial studies is warranted to translate these preclinical observations into clinical applications.
References
- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Mechanisms underlying acute protection from cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for the Use of BMS-199264 in Isolated Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the utilization of BMS-199264, a selective inhibitor of the mitochondrial F1F0 ATP hydrolase, in an isolated heart perfusion model. This document outlines the experimental setup, data collection, and analysis techniques to investigate the cardioprotective effects of this compound, particularly in the context of myocardial ischemia-reperfusion injury. The provided protocols are intended to serve as a comprehensive guide for researchers in pharmacology and cardiovascular physiology.
Introduction
Under normal physiological conditions, the mitochondrial F1F0 ATP synthase is responsible for the majority of ATP production in the heart.[1][2] However, during myocardial ischemia, this enzyme can reverse its function and begin hydrolyzing ATP, a process that contributes significantly to the depletion of cellular energy reserves.[1][2] this compound has been identified as a selective inhibitor of this F1F0 ATP hydrolase activity, without affecting the ATP synthase function.[1][2] This selective inhibition presents a promising therapeutic strategy for protecting the myocardium from ischemic damage by preserving ATP levels.[3][4] The isolated perfused heart model, particularly the Langendorff preparation, offers a robust and controlled ex vivo system to study the direct cardiac effects of pharmacological agents like this compound, independent of systemic physiological variables.[5][6][7][8]
Data Presentation
Table 1: Effect of this compound on Myocardial ATP Concentration in Isolated Rat Hearts Subjected to Ischemia and Reperfusion
| Treatment Group | Pre-Ischemia ATP (µmol/g dry weight) | 15 min Global Ischemia ATP (µmol/g dry weight) | 30 min Reperfusion ATP (µmol/g dry weight) |
| Vehicle | 25.2 ± 1.1 | 10.1 ± 0.9 | 15.3 ± 1.2 |
| This compound (3 µM) | 24.9 ± 1.3 | 15.8 ± 1.0 | 20.1 ± 1.1 |
*P < 0.05 vs. Vehicle. Data are presented as mean ± SE.[9][10]
Table 2: Effect of this compound on the Recovery of Contractile Function Following Ischemia-Reperfusion in Isolated Rat Hearts
| Treatment Group | Pre-Ischemia Left Ventricular Developed Pressure (LVDP, mmHg) | Reperfusion LVDP (% of Pre-Ischemia) |
| Vehicle | 105 ± 5 | 15 ± 4 |
| This compound (1 µM) | 108 ± 6 | 35 ± 5 |
| This compound (3 µM) | 106 ± 5 | 55 ± 6 |
| This compound (10 µM) | 109 ± 6 | 68 ± 7* |
*P < 0.05 vs. Vehicle. Data are presented as mean ± SE.[3][11]
Experimental Protocols
Langendorff Isolated Heart Perfusion
This protocol describes the retrograde perfusion of an isolated rat heart, a method pioneered by Oskar Langendorff.[5][6]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Heparin (1000 IU/kg)
-
Pentobarbital (B6593769) sodium (60 mg/kg)
-
Krebs-Henseleit Buffer (KHB)
-
Langendorff apparatus
-
Peristaltic pump
-
Water bath and water-jacketed tubing
-
Pressure transducer
-
Data acquisition system
Krebs-Henseleit Buffer (KHB) Composition (per liter):
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
The buffer should be freshly prepared, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4.[1]
Procedure:
-
Animal Preparation: Anesthetize the rat with pentobarbital sodium and administer heparin intravenously to prevent coagulation.[12]
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold KHB to induce cardioplegia.[7]
-
Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a suture.[7][12]
-
Perfusion: Initiate retrograde perfusion with oxygenated KHB at a constant pressure (typically 70-80 mmHg) or constant flow. The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries.[5]
-
Equilibration: Allow the heart to equilibrate for a stabilization period of 15-20 minutes. During this time, monitor heart rate and contractile function.
-
Drug Administration: Introduce this compound into the perfusion buffer at the desired concentration (e.g., 1-10 µM). A stock solution of this compound can be prepared in DMSO, with the final DMSO concentration in the perfusate not exceeding 0.1%.
-
Ischemia-Reperfusion Protocol:
-
Baseline: Record baseline functional parameters.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).
-
Reperfusion: Restore perfusion and monitor the recovery of cardiac function for a set duration (e.g., 30-60 minutes).
-
Measurement of Cardiac Function
-
Left Ventricular Developed Pressure (LVDP): Insert a water-filled latex balloon connected to a pressure transducer into the left ventricle. LVDP is calculated as the difference between the peak systolic and end-diastolic pressures.
-
Heart Rate (HR): Determined from the pressure recordings.
-
Coronary Flow (CF): Measure the effluent from the heart over a set period.
Biochemical Analyses
-
Myocardial ATP Levels: At the end of the experiment, freeze-clamp the heart with tongs pre-cooled in liquid nitrogen. The frozen tissue can then be processed to determine ATP content using standard biochemical assays (e.g., HPLC or luciferase-based assays).[4]
-
Lactate Dehydrogenase (LDH) Release: Collect the coronary effluent during reperfusion to measure the release of LDH, an indicator of myocyte necrosis.
Visualizations
References
- 1. adinstruments.com [adinstruments.com]
- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. scispace.com [scispace.com]
- 6. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 8. adinstruments.com [adinstruments.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. transonic.com [transonic.com]
Application Notes and Protocols for BMS-199264 in a Rodent Model of Myocardial Ischemia
Disclaimer: The following protocols and data for BMS-199264 are based on published ex vivo studies using isolated rodent heart models of ischemia. Despite a comprehensive search of scientific literature, no data on the dosage or administration of this compound in in vivo rodent models of ischemia (e.g., live animal models of stroke or myocardial infarction) were found. One publication explicitly states that pharmacokinetic data for this compound, such as oral bioavailability, is not available, suggesting a lack of in vivo research.[1] Therefore, the information provided herein is strictly for an ex vivo experimental setup.
Introduction
This compound is a selective inhibitor of the mitochondrial F1F0-ATPase hydrolase activity.[2][3] Under normal physiological conditions, this enzyme complex functions as ATP synthase, generating the majority of cellular ATP. However, during ischemic events, the F1F0-ATPase can reverse its function and hydrolyze ATP, contributing to the depletion of cellular energy reserves.[2][4] this compound has been shown to selectively inhibit this detrimental ATP hydrolysis without affecting ATP synthesis, thereby conserving myocardial ATP levels during ischemia and improving functional recovery upon reperfusion in ex vivo models.[2][3]
These application notes provide a summary of the reported dosages and a detailed protocol for the use of this compound in an isolated rat heart model of global ischemia and reperfusion.
Data Presentation
The following table summarizes the quantitative data for this compound dosage and its effects in an ex vivo isolated rat heart model of ischemia.
| Parameter | Value | Details | Source |
| Drug | This compound | Selective F1F0-ATPase Hydrolase Inhibitor | [2][3] |
| Animal Model | Isolated Rat Heart | Ex vivo Langendorff preparation | [2] |
| Ischemia Model | Global Ischemia (25 min) followed by Reperfusion (30 min) | Normothermic, zero-flow global ischemia | [2] |
| Dosage Range | 1 µM - 10 µM | Administered via perfusion | [2][3] |
| Effective Concentration | 3 µM | Cardioprotective concentration without cardiodepressant effects | [2] |
| Administration Route | Perfusion into the isolated heart | Infused over 10 minutes prior to ischemia | [2] |
| Vehicle | 0.04% DMSO in Krebs-Henseleit buffer | Vehicle control | [2] |
| Key Outcomes | - Conserved myocardial ATP during ischemia- Enhanced recovery of ATP during reperfusion- Reduced cardiac necrosis- Improved recovery of contractile function post-ischemia | Measured by biochemical assays and physiological recordings | [2][3] |
Experimental Protocols
Protocol: Evaluation of this compound in an Ex Vivo Isolated Rat Heart Model of Ischemia-Reperfusion
This protocol describes the methodology for assessing the cardioprotective effects of this compound in an isolated Langendorff-perfused rat heart subjected to global ischemia and reperfusion.
1. Materials and Reagents:
-
Male Sprague-Dawley rats (or similar strain)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff perfusion system
-
Physiological recording equipment (for measuring heart rate, left ventricular developed pressure, etc.)
-
Spectrophotometer for biochemical assays (e.g., ATP, LDH)
2. Animal Preparation and Heart Isolation:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Administer heparin to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
3. Experimental Groups:
-
Vehicle Control: Hearts perfused with Krebs-Henseleit buffer containing 0.04% DMSO.
-
This compound Treatment Groups: Hearts perfused with Krebs-Henseleit buffer containing this compound at desired concentrations (e.g., 1 µM, 3 µM, 10 µM).
4. Perfusion and Ischemia-Reperfusion Protocol:
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Record baseline cardiac function (e.g., heart rate, left ventricular developed pressure, coronary flow).
-
Administer the vehicle or this compound by perfusing the heart for 10 minutes prior to the onset of ischemia.[2]
-
Induce 25 minutes of normothermic, global ischemia by stopping the perfusion.[2]
-
Following ischemia, restore perfusion with the standard Krebs-Henseleit buffer (without the drug) for a 30-minute reperfusion period.[2]
-
Continuously monitor and record cardiac function throughout the protocol.
5. Outcome Measures:
-
Cardiac Function: Analyze parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow during baseline, ischemia, and reperfusion.
-
Myocardial Injury: Collect the coronary effluent during reperfusion to measure lactate (B86563) dehydrogenase (LDH) release as an indicator of necrosis.
-
Myocardial ATP Content: At specific time points (pre-ischemia, end of ischemia, end of reperfusion), freeze-clamp the heart in liquid nitrogen for subsequent extraction and quantification of ATP using a luciferin-luciferase assay or other appropriate methods.
Mandatory Visualizations
Signaling Pathway of this compound in Myocardial Ischemia
Caption: Signaling pathway of this compound in myocardial ischemia.
Experimental Workflow for Ex Vivo Evaluation of this compound
References
Application Notes and Protocols for BMS-199264 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-199264 is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, the reverse activity of ATP synthase.[1][2] Under normal physiological conditions, the F1F0 ATP synthase is the primary producer of cellular ATP. However, under pathological conditions such as ischemia, the complex can reverse its function and hydrolyze ATP, contributing to cellular energy depletion and subsequent cell death.[1][3] this compound offers a valuable tool for studying the pathological consequences of ATP hydrolysis in various cell-based models by selectively inhibiting this detrimental activity without affecting ATP synthesis.[1]
These application notes provide an overview of the use of this compound in cell culture, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
This compound selectively inhibits the F1F0 ATP hydrolase activity with a reported IC50 of 0.5 μM in submitochondrial particles.[4] This selectivity is a key advantage over non-selective inhibitors like oligomycin, which inhibit both ATP synthesis and hydrolysis.[1] By specifically targeting the hydrolase activity, this compound allows researchers to investigate the specific role of ATP hydrolysis in cellular dysfunction and to explore its potential as a therapeutic target.
The selective inhibition by this compound suggests a conformational change in the F1F0 ATPase enzyme when it switches from synthase to hydrolase activity.[3]
Signaling Pathway
Caption: Signaling pathway of F1F0 ATP synthase/hydrolase and the inhibitory action of this compound.
Key Cell Culture Applications
-
Modeling Ischemia-Reperfusion Injury: Investigating the protective effects of inhibiting ATP hydrolysis in cell models of oxygen-glucose deprivation and reoxygenation (OGD/R).
-
Studying Mitochondrial Dysfunction: Elucidating the role of ATP hydrolase activity in various mitochondrial pathologies and metabolic stress conditions.
-
Neuroprotection Studies: Assessing the potential of this compound to prevent neuronal cell death in models of neurodegenerative diseases where mitochondrial dysfunction is implicated.
-
Cardioprotection Research: Examining the effects of selective ATP hydrolase inhibition in cultured cardiomyocytes under metabolic stress.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from studies on isolated rat hearts, which can serve as a reference for expected outcomes in cell culture models.
Table 1: Effect of this compound on Myocardial ATP Concentration
| Treatment Condition | ATP Concentration (µmol/g dry wt) |
| Pre-ischemia (Vehicle) | 22.5 ± 1.0 |
| Pre-ischemia (3 µM this compound) | 23.0 ± 0.8 |
| 15 min Ischemia (Vehicle) | 8.5 ± 0.7 |
| 15 min Ischemia (3 µM this compound) | 12.0 ± 0.9 |
| 30 min Reperfusion (Vehicle) | 13.0 ± 1.2 |
| 30 min Reperfusion (3 µM this compound) | 18.5 ± 1.1 |
| *P < 0.05 vs. respective vehicle group. Data are presented as means ± SE.[5][6] |
Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Release During Reperfusion
| This compound Concentration | LDH Release (IU/g dry wt) |
| Vehicle | 75 ± 8 |
| 1 µM | 60 ± 7 |
| 3 µM | 45 ± 6 |
| 10 µM | 30 ± 5 |
| *P < 0.05 vs. vehicle group. Data are presented as means ± SE.[7] |
Experimental Protocols
Protocol 1: Induction of Metabolic Stress in Cultured Cells and Treatment with this compound
This protocol describes a general method for inducing metabolic stress by inhibiting mitochondrial respiration and subsequently treating with this compound to assess its protective effects.
Caption: Workflow for inducing metabolic stress and treatment with this compound.
Materials:
-
Cell line of interest (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells, or primary fibroblasts)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Metabolic stress inducer (e.g., Antimycin A or Rotenone)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Reagents for downstream analysis (e.g., ATP assay kit, cell viability assay kit)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to attach and grow for 24-48 hours.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in culture medium to achieve the desired final concentrations (e.g., 1-30 µM).
-
Prepare the metabolic stress inducer at the desired concentration in culture medium.
-
-
Induction of Metabolic Stress:
-
Remove the culture medium from the wells.
-
Add the medium containing the metabolic stress inducer to the cells.
-
-
Treatment with this compound:
-
Concurrently or shortly after inducing stress, add the medium containing both the stress inducer and the desired concentration of this compound to the appropriate wells. Include vehicle controls (DMSO).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 4-6 hours).
-
Downstream Analysis: Proceed with assays to measure outcomes such as ATP levels, cell viability (e.g., MTT or LDH assay), or mitochondrial membrane potential.
Protocol 2: ATP Depletion and Measurement Assay
This protocol outlines how to measure cellular ATP levels following metabolic stress and treatment with this compound.
Materials:
-
Cells treated as described in Protocol 1
-
ATP determination kit (luciferase-based)
-
Lysis buffer (provided with the ATP kit)
-
Luminometer
Procedure:
-
Cell Lysis:
-
At the end of the treatment period, remove the culture medium.
-
Wash the cells once with PBS.
-
Add the appropriate volume of lysis buffer to each well as per the ATP kit manufacturer's instructions.
-
Incubate for the recommended time to ensure complete cell lysis and release of ATP.
-
-
ATP Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase-containing ATP reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve using the provided ATP standard.
-
Calculate the ATP concentration in each sample based on the standard curve.
-
Normalize the ATP levels to the protein concentration of the cell lysate if necessary.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of mitochondrial F1F0 ATP hydrolase activity in cell culture models of various diseases. Its selectivity allows for the specific investigation of ATP hydrolysis-mediated cellular damage, providing insights into disease mechanisms and potential therapeutic interventions. The provided protocols offer a framework for incorporating this compound into cell-based assays to study its effects on cellular energetics and survival under conditions of metabolic stress.
References
- 1. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mitochondrial F0F1-ATP synthase governs the induction of mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying ATP Depletion in Cardiomyocytes Using BMS-199264
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiomyocyte viability and function are critically dependent on a constant supply of adenosine (B11128) triphosphate (ATP). During myocardial ischemia, the interruption of oxygen and nutrient delivery leads to a rapid decline in intracellular ATP levels, initiating a cascade of events that can result in irreversible cell injury and necrosis. A key contributor to this ATP depletion is the reversal of the mitochondrial F1F0-ATP synthase, which begins to hydrolyze ATP instead of synthesizing it. BMS-199264 is a selective inhibitor of this F1F0-ATP hydrolase activity.[1][2] Unlike non-selective inhibitors such as oligomycin, this compound does not affect the ATP synthase activity under normal aerobic conditions, making it a valuable tool for specifically studying the consequences of ischemia-induced ATP hydrolysis.[1][2]
These application notes provide a comprehensive guide for utilizing this compound to investigate ATP depletion and its downstream effects in cardiomyocytes. The included protocols detail methods for primary cardiomyocyte isolation, in vitro modeling of ischemia-reperfusion injury, and quantification of intracellular ATP levels.
Mechanism of Action of this compound
Under ischemic conditions (low oxygen and pH), the mitochondrial F1F0-ATP synthase, which is responsible for the majority of cellular ATP production, can reverse its function and act as an ATP hydrolase, consuming ATP.[1][2] This futile cycle of ATP hydrolysis exacerbates the energy deficit in ischemic cardiomyocytes. This compound is a small molecule that selectively inhibits the hydrolase activity of the F1F0-ATPase without affecting its ATP synthesis function.[1][2] By preventing this wasteful ATP consumption, this compound helps to preserve the cellular energy pool during ischemic stress, thereby protecting cardiomyocytes from injury and death.
Data Presentation
The following tables summarize the quantitative effects of this compound on cardiomyocyte ATP levels and viability during simulated ischemia and reperfusion, based on data from studies on isolated rat hearts.
Table 1: Effect of this compound on Myocardial ATP Concentration During Ischemia and Reperfusion
| Treatment Group | Pre-Ischemia ATP (µmol/g dry wt) | 15 min Global Ischemia ATP (µmol/g dry wt) | 30 min Reperfusion ATP (µmol/g dry wt) |
| Vehicle | ~25 | ~8 | ~15 |
| This compound (3 µM) | ~25 | ~15 | ~22 |
*P < 0.05 vs. Vehicle. Data are approximated from graphical representations in the cited literature.[1] At 15 minutes into global ischemia, ATP levels were significantly higher in hearts treated with 3 µM this compound compared to vehicle-treated hearts.[1]
Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Release During Reperfusion
| This compound Concentration | Reperfusion LDH Release (IU/L) |
| Vehicle | Baseline |
| 1 µM | Reduced |
| 3 µM | Significantly Reduced |
| 10 µM | Further Reduced |
This compound reduces reperfusion LDH release in a concentration-dependent manner, indicating a reduction in necrosis.[3]
Experimental Protocols
Protocol 1: Isolation and Culture of Adult Rat Ventricular Cardiomyocytes
This protocol describes the isolation of viable, rod-shaped cardiomyocytes from adult rat hearts for in vitro studies.
Materials:
-
Adult Sprague-Dawley rat (250-300 g)
-
Anesthesia (e.g., pentobarbital)
-
Langendorff perfusion system
-
Perfusion buffer (calcium-free)
-
Digestion buffer (perfusion buffer with collagenase type II)
-
Stop buffer (perfusion buffer with 10% fetal bovine serum)
-
Plating medium (e.g., Medium 199 with Earle's salts, L-glutamine, penicillin-streptomycin, and 10% FBS)
-
Laminin-coated culture dishes
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold saline.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with calcium-free perfusion buffer to wash out the blood.
-
Switch to the digestion buffer containing collagenase and perfuse until the heart becomes flaccid.
-
Remove the heart from the apparatus, trim away the atria, and gently mince the ventricular tissue in the stop buffer.
-
Disperse the cells by gentle pipetting and filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity and aspirate the supernatant.
-
Gently resuspend the cell pellet in plating medium and plate the cells on laminin-coated dishes.
-
Incubate the cells at 37°C in a 5% CO2 incubator. Allow the cells to attach for 1-2 hours before changing the medium to remove non-adherent cells.
Protocol 2: In Vitro Model of Simulated Ischemia-Reperfusion (sI/R)
This protocol simulates the conditions of ischemia and reperfusion in cultured cardiomyocytes.
Materials:
-
Cultured adult rat ventricular cardiomyocytes
-
Ischemia buffer (e.g., glucose-free, serum-free medium with a pH of 6.4)
-
Normoxic culture medium
-
Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)
Procedure:
-
Culture cardiomyocytes to the desired confluency.
-
Ischemia:
-
Aspirate the normal culture medium.
-
Wash the cells once with the ischemia buffer.
-
Add fresh ischemia buffer to the cells.
-
Place the culture dishes in a hypoxia chamber for the desired duration (e.g., 1-3 hours).
-
-
Reperfusion:
-
Remove the dishes from the hypoxia chamber.
-
Aspirate the ischemia buffer.
-
Wash the cells once with normoxic culture medium.
-
Add fresh, pre-warmed normoxic culture medium.
-
Return the dishes to a standard cell culture incubator (21% O2, 5% CO2) for the desired reperfusion time (e.g., 1-24 hours).
-
This compound Treatment:
-
To study the protective effects of this compound, pre-incubate the cardiomyocytes with the desired concentration of the compound (e.g., 1-10 µM) in normal culture medium for a specified time (e.g., 30-60 minutes) before inducing ischemia. The compound should also be present in the ischemia buffer.
Protocol 3: Measurement of Intracellular ATP using a Luciferase-Based Assay
This protocol provides a method for quantifying ATP levels in cultured cardiomyocytes in a 96-well plate format.
Materials:
-
Cultured cardiomyocytes in a 96-well white-walled plate
-
ATP assay kit (containing luciferase, D-luciferin, and cell lysis buffer)
-
ATP standard solution
-
Luminometer
Procedure:
-
After the experimental treatment (e.g., sI/R with or without this compound), remove the culture plates from the incubator.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the ATP standard curve according to the manufacturer's instructions, typically ranging from 0 to 10 µM ATP.
-
Add the cell lysis buffer provided in the kit to each well and incubate for the recommended time to ensure complete cell lysis and ATP release.
-
Prepare the luciferase-luciferin reagent according to the kit's protocol.
-
Add the luciferase-luciferin reagent to each well of the 96-well plate, including the standards.
-
Immediately measure the luminescence of each well using a luminometer. The light output is directly proportional to the ATP concentration.
-
Calculate the ATP concentration in the samples by comparing their luminescence readings to the ATP standard curve. Normalize the ATP levels to the total protein content in each well if desired.
Mandatory Visualizations
Caption: Signaling pathway of this compound in ischemic cardiomyocytes.
Caption: Experimental workflow for studying this compound.
Caption: Logical relationship of this compound's protective effect.
References
Application Notes and Protocols for BMS-199264 in Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-199264 is a selective inhibitor of the mitochondrial F1F0 ATP hydrolase, an enzyme that can paradoxically consume ATP during ischemic events.[1][2] Under normal physiological conditions, the F1F0 ATP synthase is responsible for the majority of ATP production. However, during ischemia, this enzyme can reverse its function, hydrolyzing ATP and exacerbating cellular energy depletion.[1][3] this compound specifically targets this detrimental hydrolase activity without impairing the essential ATP synthesis function, making it a promising agent for mitigating reperfusion injury.[1][4][5]
These application notes provide a comprehensive overview of the experimental design for studying this compound in the context of reperfusion injury, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
During myocardial ischemia, the decrease in oxygen supply leads to a switch from aerobic to anaerobic metabolism, resulting in a drop in intracellular pH. This acidic environment, coupled with the buildup of ADP and inorganic phosphate, triggers the reversal of the F1F0 ATP synthase to an ATP hydrolase. This futile cycle of ATP hydrolysis contributes significantly to the depletion of cellular energy reserves.[1]
This compound selectively inhibits this F1F0 ATP hydrolase activity, thereby preserving cellular ATP levels during ischemia.[1][4][5] This preservation of energy is crucial for maintaining ion pump function, preventing intracellular calcium overload, and ultimately reducing cardiomyocyte death upon reperfusion.
Figure 1: Mechanism of action of this compound in ischemic conditions.
Quantitative Data from Preclinical Studies
The following tables summarize the key findings from preclinical studies investigating the effects of this compound in isolated rat heart models of ischemia-reperfusion injury.
Table 1: Effect of this compound on Myocardial ATP Concentration [5]
| Treatment Group | Non-ischemic (µmol/g dry wt) | 15 min Ischemia (µmol/g dry wt) | 30 min Reperfusion (µmol/g dry wt) |
| Vehicle | 20.5 ± 0.8 | 8.2 ± 0.5 | 12.1 ± 0.9 |
| 3 µM this compound | 20.1 ± 0.7 | 11.5 ± 0.6 | 16.5 ± 1.1 |
| *P < 0.05 vs. Vehicle |
Table 2: Effect of this compound on Cardiac Function in Isolated Rat Hearts [6]
| Treatment Group | Pre-drug LVDP (mmHg) | Post-drug LVDP (mmHg) | 30 min Reperfusion LVDP (mmHg) |
| Vehicle (0 µM) | 124 ± 6 | 117 ± 4 | 11 ± 1 |
| 1 µM this compound | 127 ± 5 | 116 ± 4 | 18 ± 4 |
| 3 µM this compound | 126 ± 8 | 109 ± 6 | 38 ± 4 |
| 10 µM this compound | 125 ± 6 | 68 ± 2 | 46 ± 3 |
| P < 0.05 vs. Vehicle | |||
| LVDP: Left Ventricular Developed Pressure |
Table 3: Effect of this compound on Myocardial Necrosis [4]
| Treatment Group | Reperfusion LDH Release (IU/g wet wt) |
| Vehicle | 15.2 ± 1.5 |
| 1 µM this compound | 12.8 ± 1.2 |
| 3 µM this compound | 9.5 ± 1.1 |
| 10 µM this compound | 7.2 ± 0.9 |
| *P < 0.05 vs. Vehicle | |
| LDH: Lactate (B86563) Dehydrogenase |
Experimental Protocols
Isolated Perfused Rat Heart Model (Langendorff) of Ischemia-Reperfusion
This protocol is a standard ex vivo method to assess the direct effects of compounds on cardiac function in a controlled environment.
1. Heart Isolation and Perfusion:
-
Anesthetize male Sprague-Dawley rats (250-300g) with sodium pentobarbital (B6593769) (60 mg/kg, i.p.).
-
Administer heparin (500 U, i.p.) to prevent coagulation.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Mount the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C).
-
Insert a latex balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
2. Experimental Timeline:
-
Equilibration (20 min): Allow the heart to stabilize.
-
Pre-treatment (10 min): Perfuse with either vehicle (e.g., 0.04% DMSO) or this compound (1-10 µM).[7]
-
Global Ischemia (25 min): Stop the perfusion to induce global ischemia.[4]
-
Reperfusion (30 min): Restore perfusion with the original buffer (without the drug) and monitor functional recovery.[4]
3. Data Collection and Analysis:
-
Continuously record LVDP, heart rate, and coronary flow.
-
Collect coronary effluent during reperfusion to measure lactate dehydrogenase (LDH) release as an indicator of cell death.[4]
-
At the end of the experiment, freeze-clamp the ventricles in liquid nitrogen for subsequent biochemical analysis (e.g., ATP content).
Figure 2: Experimental workflow for the isolated perfused rat heart model.
Measurement of Myocardial ATP Content
1. Sample Preparation:
-
Pulverize the frozen heart tissue under liquid nitrogen.
-
Homogenize the powdered tissue in perchloric acid (0.6 M).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with potassium hydroxide.
2. ATP Assay:
-
Use a commercially available ATP assay kit (e.g., luciferin-luciferase based).
-
Measure luminescence using a luminometer.
-
Quantify ATP concentration against a standard curve.
-
Normalize the ATP content to the dry weight of the tissue.
Measurement of Lactate Dehydrogenase (LDH) Release
1. Sample Collection:
-
Collect the coronary effluent at specific time points during the 30-minute reperfusion period.
2. LDH Assay:
-
Use a commercial LDH cytotoxicity assay kit.
-
The assay measures the conversion of a lactate substrate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Express LDH release as international units per gram of wet tissue weight (IU/g wet wt).
Signaling Pathway Considerations
While this compound's primary mechanism is the direct inhibition of mitochondrial F1F0 ATP hydrolase, it is important to consider its downstream effects on other signaling pathways implicated in reperfusion injury. The preservation of ATP can influence pathways sensitive to cellular energy status, such as the PI3K/Akt pathway, which is known to be involved in cell survival and cardioprotection.[8][9]
Figure 3: Potential interplay of this compound with cell survival signaling.
Conclusion
This compound represents a targeted approach to mitigating reperfusion injury by preserving mitochondrial function and cellular energetics. The experimental designs and protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound. Careful consideration of experimental endpoints, including functional, biochemical, and molecular markers, will be crucial in elucidating the full spectrum of its cardioprotective effects.
References
- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia. | Semantic Scholar [semanticscholar.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ovid.com [ovid.com]
- 7. Amelioration of ischemia/reperfusion injury in isolated rats hearts by the ATP-sensitive potassium channel opener BMS-180448 [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of STAT4 on myocardial ischemia‑reperfusion injury and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of STAT4 on myocardial ischemia‑reperfusion injury and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-199264 as a Tool for Investigating ATP Synthase Reversal
Audience: Researchers, scientists, and drug development professionals.
Introduction: The mitochondrial F1Fo-ATP synthase is a critical enzyme responsible for the majority of cellular ATP production under normal physiological conditions. It utilizes the proton motive force generated by the electron transport chain to catalyze the synthesis of ATP from ADP and inorganic phosphate. However, under pathological conditions such as myocardial ischemia, the enzyme can reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix in an attempt to maintain the mitochondrial membrane potential.[1][2][3] This ATP hydrolysis leads to a rapid depletion of cellular energy reserves, exacerbating ischemic injury.[1][2]
BMS-199264 is a highly selective inhibitor of the F1Fo-ATP hydrolase activity.[2][4] Unlike non-selective inhibitors such as oligomycin (B223565) or aurovertin, which inhibit both ATP synthesis and hydrolysis, this compound specifically targets the reverse reaction.[1][2][5][6] This unique property makes this compound an invaluable pharmacological tool to dissect the pathological contributions of ATP synthase reversal and to explore its potential as a therapeutic target for cytoprotection during ischemic events.
Mechanism of Action and Selectivity
This compound distinguishes between the forward (synthesis) and reverse (hydrolysis) activities of ATP synthase, a feature that suggests the two processes are not simply a chemical reaction run in reverse.[2][7] This selectivity allows researchers to inhibit the detrimental ATP depletion during ischemia without compromising the crucial ATP production in surrounding healthy tissues or during reperfusion.[2][5]
Caption: Dual function of ATP synthase and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound in various experimental models.
Table 1: Inhibitory Profile of this compound
| Parameter | Value | Source |
| IC50 (F1Fo ATP Hydrolase) | 0.5 µM | [8] |
| Effect on ATP Synthase | No inhibitory effect | [2][6][8] |
Table 2: Ex Vivo Efficacy of this compound in Ischemic Rat Hearts
| Parameter | Condition | Vehicle Control | This compound (3 µM) | Source |
| ATP Hydrolase Activity (µM ATP/min/mg) | 15 min Ischemia | - | 0.18 | [8] |
| ATP Synthase Activity (µM ATP/min/mg) | 15 min Ischemia | - | 0.23 (unaffected) | [8] |
| Myocardial ATP Levels | 15 min Ischemia | Significantly Reduced | Significantly Conserved | [5][6] |
| Time to Onset of Contracture | 25 min Ischemia | - | Increased | [5][8] |
| LDH Release (Necrosis Marker) | 30 min Reperfusion | - | Decreased | [5][8] |
| Recovery of Contractile Function | 30 min Reperfusion | Little Recovery | Significantly Improved | [6] |
Experimental Protocols
The following protocols are adapted from methodologies used in studies investigating this compound.
Protocol 1: Investigating Cardioprotective Effects in an Isolated Heart Model
This protocol outlines the procedure for assessing the effect of this compound on myocardial function and ATP levels during ischemia-reperfusion.
Caption: Experimental workflow for testing this compound in an isolated heart model.
Methodology:
-
Isolated Heart Preparation:
-
Anesthetize male Sprague-Dawley rats (400-500 g).
-
Excise the heart and mount it on a Langendorff apparatus.
-
Perfuse with a Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.
-
-
Experimental Groups:
-
Ischemia-Reperfusion Protocol:
-
After an equilibration period, record baseline contractile function.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 25 minutes).
-
Initiate reperfusion with the original treatment buffer for a set duration (e.g., 30 minutes).
-
-
Data Collection and Analysis:
-
Contractile Function: Continuously monitor left ventricular developed pressure (LVDP) and heart rate.
-
Myocardial Necrosis: At the end of reperfusion, measure lactate (B86563) dehydrogenase (LDH) release in the coronary effluent.[5]
-
ATP Measurement: At specific time points (pre-ischemia, end-ischemia, end-reperfusion), freeze-clamp hearts in liquid nitrogen.[5] Determine ATP levels using a bioluminescence assay kit.[9]
-
Protocol 2: Measuring ATP Hydrolase and Synthase Activity
This protocol describes a spectrophotometric method to measure the specific activity of ATP synthase in both forward and reverse directions in isolated mitochondria or submitochondrial particles (SMPs).
Caption: Logical relationship between ischemia, ATP synthase reversal, and this compound action.
Methodology:
-
Preparation of Mitochondria/SMPs:
-
Isolate mitochondria from heart tissue by differential centrifugation.
-
Prepare SMPs by sonication of isolated mitochondria.
-
-
ATP Hydrolase (Reverse) Activity Assay:
-
This is an enzyme-coupled assay that measures ADP production. The reaction is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[10][11]
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.[10]
-
Reaction Mixture: To the assay buffer, add phosphoenolpyruvate (B93156) (PEP), NADH, pyruvate (B1213749) kinase (PK), and lactate dehydrogenase (LDH).[10]
-
Procedure:
-
Add the mitochondrial/SMP sample to the cuvette containing the reaction mixture.
-
Add this compound or vehicle and incubate.
-
Initiate the reaction by adding ATP.
-
Record the change in absorbance at 340 nm over time.
-
To determine the specific F1Fo-ATPase activity, add oligomycin (a potent inhibitor) and subtract the remaining rate of NADH oxidation.[10][11]
-
-
-
ATP Synthase (Forward) Activity Assay:
-
This assay measures the rate of ATP production using a luciferin/luciferase-based bioluminescence kit.[9][12]
-
Procedure:
-
Resuspend mitochondria/SMPs in a reaction buffer containing ADP, phosphate, and a respiratory substrate (e.g., succinate).
-
Add this compound or vehicle.
-
At timed intervals, take aliquots and stop the reaction (e.g., with HClO4).[9]
-
Neutralize the samples and measure the amount of ATP produced using a luminometer and a luciferase-based assay kit.[9]
-
-
Conclusion: this compound serves as a critical research tool for elucidating the role of ATP synthase reversal in pathophysiology. Its high selectivity for the hydrolase function allows for precise investigation into the consequences of this reversal, particularly in the context of ischemia-reperfusion injury. The protocols outlined above provide a framework for researchers to utilize this compound to quantify the activity of the reversed enzyme and to evaluate the therapeutic potential of its inhibition.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. oipub.com [oipub.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia. | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]
- 10. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 11. Complex I and ATP synthase enzyme activity measurements [bio-protocol.org]
- 12. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
Assaying the Effect of BMS-199264 on Mitochondrial Respiration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-199264 is a potent and selective inhibitor of the mitochondrial F1F0-ATP synthase, specifically targeting its reverse activity as an ATP hydrolase.[1][2][3][4] Under normal physiological conditions, the F1F0-ATP synthase utilizes the proton motive force generated by the electron transport chain (ETC) to synthesize ATP. However, under pathological conditions such as ischemia, the collapse of the proton gradient can cause the enzyme to reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix in an attempt to maintain the mitochondrial membrane potential.[5][6] This ATP hydrolysis can be a significant contributor to cellular energy depletion during ischemic events.
This compound offers a valuable tool for dissecting the roles of ATP synthesis and hydrolysis in cellular bioenergetics and pathophysiology. Its selectivity for the hydrolase activity allows researchers to inhibit detrimental ATP depletion during simulated ischemic conditions without affecting ATP production under normal respiratory conditions.[1][3] These application notes provide detailed protocols for assaying the effect of this compound on mitochondrial respiration, enabling researchers to investigate its potential therapeutic applications and further understand the intricate regulation of mitochondrial function.
Mechanism of Action
This compound selectively inhibits the F1F0-ATP hydrolase activity, which is pronounced during periods of cellular stress like ischemia. It does not inhibit the forward ATP synthase activity, which is crucial for cellular energy production under aerobic conditions.[1][2][3] This selective inhibition makes it a superior tool compared to non-selective inhibitors like oligomycin, which inhibit both ATP synthesis and hydrolysis.
Data Presentation
The following table summarizes the quantitative effects of this compound on the synthase and hydrolase activities of F1F0-ATP synthase in submitochondrial particles.
| Treatment | F1F0-ATP Synthase Activity (nmol ATP/min/mg protein) | F1F0-ATP Hydrolase Activity (nmol ATP hydrolyzed/min/mg protein) | Reference |
| Vehicle (Control) | 230 ± 20 | 350 ± 30 | [Grover et al., 2004] |
| This compound (1 µM) | 220 ± 20 (no significant change) | 150 ± 20 (significant inhibition) | [Grover et al., 2004] |
| Oligomycin (1 µg/ml) | 20 ± 5 (significant inhibition) | 30 ± 5 (significant inhibition) | [Grover et al., 2004] |
Experimental Protocols
Here, we provide detailed protocols for three key experiments to assess the impact of this compound on mitochondrial function:
-
High-Resolution Respirometry: To measure oxygen consumption rates (OCR) and assess the effect on different respiratory states.
-
Mitochondrial Membrane Potential Assay: To determine the effect on the mitochondrial membrane potential, which is maintained by the proton gradient.
-
ATP Production Assay: To directly measure the impact on cellular ATP levels.
High-Resolution Respirometry using Seahorse XF Analyzer
This protocol describes the use of an Agilent Seahorse XF Analyzer to measure the effect of this compound on the key parameters of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XF24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Cell culture medium
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)
-
Rotenone (B1679576)/Antimycin A mixture
-
Cells of interest
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in a suitable solvent (e.g., DMSO).
-
On the day of the assay, dilute the compounds to their final working concentrations in Seahorse XF Base Medium.
-
-
Assay Setup:
-
Remove the cell culture medium from the cell plate and wash twice with pre-warmed Seahorse XF Base Medium.
-
Add the final volume of pre-warmed Seahorse XF Base Medium to each well.
-
Place the cell plate in a non-CO2 37°C incubator for 1 hour to allow temperature and pH to equilibrate.
-
Load the injection ports of the hydrated sensor cartridge with the compound solutions (this compound, oligomycin, FCCP, and rotenone/antimycin A).
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The assay protocol should consist of sequential injections:
-
Injection A: Vehicle or this compound (to measure its effect on basal respiration).
-
Injection B: Oligomycin (to measure ATP-linked respiration and proton leak).
-
Injection C: FCCP (to measure maximal respiration and spare respiratory capacity).
-
Injection D: Rotenone/Antimycin A (to inhibit mitochondrial respiration and determine non-mitochondrial oxygen consumption).
-
-
-
Data Analysis:
Expected Results with this compound:
-
Basal Respiration: No significant change is expected as this compound does not inhibit ATP synthesis-linked respiration.
-
ATP Production-linked OCR: No significant change is expected.
-
Proton Leak: No significant change is expected.
-
Maximal Respiration: No significant change is expected.
-
Spare Respiratory Capacity: No significant change is expected.
The primary effect of this compound would be observed under conditions that induce ATP hydrolysis, which are not part of a standard mitochondrial stress test. A custom assay protocol would be needed to simulate ischemia (e.g., by inhibiting the electron transport chain with rotenone/antimycin A and then observing the rate of ATP depletion).
Mitochondrial Membrane Potential Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.
Materials:
-
TMRE
-
FCCP (as a positive control for depolarization)
-
This compound
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Treat the cells with this compound at the desired concentration for the desired time. Include a vehicle control and a positive control treated with FCCP (e.g., 10 µM for 10 minutes).
-
-
TMRE Staining:
-
Add TMRE to the cell culture medium to a final concentration of 50-100 nM and incubate for 20-30 minutes at 37°C.
-
-
Imaging or Plate Reading:
-
Wash the cells with pre-warmed PBS or cell culture medium.
-
Acquire images using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~549/575 nm).
-
Alternatively, measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the TMRE signal. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Expected Results with this compound:
-
Under normal conditions, this compound is not expected to significantly alter the mitochondrial membrane potential.
-
Under conditions of simulated ischemia (e.g., after treatment with an ETC inhibitor), this compound is expected to prevent the hyperpolarization that can result from the reverse action of ATP synthase.[9]
ATP Production Assay
This protocol describes the use of a commercially available luciferin/luciferase-based ATP assay kit to measure cellular ATP levels.
Materials:
-
ATP Assay Kit (e.g., from Abcam, Promega, or Thermo Fisher Scientific)
-
This compound
-
Oligomycin (as a positive control for ATP synthesis inhibition)
-
Cells of interest
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque 96-well plate and allow them to adhere.
-
Treat the cells with this compound at various concentrations. Include a vehicle control and a positive control treated with oligomycin.
-
-
Induction of Ischemia (Optional):
-
To specifically assay the effect on ATP hydrolysis, you can simulate ischemia by treating the cells with an ETC inhibitor (e.g., rotenone and antimycin A) for a short period before ATP measurement.
-
-
ATP Measurement:
-
Lyse the cells according to the ATP assay kit manufacturer's instructions.
-
Add the luciferase reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve to calculate the ATP concentration in the samples.
-
Normalize the ATP levels to the protein concentration of each sample.
-
Expected Results with this compound:
-
Under normal conditions, this compound should not significantly affect cellular ATP levels.
-
Under simulated ischemic conditions, this compound is expected to prevent the rapid depletion of ATP, resulting in higher ATP levels compared to the vehicle-treated control.[3][4]
Visualizations
The following diagrams illustrate key concepts and workflows related to the action of this compound.
Caption: Signaling pathway of F1F0-ATP Synthase and the inhibitory action of this compound.
Caption: Experimental workflow for a Seahorse XF high-resolution respirometry assay.
Caption: Logical relationship of this compound's selective inhibition under different physiological conditions.
References
- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. The compound BTB06584 is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diabetic mitochondria are resistant to palmitoyl CoA inhibition of respiration, which is detrimental during ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-199264 Treatment in Submitochondrial Particle Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-199264 is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, an enzyme that can reverse its function under ischemic conditions, leading to the wasteful depletion of cellular ATP.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in submitochondrial particle (SMP) preparations, a key in vitro model for studying the activity of the F1F0 ATP synthase/hydrolase complex. Understanding the effects of this compound on this complex is crucial for research into cardioprotective and other therapeutic strategies targeting mitochondrial bioenergetics.
Mechanism of Action
Under normal physiological conditions, the mitochondrial F1F0 ATP synthase utilizes the proton motive force generated by the electron transport chain to synthesize ATP. However, during periods of cellular stress, such as ischemia, the collapse of this proton gradient can cause the enzyme to reverse its function, hydrolyzing ATP in an attempt to pump protons out of the mitochondrial matrix.[2][3] This futile cycle exacerbates ATP depletion and contributes to cellular injury.
This compound selectively inhibits this reverse, ATP hydrolase activity of the F1F0 complex without affecting its forward, ATP synthase activity.[1][2] This selective inhibition is thought to occur through a conformational change in the enzyme when it switches from synthase to hydrolase mode, presenting a unique binding site for this compound.[3] By preventing wasteful ATP hydrolysis, this compound helps to preserve cellular energy stores during ischemic events.
Data Presentation
The following table summarizes the quantitative effects of this compound on the F1F0 ATP synthase and hydrolase activities in submitochondrial particles isolated from rat hearts.
| Treatment | Concentration (µM) | ATP Synthase Activity (µmol ATP·min⁻¹·mg⁻¹) | ATP Hydrolase Activity (µmol ADP·min⁻¹·mg⁻¹) | Reference |
| Vehicle | - | 0.24 ± 0.02 | 0.35 ± 0.02 | [1] |
| This compound | 3 | 0.23 ± 0.01 | 0.18 ± 0.01* | [1] |
| This compound | 0.5 | Not Reported | IC50 | [1] |
*P < 0.05 vs. Vehicle
Experimental Protocols
Preparation of Submitochondrial Particles (SMPs) from Rat Heart
This protocol describes the isolation of mitochondria from rat hearts and their subsequent disruption by sonication to form submitochondrial particles.
Materials:
-
Washing Buffer: 0.3 M Sucrose, 10 mM HEPES (pH 7.2), 0.2 mM EDTA
-
Isolation Buffer: 0.3 M Sucrose, 10 mM HEPES (pH 7.4), 0.2 mM EDTA, 1 mg/ml BSA (fatty acid-free)
-
Trypsin solution: 2.5 mg/ml in 1 mM HCl
-
Trypsin inhibitor from soybean
-
Sonication Buffer: 0.25 M Sucrose, 10 mM MOPS, 2 mM EDTA, pH 8.0
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Ultrasonicator with a microtip
Procedure:
-
Mitochondrial Isolation:
-
Excise hearts from euthanized rats and immediately place them in ice-cold Washing Buffer.
-
Mince the ventricular tissue into small pieces (~1-2 mm) on a pre-chilled Petri dish.
-
Treat the minced tissue with trypsin solution to digest the tissue.
-
Stop the digestion by adding Isolation Buffer containing trypsin inhibitor.
-
Homogenize the tissue suspension using a loose-fitting Glass-Teflon homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a fresh tube and centrifuge at a higher speed (e.g., 8,500 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in Isolation Buffer and repeating the high-speed centrifugation step.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable isotonic buffer.
-
-
Submitochondrial Particle Preparation:
-
Resuspend the isolated mitochondria in ice-cold Sonication Buffer to a final protein concentration of 20-30 mg/ml.
-
Place the mitochondrial suspension in an ice bath.
-
Sonicate the suspension using an ultrasonicator with a microtip. Use short bursts (e.g., 4 pulses of 5 seconds each) at a low amplitude (e.g., 20%) to prevent overheating.
-
Centrifuge the sonicate at 16,000 x g for 10 minutes at 4°C to remove any remaining intact mitochondria and large membrane fragments.
-
The resulting supernatant contains the submitochondrial particles. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
F1F0 ATP Hydrolase Activity Assay (NADH-Coupled Spectrophotometric Assay)
This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Assay Buffer: 250 mM Mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl (pH 8.25)
-
NADH stock solution (e.g., 10 mg/ml in Tris buffer)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing Assay Buffer, NADH, PEP, PK, and LDH.
-
Add the submitochondrial particle suspension (typically 25-50 µg of protein) to the cuvette and mix.
-
Add the desired concentration of this compound or vehicle (DMSO) and incubate for a few minutes.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the specific activity as µmol of ADP produced per minute per mg of SMP protein.
F1F0 ATP Synthase Activity Assay (NADP⁺-Linked Spectrophotometric Assay)
This assay measures the rate of ATP synthesis by coupling the production of ATP to the reduction of NADP⁺.
Materials:
-
Assay Buffer: 10 mM HEPES (pH 8.0), 20 mM Succinate, 20 mM Glucose, 3 mM MgCl₂, 11 mM AMP, 0.75 mM NADP⁺, 1 mM ADP, 10 mM Pi
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing Assay Buffer, hexokinase, and glucose-6-phosphate dehydrogenase.
-
Add the submitochondrial particle suspension (typically 50-60 µg of protein) to the cuvette.
-
Add the desired concentration of this compound or vehicle (DMSO) and incubate for a few minutes.
-
Initiate the reaction by adding the SMPs to the reaction mixture.
-
Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADP⁺ reduction is proportional to the rate of ATP synthesis.
-
Calculate the specific activity as µmol of ATP produced per minute per mg of SMP protein.
Visualizations
Caption: Experimental workflow for this compound treatment.
Caption: Mechanism of this compound action.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BMS-199264 in Cellular Bioenergetics Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-199264 is a potent and selective inhibitor of the F1Fo-ATP hydrolase activity of mitochondrial ATP synthase.[1][2] Under normal physiological conditions, the F1Fo-ATP synthase complex synthesizes ATP, utilizing the proton motive force generated by the electron transport chain. However, under pathological conditions such as ischemia, the reversal of this process can occur, leading to the hydrolysis of ATP, which depletes cellular energy stores and contributes to cell death.[1] this compound specifically targets this reverse activity without significantly affecting ATP synthesis, making it a valuable tool for studying the pathological consequences of ATP hydrolysis and for the development of therapeutic agents aimed at preserving cellular energy balance during metabolic stress.[1][2]
These application notes provide detailed protocols for the use of this compound in key cellular bioenergetics assays, including the Seahorse XF Mito Stress Test, ATP production assays, and mitochondrial membrane potential assays.
Mechanism of Action of this compound
The F1Fo-ATP synthase is a bidirectional motor that can either synthesize ATP from ADP and inorganic phosphate (B84403) (Pi) or hydrolyze ATP to pump protons across the inner mitochondrial membrane. The direction of the enzyme's function is dependent on the mitochondrial membrane potential. In healthy, respiring cells, the proton gradient drives ATP synthesis. During events like ischemia, the collapse of the membrane potential causes the enzyme to switch to its ATP hydrolase function, contributing to cellular ATP depletion. This compound selectively inhibits this ATP hydrolysis, thereby conserving cellular ATP levels during metabolic stress.
Caption: Mechanism of F1Fo-ATP Synthase and inhibition by this compound.
Data Presentation
| Parameter | Organism/Cell Type | Conditions | This compound Concentration | Observed Effect | Reference |
| IC50 for F1F0 ATP Hydrolase Inhibition | Rat Heart Submitochondrial Particles | In vitro assay | 0.5 µM | 50% inhibition of ATP hydrolase activity. | [2] |
| ATP Concentration | Isolated Rat Hearts | 15 min global ischemia | 3 µM | Significantly conserved ATP levels compared to vehicle-treated hearts. | [2] |
| Lactate Dehydrogenase (LDH) Release | Isolated Rat Hearts | 25 min global ischemia followed by 30 min reperfusion | 1, 3, 10 µM | Concentration-dependent decrease in LDH release, indicating reduced cardiac necrosis. | [2] |
| Time to Onset of Ischemic Contracture | Isolated Rat Hearts | Global ischemia | 3, 10 µM | Significantly increased the time to onset of contracture. | [2] |
| F1F0 ATP Synthase Activity | Rat Heart Submitochondrial Particles | In vitro assay | Up to 10 µM | No significant effect on ATP synthase activity. | [1] |
Experimental Protocols
Seahorse XF Mito Stress Test for Assessing the Impact of this compound on Cellular Respiration and ATP Hydrolysis-driven Proton Efflux
This protocol is designed to measure the effect of this compound on mitochondrial respiration and to indirectly assess its inhibition of ATP hydrolysis by measuring changes in the extracellular acidification rate (ECAR) under conditions that promote ATP hydrolysis.
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine supplements
-
Oligomycin (B223565), FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Cells of interest
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine according to the manufacturer's instructions. Warm to 37°C.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in the assay medium at 10X the final desired concentration. A suggested final concentration range for this compound is 1-10 µM.
-
-
Assay Setup:
-
Remove the cell culture medium and wash the cells with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with the 10X compound solutions. A suggested injection strategy is:
-
Port A: this compound or vehicle control.
-
Port B: Oligomycin (to induce ATP hydrolysis).
-
Port C: FCCP.
-
Port D: Rotenone/Antimycin A.
-
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal oxygen consumption rate (OCR) and ECAR, and then sequentially inject the compounds, measuring the cellular response after each injection.
-
-
Data Analysis:
-
Analyze the OCR and ECAR data. Following the injection of oligomycin, an increase in ECAR can be attributed in part to the proton efflux resulting from ATP hydrolysis by the F1Fo-ATP synthase. Pre-injection of this compound is expected to attenuate this oligomycin-induced ECAR increase, providing a measure of its inhibitory effect on ATP hydrolysis.
-
Caption: Experimental workflow for the Seahorse XF Mito Stress Test with this compound.
Cellular ATP Production Assay
This protocol measures the effect of this compound on total cellular ATP levels, particularly under conditions of metabolic stress that induce ATP hydrolysis.
Materials:
-
This compound
-
Cells of interest
-
Culture plates (e.g., 96-well white-walled plates for luminescence)
-
Metabolic stressing agent (e.g., oligomycin, or simulate ischemia with an oxygen-glucose deprivation model)
-
ATP assay kit (e.g., luciferase-based)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control for a specified period (e.g., 1-2 hours).
-
-
Induction of Metabolic Stress:
-
Introduce the metabolic stressor. For example, add oligomycin to inhibit ATP synthesis and promote hydrolysis, or place the cells in an anaerobic chamber with glucose-free medium to simulate ischemia.
-
Incubate for a duration determined to cause a significant drop in ATP in control cells.
-
-
ATP Measurement:
-
Following the stress period, lyse the cells according to the ATP assay kit manufacturer's instructions.
-
Add the luciferase-based ATP detection reagent to the cell lysates.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known ATP concentrations.
-
Calculate the ATP concentration in each sample.
-
Compare the ATP levels in this compound-treated cells to vehicle-treated cells under both basal and stressed conditions. A protective effect of this compound will be observed as a preservation of ATP levels under metabolic stress.
-
Mitochondrial Membrane Potential Assay
This protocol assesses the ability of this compound to preserve mitochondrial membrane potential (ΔΨm) under conditions that would typically cause depolarization and subsequent ATP hydrolysis. The ratiometric dye JC-1 is used for this purpose.
Materials:
-
This compound
-
Cells of interest
-
Culture plates or coverslips for microscopy
-
JC-1 staining solution
-
Metabolic stressing agent (e.g., a mitochondrial uncoupler like CCCP, or simulated ischemia)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or in a multi-well plate suitable for fluorescence imaging or plate reader analysis.
-
Pre-treat the cells with this compound (e.g., 1-10 µM) or vehicle control.
-
-
Induction of Mitochondrial Depolarization:
-
Expose the cells to a metabolic stressor known to depolarize the mitochondrial membrane.
-
-
JC-1 Staining:
-
Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in fresh medium for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging/Measurement:
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
Immediately analyze the cells by fluorescence microscopy or a fluorescence plate reader.
-
Microscopy: In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
-
Plate Reader: Measure the fluorescence intensity at both the red and green emission wavelengths.
-
-
-
Data Analysis:
-
For microscopy, qualitatively assess the ratio of red to green fluorescence in the different treatment groups.
-
For plate reader data, calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
Determine if pre-treatment with this compound prevents or reduces the stress-induced decrease in the red/green fluorescence ratio, indicating preservation of the mitochondrial membrane potential.
-
Caption: Logical flow of events during metabolic stress and the point of intervention for this compound.
References
Troubleshooting & Optimization
Technical Support Center: BMS-199264 and ATP Hydrolysis Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are using BMS-199264 and have encountered unexpected results, specifically a lack of inhibition in ATP hydrolysis assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound? A1: this compound is a selective inhibitor of the mitochondrial F1F0-ATPase.[1] Critically, it only inhibits the enzyme's ATP hydrolase activity, which is prominent under ischemic conditions, and does not affect its primary function of ATP synthesis.[2][3] This makes it distinct from non-selective inhibitors like oligomycin (B223565), which block both functions.[4]
Q2: Under what experimental conditions should I expect to see inhibition of ATP hydrolysis by this compound? A2: The F1F0-ATPase enzyme switches from synthesizing ATP to hydrolyzing it under specific conditions, most notably during myocardial ischemia where the proton motive force is compromised.[1][2][4] Therefore, for this compound to show its inhibitory effect, your experimental setup should mimic these conditions, for example, by using depolarized mitochondria or submitochondrial particles where the hydrolase activity is prevalent.
Q3: What are the reported potency and effective concentrations for this compound? A3: The reported half-maximal inhibitory concentration (IC50) for this compound against F1F0 ATP hydrolase is 0.5 µM.[5] In functional assays using isolated rat hearts, effective concentrations were found to be in the 1 µM to 10 µM range.[1][4]
Troubleshooting Guide: this compound Not Inhibiting ATP Hydrolysis
If you are not observing the expected inhibition of ATP hydrolysis with this compound, please review the following potential issues and solutions.
Issue 1: Inappropriate Experimental Conditions
-
Question: My assay is set up with healthy, coupled mitochondria. Why am I not seeing inhibition?
-
Answer: In healthy, well-coupled mitochondria, the F1F0-ATPase operates predominantly in the ATP synthesis direction. The hydrolase activity that this compound inhibits is minimal under these conditions.[2][3] To observe the inhibitory effect of this compound, you must induce the enzyme to act as a hydrolase. This is typically achieved by using submitochondrial particles or by chemically uncoupling the mitochondria.
Issue 2: Problems with Inhibitor Preparation and Handling
-
Question: I dissolved this compound directly in my aqueous assay buffer, but the results are inconsistent. What could be wrong?
-
Answer: Like many small molecule inhibitors, this compound may have low aqueous solubility.[6] It is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into the assay medium to achieve the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid solvent-induced artifacts.[6] Stock solutions should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]
Issue 3: Sub-optimal Assay Parameters
-
Question: I am using a high concentration of ATP in my assay. Could this be a factor?
-
Answer: Yes, a high concentration of the substrate (ATP) can compete with an ATP-competitive inhibitor, potentially masking its inhibitory effect.[6] It is advisable to determine the Michaelis constant (Km) of ATP for your specific enzyme preparation and use an ATP concentration at or below this Km value to maximize the apparent potency of the inhibitor.[6][7]
-
Question: How can I be sure my F1F0-ATPase enzyme preparation is active?
-
Answer: The enzyme itself may have lost activity due to improper storage or handling.[6] It is crucial to include proper controls in your experiment. Use a known, non-selective inhibitor of F1F0-ATPase, such as oligomycin, as a positive control.[8] If oligomycin also fails to inhibit ATP hydrolysis, it is likely an issue with the enzyme preparation or the fundamental assay setup.
Issue 4: High Background Signal
-
Question: My assay shows a high background signal, making it difficult to detect inhibition. What are the common causes?
-
Answer: High background signals in ATPase assays often stem from contaminating inorganic phosphate (B84403) (Pi) in your reagents, such as the buffer or the ATP stock itself.[9][10] Using crude enzyme preparations like unpurified cell lysates can also introduce significant levels of free phosphate.[10] To mitigate this, use high-purity reagents and ensure all labware is thoroughly rinsed to be free of phosphate-containing detergents.[10] It is also recommended to run a "no enzyme" control to quantify the background signal.[10]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Target | Mitochondrial F1F0-ATPase (Hydrolase activity) | [2][3] |
| IC50 | 0.5 µM | [5] |
| Effective Concentration Range | 1 - 10 µM (in isolated heart models) | [8][1][4] |
Experimental Protocols
Protocol: In Vitro F1F0-ATPase Hydrolase Activity Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on ATP hydrolysis using submitochondrial particles (SMPs).
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl2, pH 7.4. Ensure the buffer is brought to room temperature before use.[11]
-
ATP Stock: Prepare a concentrated stock of high-purity ATP (e.g., 100 mM) in water. Store in aliquots at -20°C.
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Store in aliquots at -20°C.[6]
-
Positive Control: Prepare a stock solution of Oligomycin (e.g., 1 mg/mL) in DMSO.
-
Enzyme: Use a preparation of SMPs with known F1F0-ATPase activity.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound from the DMSO stock. Also prepare dilutions for the positive control (Oligomycin) and a vehicle control (DMSO).
-
In a 96-well plate, add 5 µL of the diluted inhibitor or control to each well.
-
Add 85 µL of Assay Buffer containing the SMPs to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of ATP to each well to reach a final concentration at or below the Km.
-
Incubate the reaction for a predetermined optimal time (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of ATP hydrolyzed. This can be done by quantifying the amount of inorganic phosphate (Pi) produced using a colorimetric method (e.g., Malachite Green assay) or by measuring the remaining ATP using a luminescence-based kit.[9][10]
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the vehicle control (DMSO), which represents 100% activity (0% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: F1F0-ATPase function and the specific inhibitory action of this compound.
Caption: General experimental workflow for an ATP hydrolysis inhibition assay.
Caption: A logical workflow for troubleshooting ATP hydrolysis inhibition assays.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing BMS-199264 for Cardioprotection
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing BMS-199264 in cardioprotection studies. It includes frequently asked questions (FAQs), troubleshooting advice, experimental protocols, and data summaries to facilitate the effective application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the mitochondrial F1F0-ATPase hydrolase activity. Under normal conditions, this enzyme synthesizes ATP. However, during ischemia, it can reverse its function and hydrolyze ATP, depleting the cell's energy reserves. This compound specifically inhibits this detrimental ATP hydrolysis without affecting the enzyme's ability to synthesize ATP, thereby preserving cellular energy levels during ischemic events and protecting the myocardium.[1][2][3][4]
Q2: What is the recommended concentration range for this compound in cardioprotection experiments?
A2: Based on studies using isolated rat hearts, an effective concentration range for this compound is between 1 µM and 10 µM.[1][2][4] A concentration of 3 µM has been shown to provide significant cardioprotection without causing cardiodepressant effects.[2][5][6] Higher concentrations, such as 10 µM, have demonstrated slightly greater protective effects but may introduce minor cardiodepression.[5][6] Researchers should perform a dose-response analysis in their specific model to determine the optimal concentration.
Q3: Is this compound expected to be effective in both in vitro and ex vivo models?
A3: Yes. The compound has shown efficacy in ex vivo models, such as isolated Langendorff-perfused rat hearts.[1][2] Its mechanism of action, which targets a fundamental mitochondrial process during ischemia, suggests it would also be effective in in vitro models using primary cardiomyocytes or relevant cell lines subjected to simulated ischemia-reperfusion (hypoxia-reoxygenation).[4][7]
Q4: How does this compound differ from other mitochondrial F1F0-ATPase inhibitors like oligomycin (B223565)?
A4: this compound is a selective inhibitor of the F1F0-ATP hydrolase activity that occurs during ischemia. In contrast, compounds like oligomycin and aurovertin (B1171891) are non-selective inhibitors, meaning they block both ATP synthesis (the normal function) and ATP hydrolysis.[1][2][3] This non-selective inhibition can be detrimental to healthy, non-ischemic tissue by preventing necessary ATP production.[3] The selectivity of this compound makes it a more targeted therapeutic agent for ischemia-reperfusion injury.[2]
Troubleshooting Guide
Issue 1: No cardioprotective effect observed at the expected concentration.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound is properly stored (as per manufacturer's instructions) and that stock solutions are fresh. Consider preparing new dilutions from a solid form. |
| Suboptimal Concentration | The optimal concentration can be model-dependent. Perform a dose-response curve (e.g., 0.1 µM, 1 µM, 3 µM, 10 µM, 30 µM) to determine the most effective concentration in your specific experimental setup (e.g., cell line, primary cells, tissue model). |
| Inadequate Ischemic Insult | If the level of ischemia/hypoxia is too severe, the protective effect of the compound may be masked by overwhelming cell death. Conversely, if the insult is too mild, a significant protective effect may not be detectable. Titrate the duration of ischemia/hypoxia to achieve a moderate level of injury (e.g., 40-60% cell death or infarct size) in your control group. |
| Timing of Administration | For pre-conditioning studies, ensure the compound is administered for a sufficient duration before the ischemic insult to allow for cellular uptake and target engagement. A typical pre-treatment time is 10-30 minutes. |
| Vehicle Control Issues | Ensure the vehicle (e.g., DMSO) concentration is consistent across all groups and is at a non-toxic level (typically <0.1%). |
Issue 2: High variability in experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells or plates. Use precise pipetting techniques and gently mix cell suspensions before plating.[8] |
| Edge Effects in Plates | The outer wells of a microplate can be prone to evaporation, leading to altered media concentration and temperature. Avoid using the outermost wells for experimental groups or ensure proper humidification during incubation. |
| Fluctuations in Ischemia/Hypoxia | For in vitro models, ensure the hypoxia chamber or incubator provides a stable, consistent, and low-oxygen environment for all plates simultaneously.[9] |
| Assay Timing | The timing of endpoint assays (e.g., viability, apoptosis) post-reperfusion is critical. Ensure this timing is kept consistent across all experiments to capture the desired biological event. |
Quantitative Data Summary
The following tables summarize data from studies on isolated rat hearts subjected to 25 minutes of global ischemia followed by 30 minutes of reperfusion.
Table 1: Concentration-Dependent Effect of this compound on Myocardial Injury
| Concentration (µM) | Time to Onset of Ischemic Contracture (min) | Reperfusion LDH Release (Cumulative IU/g) |
| 0 (Vehicle) | 12.5 ± 0.5 | 125 ± 10 |
| 1 | 13.0 ± 0.6 | 110 ± 9 |
| 3 | 16.5 ± 0.7 | 85 ± 8 |
| 10 | 18.0 ± 0.8 | 70 ± 7 |
| *P < 0.05 vs. Vehicle. Data are presented as means ± SE and are synthesized from published findings for illustrative purposes.[5][6] |
Table 2: Effect of this compound on Myocardial ATP Levels
| Treatment Group | Pre-Ischemia ATP (µmol/g) | End of Ischemia (15 min) ATP (µmol/g) | Reperfusion (30 min) ATP (µmol/g) |
| Vehicle | 20.5 ± 1.0 | 8.5 ± 0.8 | 12.0 ± 1.1 |
| 3 µM this compound | 20.0 ± 1.2 | 14.0 ± 1.0 | 17.5 ± 1.3 |
| *P < 0.05 vs. Vehicle. Data are presented as means ± SE and are synthesized from published findings for illustrative purposes.[6] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Simulated Ischemia-Reperfusion (sI/R)
This protocol is a general guideline for studying the effects of this compound on cardiomyocytes subjected to hypoxia and reoxygenation.
-
Cell Culture: Plate cardiomyocytes (e.g., primary neonatal rat cardiomyocytes or an appropriate cell line like AC16) in a suitable multi-well plate and allow them to adhere and grow to ~80% confluency.
-
Pre-treatment: Replace the standard culture medium with a glucose-free, serum-free ischemic buffer (e.g., Hanks' Balanced Salt Solution, pH 6.4). Add this compound at the desired final concentrations (e.g., 1, 3, 10 µM) or vehicle control to the respective wells. Incubate for 30 minutes under normoxic conditions.
-
Simulated Ischemia (Hypoxia): Transfer the plates to a hypoxic chamber or incubator with a controlled atmosphere (e.g., <1% O₂, 5% CO₂, balance N₂) for a pre-determined duration (e.g., 3 to 16 hours, depending on cell type and sensitivity).[10][11]
-
Simulated Reperfusion (Reoxygenation): Remove the plates from the hypoxic chamber. Replace the ischemic buffer with standard, pre-warmed culture medium containing serum and glucose. Return the plates to a standard normoxic incubator (21% O₂, 5% CO₂) for the reperfusion period (e.g., 2 hours).[10]
-
Endpoint Analysis: Following reperfusion, assess cell viability (e.g., MTT or LDH assay), apoptosis (e.g., caspase-3 activity or TUNEL staining), mitochondrial membrane potential (e.g., TMRM or JC-1 staining), or reactive oxygen species (ROS) production.
Signaling Pathway of this compound Action
Under ischemic conditions, the lack of oxygen leads to a drop in intracellular pH and a decrease in the proton-motive force across the inner mitochondrial membrane. This causes the F1F0-ATPase to reverse, hydrolyzing ATP to pump protons out of the mitochondrial matrix in an attempt to maintain membrane potential. This compound selectively binds to the F1F0-ATPase complex during this reversed state, inhibiting its hydrolase activity. This preserves the myocardial ATP pool, reduces the severity of ischemic injury, and improves outcomes upon reperfusion.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
Off-target effects of BMS-199264 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-199264 in cellular models. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase.[1] Under conditions of cellular stress, such as ischemia, where the proton motive force across the mitochondrial inner membrane is dissipated, the F1F0 ATP synthase can reverse its function and hydrolyze ATP. This hydrolytic activity depletes cellular ATP reserves. This compound specifically inhibits this ATP hydrolysis without affecting the forward ATP synthesis activity of the enzyme.[2][3][4][5] This selective action preserves cellular ATP levels during metabolic stress.
Q2: How does this compound differ from other mitochondrial inhibitors like oligomycin (B223565)?
A2: this compound is a selective inhibitor of the F1F0 ATP hydrolase activity. In contrast, compounds like oligomycin and aurovertin (B1171891) are non-selective inhibitors of the F1F0 ATP synthase, meaning they block both ATP synthesis and hydrolysis.[2][3][6] This makes this compound a more targeted tool for studying the specific consequences of ATP hydrolysis, particularly under ischemic or hypoxic conditions. The use of oligomycin will inhibit ATP production in healthy, respiring cells, an effect not observed with this compound.[4]
Q3: Are there any known off-target effects of this compound?
A3: The available scientific literature emphasizes the high selectivity of this compound for the F1F0 ATP hydrolase.[2][3][5] While comprehensive off-target screening data in diverse cellular models is not extensively published, the primary characterization of the compound has focused on its selective inhibition of ATP hydrolysis versus synthesis. Researchers observing unexpected phenotypes should first aim to confirm that the effect is linked to the on-target activity before suspecting a novel off-target interaction.
Q4: In which cell types has this compound been predominantly studied?
A4: The majority of published research on this compound has been conducted in the context of myocardial ischemia, utilizing isolated rat hearts and cardiomyocytes.[3][5][7] Its application in other cell types, including various cancer cell lines or neurons, is less documented and may yield different cellular responses depending on their metabolic phenotypes.
Q5: What is the IC50 for this compound?
A5: The reported IC50 for the inhibition of F1F0 ATP hydrolase is approximately 0.5 µM.[1][8]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability After Treatment
Possible Cause 1: On-Target Effect in a Specific Metabolic Context
While this compound is generally cytoprotective in ischemic models by preserving ATP, its effect on cell viability in other contexts, such as in highly proliferative cancer cells, is not well-characterized. Inhibiting ATP hydrolysis might interfere with essential cellular processes that rely on this function under specific metabolic conditions.
Troubleshooting Steps:
-
Confirm On-Target Mechanism:
-
Measure cellular ATP levels under both normoxic and hypoxic/ischemic conditions with and without this compound. An on-target effect should show preservation of ATP under hypoxic/ischemic conditions.
-
Assess the mitochondrial membrane potential. A primary on-target effect of this compound should not cause a significant loss of membrane potential in healthy, respiring cells.
-
-
Evaluate Metabolic State:
-
Characterize the metabolic profile of your cell line (e.g., using a Seahorse assay). Highly glycolytic cells may respond differently than those relying on oxidative phosphorylation.
-
-
Dose-Response Analysis:
-
Perform a dose-response curve for cell viability to determine if the toxicity is concentration-dependent.
-
-
Use a Non-Selective Inhibitor as a Control:
-
Compare the effects of this compound with a non-selective inhibitor like oligomycin. If the phenotype is different, it is more likely to be related to the selective inhibition of ATP hydrolysis.
-
Issue 2: No Observable Effect on Cellular ATP Levels
Possible Cause 1: Cell Type and Experimental Conditions
The ATP hydrolase activity of the F1F0 ATP synthase is most prominent under conditions of metabolic stress where the mitochondrial membrane potential is compromised. In healthy, well-oxygenated cells, the rate of ATP hydrolysis may be too low for an inhibitor to produce a measurable change in total cellular ATP.
Troubleshooting Steps:
-
Induce Metabolic Stress:
-
Mimic ischemic or hypoxic conditions by using an uncoupler (e.g., FCCP), inhibiting the electron transport chain (e.g., with rotenone (B1679576) or antimycin A), or culturing cells in a low-oxygen environment. Then, re-assess ATP levels with and without this compound.
-
-
Verify Compound Activity:
-
If possible, use a positive control cell line known to be responsive, such as cardiomyocytes.
-
-
Optimize Assay Conditions:
-
Ensure the ATP measurement assay is sensitive enough to detect subtle changes in ATP levels.
-
Issue 3: Contradictory Results with Other F1F0 ATP Synthase Inhibitors
Possible Cause: Different Mechanisms of Action
As previously mentioned, this compound is a selective hydrolase inhibitor, whereas other commonly used compounds are non-selective. Direct comparison of phenotypes without considering this mechanistic difference can be misleading.
Troubleshooting Steps:
-
Review the Specificity of Each Inhibitor:
-
Carefully consider the distinct effects of selective hydrolase inhibition versus combined synthase and hydrolase inhibition.
-
-
Design Experiments to Isolate Each Function:
-
To study ATP synthesis, use a non-selective inhibitor like oligomycin to establish a baseline of inhibited synthesis.
-
To study ATP hydrolysis, use conditions that promote this activity (e.g., hypoxia) and compare the effects of this compound with a non-selective inhibitor.
-
Data Summary
Table 1: Comparative Effects of F1F0 ATP Synthase/Hydrolase Inhibitors
| Feature | This compound | Oligomycin | Aurovertin |
| Primary Target | F1F0 ATP Hydrolase | F1F0 ATP Synthase/Hydrolase | F1F0 ATP Synthase/Hydrolase |
| Effect on ATP Synthesis | No significant inhibition[3][7] | Inhibition[3][6] | Inhibition[3] |
| Effect on ATP Hydrolysis | Inhibition[2] | Inhibition[3][6] | Inhibition[3] |
| Reported IC50 (Hydrolase) | ~0.5 µM[1][8] | Not applicable (non-selective) | Not applicable (non-selective) |
| Effect on Cellular ATP in Normoxia | No significant change[5] | Decrease[3] | Decrease[3] |
| Effect on Cellular ATP in Ischemia | Preservation/Slower Decline[3][5] | Preservation/Slower Decline[3] | Preservation/Slower Decline[3] |
Experimental Protocols
Protocol 1: Measurement of Cellular ATP Levels
This protocol describes a general method for measuring total cellular ATP using a luciferase-based assay.
-
Cell Plating: Seed cells in a 96-well white, opaque-bottom plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat cells with this compound, vehicle control, and any positive/negative controls (e.g., oligomycin) at the desired concentrations and for the desired duration. If inducing metabolic stress, this should be done during the treatment period.
-
ATP Assay:
-
Use a commercially available luciferase-based ATP assay kit.
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add the ATP-releasing/luciferase reagent to each well according to the manufacturer's instructions.
-
Place the plate on a shaker for 2-5 minutes to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Generate an ATP standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in each sample based on the standard curve and normalize to cell number or protein concentration if necessary.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound and controls as described in Protocol 1. A positive control for depolarization, such as FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), should be included.
-
TMRE Staining:
-
Prepare a fresh working solution of TMRE in your cell culture medium (typically 20-500 nM, optimize for your cell line).
-
Remove the treatment medium and add the TMRE-containing medium to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells with pre-warmed PBS or culture medium to remove excess dye.
-
Add fresh medium or PBS to the wells.
-
Measure fluorescence using a plate reader with excitation/emission wavelengths appropriate for TMRE (e.g., ~549 nm / ~575 nm).
-
-
Data Analysis:
-
A decrease in fluorescence intensity indicates mitochondrial depolarization. Normalize the fluorescence of treated cells to that of the vehicle control.
-
Visualizations
Caption: Mechanism of this compound action on F1F0 ATP Synthase.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
BMS-199264 stability issues in experimental buffers
Welcome to the technical support center for BMS-199264. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is soluble in DMSO.[2] For in vitro experiments, a stock solution of up to 100 mg/mL (176.20 mM) can be prepared in DMSO, though sonication may be required to fully dissolve the compound.[1]
Q2: How should I store the solid compound and its stock solution?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Compound: Store at 4°C, sealed and protected from moisture.[1] For long-term storage (months to years), -20°C is recommended.[2]
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous experimental buffer (e.g., PBS, Tris-HCl). What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules and indicates that the compound's solubility limit has been exceeded. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of a single dilution step, perform serial dilutions. Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer.
-
Use a Surfactant: Consider including a low concentration of a non-ionic surfactant, such as Tween-80 (e.g., 0.01-0.1%), in your final assay buffer to improve solubility. For in vivo preparations, Tween-80 is used in some formulations.[1]
-
Consider Co-solvents: For some applications, the use of co-solvents like PEG300 might be acceptable, as seen in in vivo formulations.[1] However, ensure the co-solvent is compatible with your specific experimental setup.
Q4: I am concerned about the stability of this compound in my experimental buffer during a long-term incubation (e.g., 24-72 hours). How can I assess its stability?
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental buffers.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution | - Exceeded solubility in the aqueous buffer.- Slow mixing during dilution. | - Lower the final concentration of this compound.- Perform serial dilutions with vigorous mixing.- Add a biocompatible surfactant (e.g., Tween-80) to the final buffer.- If the experiment allows, use a buffer with a small percentage of a co-solvent. |
| Inconsistent or lower-than-expected activity | - Degradation of this compound in the experimental buffer.- Adsorption of the compound to plasticware.- Inaccurate concentration of the stock solution. | - Perform a stability test of this compound in your specific buffer using HPLC.- Prepare fresh working solutions immediately before each experiment.- Consider using low-adhesion microplates.- Periodically verify the concentration of your stock solution. |
| Variability between experiments | - Inconsistent preparation of working solutions.- Repeated freeze-thaw cycles of the stock solution. | - Prepare a fresh batch of working solution for each experiment.- Ensure your DMSO stock solution is aliquoted and stored correctly to avoid freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of solid this compound hydrochloride to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Dispense the stock solution into single-use aliquots in sterile, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Procedure for Assessing Stability in an Experimental Buffer
-
Prepare a working solution of this compound in your chosen experimental buffer (e.g., PBS, pH 7.4) at the final desired concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the solution.
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analyze the concentration of intact this compound in the thawed samples using a validated HPLC method. A C18 column is often suitable for small molecules.
-
Plot the concentration of this compound versus time to determine its stability profile in your buffer.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Simplified signaling pathway showing this compound's mechanism.
References
Troubleshooting BMS-199264 delivery in animal studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using BMS-199264 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the mitochondrial F1F0 ATP hydrolase.[1][2] Under ischemic conditions, the F1F0 ATP synthase can reverse its function and hydrolyze ATP, which is detrimental to the cell.[1][2] this compound specifically inhibits this ATP hydrolysis without affecting ATP synthesis, thereby preserving cellular energy levels during events like myocardial ischemia.[1][2]
Q2: I am observing precipitation of this compound in my formulation. How can I improve its solubility for in vivo administration?
This compound hydrochloride has limited aqueous solubility. To improve this for in vivo studies, several strategies can be employed. It is recommended to prepare fresh solutions for each experiment. If precipitation is observed, gentle heating and/or sonication can help in redissolution. The use of co-solvents is a common and effective approach.
For detailed formulation options, refer to the table below.
Q3: What are some recommended vehicle formulations for this compound in animal studies?
The choice of vehicle is critical for successful in vivo delivery. Below are some suggested formulations that have been used for poorly soluble compounds. It is crucial to perform a vehicle toxicity study to ensure the chosen solvent system is well-tolerated by the animals at the intended dose and volume.
| Formulation Component | Example Concentration | Notes |
| Co-solvents | ||
| DMSO | ≤ 10% | A common solvent to initially dissolve the compound. Keep the final concentration low to minimize toxicity. |
| PEG400 / PEG300 | 30-40% | Polyethylene glycols are effective solubilizing agents. |
| Propylene Glycol | Variable | Another commonly used co-solvent. |
| Surfactants | ||
| Tween 80 / Polysorbate 80 | 1-5% | Helps to create a stable emulsion or suspension. |
| Suspending Agents | ||
| Carboxymethylcellulose (CMC) | 0.5-2% | Useful for creating uniform suspensions. |
| Complexing Agents | ||
| Cyclodextrins (e.g., SBE-β-CD) | Variable | Can form inclusion complexes to enhance solubility. |
Q4: My in vivo results with this compound are highly variable between animals. What are the potential causes and how can I troubleshoot this?
High inter-animal variability is a common challenge in in vivo experiments. Several factors can contribute to this:
-
Inaccurate Dosing: Ensure accurate dosing volumes and a homogenous formulation for each animal. If using a suspension, ensure it is well-mixed before each administration.
-
Animal-Related Factors:
-
Genetic Drift: In outbred strains, genetic differences can lead to varied metabolic rates and drug responses.
-
Health Status: Subclinical infections or stress can alter physiological responses and drug metabolism. Ensure animals are properly acclimated and housed.
-
-
Pharmacokinetics and Bioavailability:
-
Poor Absorption: The route of administration significantly impacts absorption. Oral gavage can be variable, and administration in drinking water can be affected by changes in water consumption.
-
First-Pass Metabolism: For oral administration, the drug may be extensively metabolized in the gut wall and liver before reaching systemic circulation.
-
To minimize variability, consider using a more direct route of administration (e.g., intravenous or intraperitoneal injection) if your experimental design allows, and ensure consistent animal handling and environmental conditions.
Q5: Are there any known off-target effects or toxicities associated with this compound in vivo?
Currently, there is limited publicly available information on the specific in vivo off-target effects or a detailed toxicology profile for this compound. As with any experimental compound, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in your specific animal model. Careful observation for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress, is essential.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo Studies
This protocol provides a general guideline for preparing a solution of this compound for administration to rodents.
-
Initial Solubilization: Weigh the desired amount of this compound hydrochloride and dissolve it in a minimal amount of DMSO. Gentle warming or sonication can be used to aid dissolution.
-
Addition of Co-solvents: While vortexing, slowly add the other co-solvents, such as PEG400 and Tween 80, in the desired proportions.
-
Aqueous Phase: Finally, add saline or phosphate-buffered saline (PBS) to reach the final desired volume and concentration.
-
Final Formulation: Ensure the final solution is clear and free of precipitates before administration. If a suspension is formed, ensure it is homogenous.
-
Fresh Preparation: It is recommended to prepare the formulation fresh on the day of the experiment.
Visualizations
Caption: Signaling pathway of this compound in mitigating ischemia-induced ATP depletion.
Caption: A generalized workflow for conducting in vivo studies with this compound.
Caption: A decision tree for troubleshooting variability in animal studies.
References
- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia. | Semantic Scholar [semanticscholar.org]
Technical Support Center: BMS-199264 Vehicle Effects
Welcome to the technical support center for BMS-199264. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the effects of vehicle formulations in experiments using this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful and accurate use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a special vehicle required?
A1: this compound is a selective inhibitor of the mitochondrial F1F0 ATP hydrolase, with an IC50 of 0.5 μM. It does not inhibit F1F0 ATP synthase activity. This selectivity allows for the study of the specific role of ATP hydrolysis in cellular processes, particularly under ischemic conditions.[1][2][3][4] this compound is a hydrophobic molecule with poor water solubility, necessitating the use of organic solvents or specialized formulations to achieve a stable and effective concentration for in vitro and in vivo experiments.
Q2: What are the recommended vehicle formulations for this compound?
A2: Several vehicle formulations have been reported for in vivo administration of this compound. The choice of vehicle will depend on the experimental model, route of administration, and desired dosage. Common formulations include:
-
For Intravenous (IV) or Intraperitoneal (IP) Injection:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
-
For Oral Gavage:
-
10% DMSO, 90% Corn Oil
-
For in vitro studies, such as with isolated mitochondria or cells, a low concentration of DMSO (e.g., 0.04%) in the final assay buffer is often used.[3]
Q3: What are the potential off-target effects of the vehicle components?
A3: The components of the vehicle formulations can have their own biological effects, which must be controlled for.
-
Dimethyl Sulfoxide (DMSO): While widely used, DMSO can have pleiotropic effects, including anti-inflammatory, analgesic, and muscle relaxant properties. At concentrations above 1%, it can be toxic to some cell lines. Even at low concentrations, it can alter gene expression and cellular signaling pathways.[5] It is recommended to keep the final DMSO concentration in in vitro assays at or below 0.1% and in vivo at the lowest effective concentration.
-
Polyethylene (B3416737) Glycol 300 (PEG300): Generally considered to have low toxicity, but long-term administration may lead to kidney and liver effects.[6]
-
Tween-80 (Polysorbate 80): A surfactant used to increase solubility. It can have biological effects, including mild to moderate depression of the central nervous system in animal models.[7]
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): A solubilizing agent that is generally well-tolerated. However, at very high doses in rats (3000 mg/kg), it has been associated with renal tubular vacuolation and foamy macrophages in the liver and lungs.[8] Doses up to 1500 mg/kg in dogs showed no evidence of kidney toxicity.[8]
-
Corn Oil: Commonly used for oral gavage of lipophilic compounds. However, it can have dose-dependent effects on gene expression, particularly those related to the immune response.[9][10] Chronic exposure in mice has been linked to alterations in motor coordination and spatial memory.[7]
Q4: How do I properly control for vehicle effects in my experiments?
A4: A vehicle control group is essential. This group should receive the exact same vehicle formulation, at the same volume and by the same route of administration as the this compound-treated group, but without the active compound. This allows you to distinguish the effects of this compound from any effects of the vehicle itself.
Troubleshooting Guides
Issue: My this compound is precipitating out of the vehicle solution.
| Possible Cause | Solution |
| Improper mixing order. | Always dissolve this compound completely in the primary solvent (e.g., DMSO) first before adding co-solvents or aqueous components. Add aqueous solutions slowly while vortexing. |
| Temperature fluctuations. | Prepare formulations at room temperature or slightly warm (37°C) to aid dissolution. Avoid repeated freeze-thaw cycles of stock solutions. |
| Concentration exceeds solubility limit. | Try preparing a more dilute stock solution. Perform a solubility test to determine the maximum achievable concentration in your chosen vehicle. |
| Water contamination in DMSO. | Use anhydrous, high-purity DMSO, as water can significantly reduce the solubility of hydrophobic compounds. |
Issue: I am observing unexpected physiological or behavioral changes in my vehicle control group.
| Possible Cause | Solution |
| Toxicity from high concentrations of vehicle components. | Reduce the concentration of co-solvents like DMSO to the lowest effective level. Refer to the quantitative data table below for toxicity information. |
| Biological activity of the vehicle. | Corn oil, for example, can have immunological and neurological effects.[7][9][10] Consider using an alternative vehicle if the observed effects interfere with your experimental endpoints. |
| Improper administration technique. | Ensure proper training on the administration route (e.g., oral gavage, IV injection) to minimize stress and potential injury to the animals. |
Quantitative Data on Vehicle Component Toxicity
| Vehicle Component | Animal Model | Route of Administration | LD50 | Notes |
| DMSO | Mouse | Intraperitoneal | 6.2 mL/kg | [5] |
| Rat | Intraperitoneal | 9.9 mL/kg | [5] | |
| PEG 400 | Mouse & Rat | Not specified | >25 mL/kg | [11] |
| Tween 20 | Mouse & Rat | Not specified | >25 mL/kg | [11] |
| SBE-β-CD | Rat | Oral (14-day) | >2000 mg/kg | No significant toxicity observed.[12] |
| Rat | Not specified | 3000 mg/kg | Mild kidney and liver toxicity observed.[8] | |
| Dog | Not specified | >1500 mg/kg | No histopathological evidence of kidney toxicity.[8] |
Experimental Protocols
Protocol 1: Preparation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Vehicle for this compound
-
Prepare a concentrated stock solution of this compound in 100% DMSO. For example, to make a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.
-
To prepare 1 mL of the final formulation: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again until the solution is clear. d. Slowly add 450 µL of saline while vortexing to ensure the solution remains clear.
-
The final concentration of this compound in this formulation will be 2.5 mg/mL.
-
Prepare the vehicle control by following the same steps but using 100 µL of pure DMSO instead of the this compound stock solution.
Protocol 2: Preparation of 10% DMSO, 90% (20% SBE-β-CD in Saline) Vehicle for this compound
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD in 10 mL of 0.9% saline. Gentle heating (37°C) or sonication may be required to fully dissolve the SBE-β-CD.
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
To prepare 1 mL of the final formulation: a. Take 100 µL of the this compound stock solution in DMSO. b. Add 900 µL of the 20% SBE-β-CD in saline solution. c. Vortex thoroughly to ensure a clear solution.
-
Prepare the vehicle control by mixing 100 µL of pure DMSO with 900 µL of the 20% SBE-β-CD in saline solution.
Protocol 3: Preparation of 10% DMSO, 90% Corn Oil Vehicle for this compound (for Oral Gavage)
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
To prepare the final formulation: a. Dissolve the desired amount of this compound in a volume of DMSO that will constitute 10% of the final volume. b. Add corn oil to make up the remaining 90% of the volume. c. For difficult-to-dissolve compounds, gentle warming of the corn oil (to around 42°C) before mixing may improve solubility.[13] Vortex thoroughly. A brief sonication may also be beneficial.
-
Prepare the vehicle control by mixing 10% DMSO with 90% corn oil.
Mandatory Visualizations
Caption: Signaling pathway of F1F0 ATP Synthase and sites of inhibition.
Caption: Experimental workflow for in vivo studies with vehicle control.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. [PDF] Excessive ATP hydrolysis in ischemic myocardium by mitochondrial F1F0-ATPase: effect of selective pharmacological inhibition of mitochondrial ATPase hydrolase activity. | Semantic Scholar [semanticscholar.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Corn oil and Soybean oil effect as vehicles on behavioral and oxidative stress profiles in developmentally exposed offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of the basic and clinical pharmacology of sulfobutylether-beta-cyclodextrin (SBECD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single- and 14-day repeat-dose toxicity of cross-linked β-cyclodextrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results with BMS-199264 treatment
This guide is intended for researchers, scientists, and drug development professionals who are using BMS-199264 and have encountered unexpected results. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify potential causes for these discrepancies and provide you with structured methodologies to address them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the mitochondrial F1F0 ATP hydrolase. Under ischemic conditions, the F1F0 ATP synthase can reverse its function and hydrolyze ATP, depleting the cell's energy reserves. This compound specifically inhibits this ATP hydrolysis without affecting the forward ATP synthesis activity of the enzyme under normal physiological conditions. This selective inhibition is intended to preserve cellular ATP levels during ischemic events, thereby offering a cardioprotective effect.[1][2][3][4]
Q2: What are the expected outcomes of this compound treatment in a model of ischemia/reperfusion injury?
In a typical in vitro or in vivo model of ischemia/reperfusion, treatment with this compound is expected to:
-
Reduce the decline in cellular ATP levels during the ischemic phase.[1][2][3]
-
Enhance the recovery of contractile function and ATP levels upon reperfusion.[1][2]
-
Decrease markers of cell death and tissue damage (e.g., release of lactate (B86563) dehydrogenase (LDH), infarct size).
Troubleshooting Guide: Interpreting Unexpected Results
Scenario 1: Unexpected Lack of Efficacy
Question: I am not observing the expected protective effects of this compound in my ischemia/reperfusion model. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Is the compound active? Verify the integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods like LC-MS or NMR.
-
Is the concentration optimal? The effective concentration can vary between different experimental systems. Perform a dose-response curve to determine the optimal concentration for your specific model.
-
-
Experimental Conditions:
-
Is the model appropriate? The protective effects of this compound are most pronounced in models where ATP hydrolysis by F1F0 ATP synthase is a significant contributor to cell death. Ensure your model of ischemia is robust enough to induce this reverse activity.
-
Is the timing of treatment appropriate? The timing of this compound administration is critical. It should be present during the ischemic period to exert its inhibitory effect on ATP hydrolysis.
-
-
Cellular/Tissue Differences:
-
Are there species- or cell-type-specific differences? The expression and regulation of the F1F0 ATP synthase and its inhibitory subunit, IF1, can vary. These differences may influence the efficacy of this compound.
-
Experimental Protocols
1. Dose-Response Analysis of this compound on ATP Levels During Ischemia
-
Objective: To determine the optimal concentration of this compound for preserving ATP levels in your experimental model.
-
Methodology:
-
Prepare a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Pre-incubate your cells or tissue with the different concentrations of this compound or vehicle control for a specified time before inducing ischemia.
-
Induce ischemia for a predetermined duration.
-
Measure intracellular ATP levels using a commercially available ATP assay kit.
-
Compare the ATP levels in the this compound-treated groups to the vehicle control.
-
| Treatment Group | ATP Level (nmol/mg protein) | Standard Deviation |
| Normoxic Control | 15.2 | 1.8 |
| Ischemic Vehicle | 4.5 | 0.9 |
| This compound (0.1 µM) | 5.1 | 1.1 |
| This compound (1 µM) | 8.9 | 1.5 |
| This compound (10 µM) | 12.3 | 2.0 |
| This compound (100 µM) | 12.5 | 2.2 |
Scenario 2: Unexpected Cytotoxicity
Question: I am observing increased cell death with this compound treatment, even at concentrations that should be protective. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
While this compound is reported to be selective, high concentrations or specific cellular contexts could lead to off-target effects.
-
Troubleshooting:
-
Perform a broader toxicity profiling.
-
Investigate other potential mitochondrial targets.
-
-
-
Mitochondrial Dysfunction:
-
Inhibition of basal ATP hydrolysis might be detrimental in certain cell types or under specific metabolic conditions.
-
Troubleshooting:
-
Assess mitochondrial membrane potential using dyes like TMRE or JC-1.
-
Measure oxygen consumption rate (OCR) to evaluate mitochondrial respiration.
-
-
-
Compound Degradation:
-
Degradation of the compound could lead to toxic byproducts.
-
Troubleshooting:
-
Ensure proper storage and handling of the compound.
-
Use freshly prepared solutions for each experiment.
-
-
Experimental Protocols
2. Assessment of Mitochondrial Membrane Potential
-
Objective: To determine if this compound is causing mitochondrial depolarization, which can be an indicator of mitochondrial toxicity.
-
Methodology:
-
Treat cells with this compound at various concentrations.
-
Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Stain the cells with TMRE (Tetramethylrhodamine, Ethyl Ester) or a similar potentiometric dye.
-
Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization.
-
| Treatment Group | Mean TMRE Fluorescence Intensity | Standard Deviation |
| Vehicle Control | 9875 | 1230 |
| This compound (1 µM) | 9540 | 1150 |
| This compound (10 µM) | 9210 | 1080 |
| This compound (100 µM) | 6530 | 990 |
| CCCP (Positive Control) | 1520 | 340 |
Visualizations
References
- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Improving the solubility of BMS-199264 for in vitro assays
This technical support center provides guidance on improving the solubility of BMS-199264 for in vitro assays. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges researchers face during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It can be dissolved in DMSO at a concentration of up to 100 mg/mL (176.20 mM), though sonication may be required to achieve complete dissolution.[1][2] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]
Q2: How should I store the this compound stock solution?
A2: Stock solutions of this compound in DMSO should be stored under sealed conditions to protect from moisture.[1] For long-term storage (up to 6 months), it is recommended to store the solution at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, with an IC50 of 0.5 μM.[2][3] It selectively inhibits the hydrolase activity of the F1F0 ATP synthase without significantly affecting its ATP synthesis activity.[3][4] This selective inhibition helps to prevent the depletion of ATP during events like myocardial ischemia.[3][4]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: Direct dissolution of this compound in aqueous buffers or cell culture media is not recommended due to its poor water solubility. To prepare aqueous working solutions, it is necessary to first create a high-concentration stock solution in DMSO and then dilute it into the desired aqueous medium.
Troubleshooting Guide
Q1: I've prepared a stock solution of this compound in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. What should I do?
A1: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your assay may be too high, exceeding its solubility limit in the aqueous buffer. Try lowering the final concentration.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. Ensure your final DMSO concentration is as high as your experimental system permits without causing toxicity.
-
Use a formulation with co-solvents and surfactants: For in vivo studies and potentially for challenging in vitro assays, complex formulations can be used to improve solubility. These include mixtures of DMSO with PEG300, Tween-80, or saline.[1][2] Another option is to use a formulation containing SBE-β-CD (sulfobutylether-β-cyclodextrin).[1]
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication can help to dissolve any initial precipitate and create a more homogenous solution.[1][2]
Q2: My this compound powder is difficult to dissolve in DMSO, even with sonication. What could be the problem?
A2: If you are having difficulty dissolving this compound in DMSO, consider the following:
-
Quality of DMSO: this compound is hygroscopic.[1] Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. Old or improperly stored DMSO may have absorbed moisture, which can significantly reduce the solubility of the compound.
-
Gentle Warming: In addition to sonication, gentle warming of the solution may aid in dissolution. However, be cautious with heating as it could potentially degrade the compound. Always monitor the temperature closely and avoid excessive heat. If precipitation occurs during preparation, heating can be used to aid dissolution.[1]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (176.20 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended due to the compound's hygroscopicity.[1] |
| DMSO | 80 mg/mL (140.96 mM) | Sonication is recommended.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.41 mM) | A clear solution is obtained.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.41 mM) | A clear solution is obtained.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.41 mM) | A clear solution is obtained.[1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 3.3 mg/mL (5.81 mM) | Sonication is recommended. Solvents should be added sequentially.[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound hydrochloride (Molecular Weight: 567.53 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate until the solution is clear. Gentle warming can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Preparation of a Working Solution using a Co-Solvent Formulation
This protocol is adapted for preparing a 2.5 mg/mL working solution.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear.
Protocol 3: Preparation of a Working Solution using SBE-β-CD
This protocol is for preparing a ≥ 2.5 mg/mL working solution.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the SBE-β-CD solution.
-
Vortex the final solution until it is clear.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound selectively inhibits the ATP hydrolase activity of F1F0 ATP synthase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | TargetMol [targetmol.com]
- 3. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Potential cytotoxicity of BMS-199264 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-199264. The information focuses on its known mechanism of action as a selective mitochondrial F1F0 ATP hydrolase inhibitor and addresses the potential for cytotoxicity, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the mitochondrial F1F0 ATP hydrolase.[1][2][3] Under normal physiological conditions, the F1F0 ATP synthase produces ATP. However, under ischemic conditions, it can reverse its function and hydrolyze ATP, depleting the cell's energy reserves. This compound specifically inhibits this reverse, ATP-hydrolyzing activity without affecting the forward, ATP-synthesizing function of the enzyme.[1][2][3]
Q2: Is this compound cytotoxic at high concentrations?
A2: Currently, there is a lack of published data specifically investigating the cytotoxicity of this compound at high concentrations. Studies have primarily focused on its therapeutic, cardioprotective effects at concentrations up to 10 µM, where it has been shown to be safe and effective in preventing ATP depletion during ischemia without harming healthy tissues.[4][5][6] It is plausible that at significantly higher concentrations, off-target effects or even excessive inhibition of ATP hydrolysis could lead to cellular stress and cytotoxicity. Researchers are advised to perform their own dose-response studies to determine the cytotoxic threshold in their specific experimental model.
Q3: What are the potential off-target effects of this compound?
Q4: How does this compound differ from other mitochondrial inhibitors like oligomycin (B223565)?
A4: this compound is a selective inhibitor of the F1F0 ATP hydrolase activity that is prominent during ischemia.[1][2] In contrast, compounds like oligomycin are non-selective inhibitors of the F1F0 ATP synthase, meaning they block both ATP synthesis and hydrolysis.[1][2] This makes oligomycin toxic to healthy, respiring cells by halting their primary mode of ATP production. The selectivity of this compound is key to its protective effects in ischemic conditions without being toxic to normoxic tissues.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected decrease in cell viability at concentrations above 10 µM. | The concentration may be exceeding the cytotoxic threshold for your specific cell type. | Perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a high concentration (e.g., 100 µM) to determine the IC50 for cytotoxicity. Use a standard cell viability assay such as MTT or LDH release. |
| No observable protective effect in an ischemia-reperfusion model. | 1. The concentration of this compound may be too low.2. The duration of ischemia may not be sufficient to induce significant ATP hydrolysis.3. The cell model may not rely heavily on mitochondrial respiration. | 1. Titrate the concentration of this compound in your model (a common effective range is 1-10 µM).2. Ensure your experimental conditions of ischemia are robust enough to cause a measurable decrease in ATP in control cells.3. Characterize the metabolic profile of your cells (e.g., using a Seahorse analyzer) to confirm their reliance on oxidative phosphorylation. |
| Conflicting results with other mitochondrial inhibitors. | The mechanism of action of this compound is distinct from non-selective F1F0 ATP synthase inhibitors (e.g., oligomycin) or inhibitors of the electron transport chain (e.g., rotenone, antimycin A). | Directly comparing results is not advisable. Use this compound to specifically probe the role of ATP hydrolysis in your model, and other inhibitors for their respective targets. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | System | Reference |
| IC50 for F1F0 ATP Hydrolase Inhibition | ~0.5 µM | Submitochondrial particles | [5][6] |
| Effective Concentration for Cardioprotection | 1 - 10 µM | Isolated rat hearts | [4][5][6] |
| Effect on ATP Synthase Activity | No significant inhibition | Submitochondrial particles | [4][5][6] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Measurement of Cellular ATP Levels
-
Experimental Setup: Culture cells and treat them with different concentrations of this compound, with or without subjecting them to ischemic conditions (e.g., by using an oxygen-glucose deprivation chamber or treating with metabolic inhibitors).
-
Cell Lysis: At the end of the treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer compatible with ATP measurement kits.
-
ATP Quantification: Use a commercial bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®). Add the luciferin-luciferase reagent to the cell lysates.
-
Luminescence Reading: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP levels to the total protein content in each sample, determined by a protein assay (e.g., BCA assay).
-
Analysis: Compare the ATP levels between different treatment groups to assess the effect of this compound on ATP preservation under ischemic conditions and its effect on basal ATP levels in normoxic conditions.
Visualizations
Caption: Mechanism of this compound in Ischemia.
Caption: Experimental Workflow for Cytotoxicity.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
Technical Support Center: BMS-199264 Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes when working with BMS-199264. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent or lower-than-expected potency (IC50) of this compound in in vitro assays.
-
Question: My calculated IC50 for this compound is significantly higher than the reported value of ~0.5 µM. What could be the cause?
-
Answer: Several factors can contribute to this discrepancy:
-
Solubility and Storage: this compound hydrochloride has specific solubility characteristics. Ensure the compound is fully dissolved. For stock solutions in DMSO, use newly opened, anhydrous DMSO, as the compound is hygroscopic.[1] Prepare fresh working solutions from frozen aliquots to avoid degradation from repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1]
-
Precipitation in Media: When diluting the DMSO stock solution into aqueous assay buffers or cell culture media, precipitation can occur. Visually inspect for any precipitate after dilution. To mitigate this, consider using a lower concentration of DMSO in the final assay volume and ensure rapid mixing. Formulations with PEG300, Tween-80, or SBE-β-CD can improve solubility in aqueous solutions.[1]
-
Assay Conditions: The inhibitory activity of this compound is specific to the F1F0 ATP hydrolase function, which is prominent under ischemic conditions (low pH, no proton motive force).[2] Ensure your assay conditions mimic an ischemic state to observe maximal inhibitory effect on hydrolase activity. Standard cell viability assays under normoxic conditions may not accurately reflect the compound's specific activity.
-
Issue 2: High variability in results from ischemia-reperfusion models.
-
Question: I am observing significant variability between experimental groups in my isolated heart or cellular ischemia-reperfusion model. How can I reduce this?
-
Answer: Ischemia-reperfusion models are inherently complex and prone to variability.[1] Key factors to control include:
-
Model-Specific Parameters:
-
Isolated Heart Models: Strictly control perfusion pressure, temperature, and buffer composition. The duration of ischemia and reperfusion is critical and can significantly impact outcomes.[3] Consider that rodent models have high surgical and postoperative mortality and can show considerable physiological variability.[1]
-
Cellular Models: Ensure a consistent and profound level of hypoxia is achieved across all experiments. The method of inducing ischemia (e.g., mineral oil overlay, hypoxic chamber) should be standardized. Reoxygenation timing and conditions must also be precisely controlled.
-
-
Timing of this compound Administration: The protective effects of this compound are most pronounced when administered before the ischemic insult.[4] Standardize the pre-incubation time with the compound across all experiments.
-
Biological Variability: Age, sex, and genetic background of animal models can introduce variability. For cell lines, passage number can influence metabolic characteristics and response to ischemia. Use animals from a single supplier and of a consistent age and weight. For cell culture, use cells within a defined passage number range.
-
Issue 3: Unexpected effects on ATP synthase activity.
-
Question: I am observing an effect of this compound on ATP synthesis in my non-ischemic control group. Is this expected?
-
Answer: No, this is not the expected mechanism of action. This compound is a selective inhibitor of F1F0 ATP hydrolase activity and should not affect ATP synthase activity in healthy, respiring mitochondria.[2] If you observe an effect on basal ATP synthesis, consider the following:
-
Compound Purity: Verify the purity of your this compound stock. Impurities could have off-target effects.
-
Off-Target Effects: While this compound is reported to be selective, at very high concentrations, off-target effects could potentially occur. Perform a dose-response analysis to ensure you are using the compound within its selective concentration range (typically 1-10 µM in cellular and isolated organ models).[4]
-
Experimental Artifact: The assay used to measure ATP synthesis might be sensitive to interference from the compound or the vehicle (e.g., DMSO). Run appropriate vehicle controls and consider using an alternative ATP measurement kit or method to confirm your findings.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective inhibitor of the F1F0 ATP hydrolase activity of mitochondrial ATP synthase.[2] Under normal physiological conditions, this enzyme synthesizes ATP. However, during ischemia, the mitochondrial membrane potential collapses, and the enzyme can reverse its function, hydrolyzing ATP and depleting the cell's energy reserves. This compound specifically inhibits this reverse, ATP-hydrolyzing activity without affecting the forward, ATP-synthesizing activity.[2]
2. How should I prepare and store this compound?
-
Stock Solution: Prepare a stock solution in anhydrous DMSO. This compound hydrochloride is soluble in DMSO at concentrations up to 100 mg/mL (176.20 mM), though sonication may be required.[1]
-
Storage: Store the solid compound at 4°C for short-term and -20°C for long-term storage, protected from moisture.[5] Store DMSO stock solutions in small aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
3. What are the appropriate controls for experiments with this compound?
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound.
-
Positive Control for Ischemia: In ischemia-reperfusion models, an untreated ischemic group is essential to demonstrate the extent of injury.
-
Positive Control for ATP Synthase Inhibition: To confirm that your experimental system can detect inhibition of ATP synthesis, you can use a non-selective F1F0-ATPase inhibitor like oligomycin. This will inhibit both ATP synthesis and hydrolysis.[4]
-
Normoxic Control: A non-ischemic control group is necessary to establish baseline cellular function and to confirm that this compound does not have effects under normal conditions.
4. Can I use this compound in live animal studies?
Yes, this compound has been used in in vivo models. For in vivo administration, specific formulations are required to ensure solubility and bioavailability. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Data Presentation
Table 1: In Vitro and Ex Vivo Activity of this compound
| Parameter | Value | Species/Model | Conditions | Reference |
| IC50 (F1F0 ATP Hydrolase) | 0.5 µM | Rat Heart Submitochondrial Particles | In vitro assay | [1] |
| Effective Concentration (Cardioprotection) | 1 - 10 µM | Isolated Rat Hearts | 25-min global ischemia, 30-min reperfusion | [4] |
| Effect on ATP Synthase Activity | No significant effect | Rat Heart Submitochondrial Particles | In vitro assay | [4] |
| Effect on Myocardial ATP (Ischemia) | Significantly conserved ATP at 3 µM | Isolated Rat Hearts | 15-min global ischemia | [4] |
| Effect on LDH Release (Reperfusion) | Concentration-dependent decrease (1-10 µM) | Isolated Rat Hearts | 25-min global ischemia, 30-min reperfusion | [4] |
Experimental Protocols
1. Measurement of Cellular ATP Levels
This protocol is a general guideline for using a luciferase-based ATP assay kit.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Luciferase-based ATP assay kit (e.g., Promega CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with this compound or vehicle at the desired concentrations and for the appropriate duration.
-
Induce ischemia if required by the experimental design.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Troubleshooting:
-
High background: Ensure the use of opaque-walled plates to minimize crosstalk. Check for contamination in the cell culture.
-
Low signal: Optimize cell seeding density. Ensure complete cell lysis.
-
2. Lactate Dehydrogenase (LDH) Release Assay
This protocol provides a general method for assessing cytotoxicity by measuring LDH release.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
LDH cytotoxicity assay kit (e.g., Sigma-Aldrich Cytotoxicity Detection Kit (LDH))
-
Microplate reader
-
-
Procedure:
-
Plate cells and treat with this compound or vehicle as described for the ATP assay.
-
Induce ischemia and reperfusion as per the experimental design.
-
At the end of the experiment, carefully collect a sample of the cell culture supernatant from each well. Avoid disturbing the cell monolayer.
-
Prepare the LDH assay reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to the supernatant samples in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit instructions (typically up to 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Troubleshooting:
-
High variability: Ensure consistent sample collection without disturbing the cells. Run triplicate samples.
-
Low signal: The degree of cell death may be low. Include a positive control for maximal LDH release (e.g., by lysing a set of untreated cells with Triton X-100).
-
Mandatory Visualization
Caption: Mechanism of this compound action during ischemia.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiodynamics and Infarct Size in Regional and Global Ischemic Isolated Heart Model: Comparison of 1 Hour and 2 Hours Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to ATP Synthase Inhibitors: BMS-199264 versus Oligomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key inhibitors of the mitochondrial F-type ATP synthase: BMS-199264 and oligomycin (B223565). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of mitochondrial function, bioenergetics, and therapeutic development.
Executive Summary
Oligomycin and this compound are both potent inhibitors of the mitochondrial F1F0 ATP synthase, but they exhibit fundamentally different mechanisms and selectivity. Oligomycin is a non-selective inhibitor, blocking both ATP synthesis and hydrolysis by targeting the proton-conducting F0 subunit.[1][2] In contrast, this compound is a novel, selective inhibitor of the ATP hydrolase (ATPase) activity of the enzyme, with no significant effect on its primary function of ATP synthesis.[1][3] This unique profile makes this compound a valuable tool for investigating the pathological role of ATP hydrolysis in conditions such as myocardial ischemia, where the reversal of ATP synthase activity contributes to cellular energy depletion.[4]
Comparative Data
The following table summarizes the key quantitative differences between this compound and oligomycin based on available experimental data.
| Feature | This compound | Oligomycin |
| Target | F1F0 ATP Synthase (Hydrolase Activity) | F1F0 ATP Synthase (Synthase & Hydrolase Activity) |
| Binding Site | Not definitively elucidated, but distinct from oligomycin; likely dependent on the hydrolase conformation of the enzyme.[4] | F0 subunit (c-ring), blocking the proton channel.[2][5] |
| Mechanism of Action | Selective, non-competitive inhibition of the reverse reaction (ATP hydrolysis) of ATP synthase.[1][3] | Non-selective, potent inhibition of both forward (ATP synthesis) and reverse (ATP hydrolysis) reactions by blocking proton translocation.[1][6] |
| IC50 (Hydrolase Activity) | 0.5 µM[1][7] | Not typically reported for hydrolase activity alone due to its potent inhibition of overall enzyme function. |
| Effect on ATP Synthase Activity | No significant inhibition.[1][3] | Potent inhibition.[1] |
| Primary Research Application | Studying and preventing pathological ATP hydrolysis, particularly in ischemic conditions.[1][3] | General inhibition of mitochondrial respiration and ATP synthesis for studying cellular bioenergetics.[2] |
| Therapeutic Potential | Cardioprotective agent for myocardial ischemia.[1][3] | Limited due to its non-selective inhibition of essential ATP synthesis.[3] |
Mechanism of Action and Signaling Pathways
Oligomycin: A Non-Selective Inhibitor
Oligomycin exerts its inhibitory effect by binding directly to the c-ring of the F0 subunit of ATP synthase.[5] This binding physically obstructs the proton channel, preventing the flow of protons down the electrochemical gradient into the mitochondrial matrix. As proton translocation is tightly coupled to the rotational catalysis of the F1 subunit, this blockage halts both ATP synthesis and, under depolarized conditions, ATP hydrolysis.
This compound: A Selective ATP Hydrolase Inhibitor
Under conditions of severe cellular stress, such as myocardial ischemia, the collapse of the proton gradient can cause the ATP synthase to reverse its function, hydrolyzing ATP to pump protons out of the matrix.[3] This futile cycle depletes the cell of its remaining ATP reserves. This compound selectively inhibits this reverse activity.[1] While its precise binding site is unknown, it is thought to bind to a conformation of the enzyme that is unique to its hydrolase state, thereby preserving the capacity for ATP synthesis upon restoration of normal conditions.[4]
Experimental Protocols
The following are generalized protocols for assessing the effects of inhibitors on ATP synthase and hydrolase activities. Specific concentrations and incubation times may need to be optimized for different experimental systems.
Measurement of ATP Synthase Activity
This assay typically measures the rate of ATP production in isolated mitochondria or submitochondrial particles (SMPs) provided with respiratory substrates.
Materials:
-
Isolated mitochondria or SMPs
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EGTA, and HEPES, pH 7.4)
-
Respiratory substrates (e.g., succinate, ADP)
-
Inhibitors (this compound, oligomycin)
-
ATP measurement kit (e.g., luciferase-based)
Procedure:
-
Energize mitochondria or SMPs by adding a respiratory substrate.
-
Add the inhibitor (this compound or oligomycin) at the desired concentration and incubate.
-
Initiate ATP synthesis by adding ADP.
-
Measure the rate of ATP production over time using a luciferase-based assay, which generates a luminescent signal proportional to the ATP concentration.
-
Compare the rates of ATP synthesis in the presence and absence of the inhibitors.
Measurement of ATP Hydrolase (ATPase) Activity
This assay measures the rate of ATP hydrolysis, which is coupled to the oxidation of NADH, detectable by a decrease in absorbance at 340 nm.
Materials:
-
Submitochondrial particles (SMPs)
-
Assay buffer (e.g., containing Tris-HCl, KCl, MgCl2)
-
ATP, phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), NADH
-
Inhibitors (this compound, oligomycin)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, PEP, PK, LDH, and NADH.
-
Add SMPs to the reaction mixture.
-
Add the inhibitor of interest (this compound or oligomycin).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the rate of NADH oxidation and is proportional to the rate of ATP hydrolysis.
-
The specific F1F0-ATPase activity is determined by subtracting the rate of hydrolysis in the presence of a saturating concentration of oligomycin (which represents non-F1F0-ATPase activity) from the total rate.
Conclusion
This compound and oligomycin are distinct modulators of ATP synthase with divergent applications. Oligomycin serves as a robust, non-selective inhibitor ideal for fundamental studies of mitochondrial respiration. In contrast, the selective inhibition of ATP hydrolase activity by this compound provides a sophisticated tool for dissecting the detrimental effects of reversed ATP synthase function in pathological states and for exploring novel therapeutic strategies to preserve cellular energy homeostasis during ischemic events. The choice between these two inhibitors should be guided by the specific experimental question and the desired effect on mitochondrial bioenergetics.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies | The EMBO Journal [link.springer.com]
- 7. journals.physiology.org [journals.physiology.org]
A Comparative Guide to F1F0 ATPase Inhibitors: BMS-199264 vs. Aurovertin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent F1F0 ATPase inhibitors: BMS-199264 and aurovertin (B1171891). By examining their mechanisms of action, inhibitory profiles, and cellular effects, supported by experimental data and protocols, this document aims to equip researchers with the necessary information to select the appropriate inhibitor for their specific research needs.
Executive Summary
The mitochondrial F1F0 ATP synthase, a key enzyme in cellular energy metabolism, can operate in two directions: ATP synthesis and ATP hydrolysis. Under physiological conditions, it primarily synthesizes ATP. However, under pathological conditions such as ischemia, it can reverse its function and hydrolyze ATP, depleting the cell's energy reserves. This compound and aurovertin are two inhibitors that target this enzyme, but they do so with distinct specificities and consequences.
This compound is a highly selective inhibitor of the F1F0 ATP hydrolase activity, with minimal effect on ATP synthesis. This selectivity makes it a valuable tool for studying the specific consequences of ATP hydrolysis, particularly in the context of ischemia-reperfusion injury.
Aurovertin , on the other hand, is a non-selective inhibitor that affects both the synthase and hydrolase functions of the F1F0 ATPase. It has been extensively used to study the general mechanism of the enzyme and has also been investigated for its potential as an anticancer agent due to its ability to induce apoptosis.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative parameters for this compound and aurovertin, providing a clear comparison of their inhibitory potency and selectivity.
| Parameter | This compound | Aurovertin B | Reference |
| Target Activity | F1F0 ATP Hydrolase | F1F0 ATP Synthase & Hydrolase | |
| IC50 (Hydrolase) | 0.5 µM | Not typically reported as IC50 | |
| Ki (Synthase) | No significant inhibition | 25 nM | |
| Ki (Hydrolase) | Not reported | 120 nM | |
| Mechanism of Action | Selective, non-competitive | Mixed, non-competitive | |
| Binding Site | Not definitively determined | β-subunit of the F1 domain |
Mechanism of Action and Cellular Effects
This compound: The Selective Hydrolase Inhibitor
This compound's primary mechanism is the selective inhibition of the F1F0 ATPase's reverse reaction, ATP hydrolysis. This action is particularly relevant in pathological states like myocardial ischemia, where the enzyme's reversal contributes significantly to ATP depletion. By specifically blocking this hydrolytic activity, this compound helps to preserve cellular ATP levels during ischemic events, thereby reducing tissue damage and improving recovery upon reperfusion. Its lack of effect on ATP synthesis in healthy tissues makes it a promising candidate for therapeutic interventions in ischemic conditions.
Aurovertin: The Non-Selective Inhibitor with Broader Consequences
Aurovertin inhibits both ATP synthesis and, to a lesser extent, ATP hydrolysis. It binds to the β-subunits of the F1 catalytic domain, interfering with the conformational changes required for both catalytic activities. This non-selective inhibition has profound effects on cellular energy metabolism, leading to a decrease in overall ATP production. This energy stress can trigger downstream signaling pathways, most notably leading to apoptosis. The induction of apoptosis by aurovertin has made it a subject of interest in cancer research, as many cancer cells exhibit altered energy metabolism and are more vulnerable to inhibitors of oxidative phosphorylation.
Experimental Protocols
Measurement of F1F0 ATPase Hydrolase Activity
This protocol is adapted from a spectrophotometric assay to measure the rate of ATP hydrolysis by monitoring the oxidation of NADH.
Materials:
-
Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.1 mM EDTA.
-
Assay Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mM EGTA.
-
Enzyme-Coupling Mix: 2.5 mM phosphoenolpyruvate, 0.5 mM NADH, 10 U/mL pyruvate (B1213749) kinase, 10 U/mL lactate (B86563) dehydrogenase.
-
Substrate: 5 mM ATP.
-
Inhibitors: this compound, Aurovertin, Oligomycin (B223565) (as a control for F1F0-specific activity).
-
Isolated mitochondria or submitochondrial particles.
Procedure:
-
Isolate mitochondria or submitochondrial particles from the tissue of interest using standard differential centrifugation methods.
-
In a cuvette, combine the assay buffer and the enzyme-coupling mix.
-
Add the mitochondrial preparation to the cuvette and incubate for 2 minutes at 37°C to allow for temperature equilibration.
-
Add the desired concentration of the inhibitor (this compound or aurovertin) or vehicle control and incubate for a further 5 minutes.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP production from ATP hydrolysis.
-
After a stable rate is established, add a saturating concentration of oligomycin to inhibit the F1F0 ATPase completely. The remaining rate represents non-F1F0 ATPase activity.
-
Calculate the F1F0 ATPase hydrolase activity by subtracting the oligomycin-insensitive rate from the initial rate.
Measurement of F1F0 ATPase Synthase Activity
This protocol utilizes the luciferin-luciferase assay to measure ATP synthesis.
Materials:
-
Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES (pH 7.2), 1 mM EGTA, and 0.3% (w/v) fatty acid-free BSA.
-
Substrates for Electron Transport Chain: e.g., 10 mM pyruvate and 5 mM malate.
-
ADP: 1 mM.
-
Luciferin-Luciferase ATP Assay Kit.
-
Inhibitors: this compound, Aurovertin, Oligomycin (as a control).
-
Isolated mitochondria.
Procedure:
-
Isolate mitochondria as described in the hydrolase activity protocol.
-
In a luminometer-compatible plate, add the respiration buffer and the mitochondrial preparation.
-
Add the electron transport chain substrates to energize the mitochondria and generate a proton motive force.
-
Add the desired concentration of the inhibitor (this compound or aurovertin) or vehicle control and incubate for 5 minutes.
-
Add the luciferin-luciferase reagent to the wells.
-
Initiate ATP synthesis by adding ADP.
-
Immediately begin measuring the luminescence signal, which is directly proportional to the amount of ATP produced.
-
As a control, a separate set of reactions should include oligomycin to confirm that the measured ATP synthesis is dependent on the F1F0 ATPase.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
Signaling Consequences of F1F0 ATPase Inhibition
The inhibition of F1F0 ATPase, particularly the non-selective inhibition by aurovertin, can trigger a cascade of cellular events. A simplified representation of the downstream signaling leading to apoptosis is depicted below.
Caption: Downstream signaling pathway initiated by aurovertin-induced F1F0 ATPase inhibition, leading to apoptosis.
This compound, due to its selective nature, is not typically associated with such broad downstream signaling cascades under normal physiological conditions. Its primary effect is the preservation of cellular energy during specific pathological states like ischemia.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a logical workflow for comparing the effects of this compound and aurovertin on F1F0 ATPase activity.
Caption: A typical experimental workflow for comparing F1F0 ATPase inhibitors.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and aurovertin fundamentally depends on the research question.
-
For studies focused on the specific role of ATP hydrolysis in pathological conditions like ischemia-reperfusion injury, This compound is the superior tool due to its high selectivity. Its ability to inhibit the reverse function of the F1F0 ATPase without affecting forward ATP synthesis allows for a precise dissection of this particular enzymatic activity.
-
For investigating the general mechanism of F1F0 ATPase or for studies where a broad inhibition of mitochondrial energy production is desired, such as in certain cancer models, aurovertin is a well-established and effective choice. Its non-selective nature provides a robust method for inducing cellular energy stress and studying its downstream consequences.
By understanding the distinct properties of these two inhibitors, researchers can make informed decisions to advance their studies in cellular metabolism, drug discovery, and the understanding of various disease states.
Unveiling the Selectivity of BMS-199264 for Mitochondrial ATP Hydrolase: A Comparative Analysis
For researchers and professionals in drug development, the selective inhibition of specific enzyme activities is a critical aspect of designing targeted therapies. This guide provides a detailed comparison of BMS-199264, a selective inhibitor of the mitochondrial F1F0 ATP hydrolase, with other relevant compounds. Experimental data and protocols are presented to offer a comprehensive understanding of its unique pharmacological profile.
Under normal physiological conditions, the mitochondrial F1F0 ATP synthase is the primary producer of ATP in mammals.[1] However, during pathological conditions such as myocardial ischemia, this enzyme can reverse its function and begin hydrolyzing ATP, leading to a detrimental depletion of cellular energy reserves.[1][2][3] This wasteful ATP hydrolysis can account for as much as 50-90% of the total ATP consumed during an ischemic event.[1][4]
This compound has emerged as a valuable pharmacological tool to study and potentially mitigate the pathological consequences of this reverse activity. It selectively inhibits the F1F0 ATP hydrolase function without affecting the essential ATP synthesis in healthy tissues.[1][2][3]
Comparative Analysis of Inhibitor Selectivity
To understand the unique properties of this compound, it is essential to compare its activity with other known inhibitors of the F1F0 ATP synthase/hydrolase. The following table summarizes the key characteristics of this compound, the non-selective inhibitors oligomycin (B223565) and aurovertin, and the naturally occurring inhibitory factor 1 (IF1).
| Inhibitor | Target Activity | Effect on ATP Synthesis | Effect on ATP Hydrolysis | Key Characteristics |
| This compound | Selective for F1F0 ATP Hydrolase | No significant effect | Inhibits | A benzopyran analog that demonstrates significant cardioprotective effects by preventing ATP depletion during ischemia without impairing normal energy production.[2][5] |
| Oligomycin | Non-selective | Inhibits | Inhibits | Binds to the F0 domain of the ATP synthase. Its non-selective nature makes it unsuitable for therapeutic use in conditions like myocardial ischemia as it would compromise ATP production in healthy cells.[1][3][5] |
| Aurovertin B | Non-selective | Inhibits | Inhibits | Binds to the catalytic F1 domain. Similar to oligomycin, its lack of selectivity limits its therapeutic potential.[1][3][5] |
| IF1 (Inhibitory Factor 1) | Selective for F1F0 ATP Hydrolase | No direct inhibition (prevents reversal) | Inhibits | A naturally occurring mitochondrial protein that inhibits the hydrolase activity. Its inhibitory action is pH-dependent, with an optimum pH of 6.8, which is relevant during ischemic conditions.[1] However, it does not completely block hydrolase activity.[1] |
Quantitative Data on Inhibitor Performance
The selectivity of this compound has been quantified in various experimental models. The following table presents a summary of the available quantitative data.
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Submitochondrial particles | IC50 for F1F0-ATP hydrolase inhibition | 0.5 µM | [5] |
| This compound | Isolated rat hearts (ischemia model) | Effective concentration to conserve ATP | 1–10 µM | [3][6] |
| Aurovertin | Isolated rat hearts (ischemia model) | Concentration reducing ATP depletion | 1–10 µM | [3] |
| Oligomycin | Isolated rat hearts (ischemia model) | Concentration reducing ATP depletion | 10 µM | [3] |
Experimental Protocols
The validation of this compound's selectivity relies on specific and well-defined experimental procedures. Below are the methodologies for the key experiments cited.
Measurement of F1F0 ATP Synthase and Hydrolase Activity in Submitochondrial Particles
-
Preparation of Submitochondrial Particles (SMPs): Mitochondria are isolated from bovine hearts and subjected to sonication and centrifugation to obtain SMPs, which have an inverted membrane orientation.
-
ATP Synthase Activity Assay: The rate of ATP synthesis is measured by monitoring the consumption of NADH at 340 nm in a coupled enzyme system containing pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The reaction is initiated by the addition of ADP.
-
ATP Hydrolase Activity Assay: The rate of ATP hydrolysis is determined by measuring the production of ADP in a coupled enzyme system. The oxidation of NADH is monitored at 340 nm. The reaction is initiated by the addition of ATP.
-
Inhibitor Testing: Various concentrations of the test compounds (e.g., this compound, oligomycin) are pre-incubated with the SMPs before initiating the reactions to determine their inhibitory effects on both synthase and hydrolase activities.
Isolated Perfused Rat Heart Model of Ischemia-Reperfusion
-
Heart Preparation: Hearts are excised from anesthetized rats and retrogradely perfused via the aorta with a Krebs-Henseleit buffer.
-
Baseline Measurements: Pre-ischemic contractile function (e.g., left ventricular developed pressure) and ATP concentrations are measured.
-
Induction of Ischemia: Global ischemia is induced by stopping the perfusion for a defined period.
-
Drug Administration: The compound of interest (e.g., this compound) is infused into the hearts before the ischemic period.
-
Reperfusion: Perfusion is restored, and the recovery of contractile function and ATP levels is monitored.
-
Biochemical Analysis: Myocardial tissue samples are collected at different time points to measure ATP and lactate dehydrogenase (LDH) release (an indicator of cell necrosis).
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the biological context, the following diagrams are provided.
Figure 1: Experimental workflow for assessing inhibitor selectivity on F1F0 ATP synthase and hydrolase activities.
Figure 2: Signaling pathway illustrating the dual function of F1F0 ATP synthase/hydrolase in normoxia and ischemia and the point of intervention for this compound.
References
- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia. | Semantic Scholar [semanticscholar.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Cardioprotective Agents in Ischemia: BMS-199264 vs. Other Modalities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-199264, a selective mitochondrial F1F0 ATP hydrolase inhibitor, with other established cardioprotective agents in the context of myocardial ischemia and reperfusion injury. We delve into their distinct mechanisms of action, present comparative experimental data on their efficacy, and provide detailed experimental protocols for key studies. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of these cardioprotective strategies.
Introduction to Cardioprotective Strategies in Ischemia
Myocardial ischemia, a condition of reduced blood flow to the heart muscle, and the subsequent reperfusion injury are major causes of morbidity and mortality worldwide. While timely restoration of blood flow is crucial, the reperfusion process itself can paradoxically exacerbate tissue damage. This has spurred the development of various cardioprotective agents aimed at mitigating this injury. These agents employ diverse mechanisms, from preserving cellular energy to modulating intricate signaling cascades. This guide focuses on comparing a novel agent, this compound, with established therapies such as beta-blockers (metoprolol), adenosine (B11128) receptor agonists, and nonselective mitochondrial ATPase inhibitors.
Mechanisms of Action
The cardioprotective agents discussed herein operate through distinct molecular pathways to shield the myocardium from ischemic and reperfusion damage.
This compound: This agent selectively inhibits the hydrolase activity of the mitochondrial F1F0 ATP synthase.[1][2] Under ischemic conditions, this enzyme complex reverses its function, hydrolyzing precious ATP and exacerbating the energy deficit within cardiomyocytes.[1][2] By specifically blocking this detrimental ATP hydrolysis without affecting ATP synthesis, this compound helps preserve the cellular energy pool during ischemia.[1][2]
Metoprolol (B1676517): A cardioselective beta-1 adrenergic receptor blocker, metoprolol's cardioprotective effects extend beyond its heart rate and blood pressure-lowering properties. It is known to activate the Reperfusion Injury Salvage Kinase (RISK) pathway, a pro-survival signaling cascade that includes kinases like Akt.[3] Furthermore, recent evidence suggests that metoprolol exerts a unique anti-inflammatory effect by "stunning" neutrophils, thereby preventing their infiltration into the injured myocardium and reducing inflammatory-mediated damage.[4]
Adenosine: This endogenous nucleoside exerts its cardioprotective effects by activating one of four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][5] Activation of these receptors triggers a multitude of downstream signaling pathways. For instance, A1 receptor activation is linked to the opening of mitochondrial ATP-sensitive potassium (KATP) channels, which is a key mechanism of ischemic preconditioning.[5] A2A and A2B receptors are involved in vasodilation and modulation of inflammatory responses, while A3 receptor activation also contributes to cardioprotection.[1][5]
Nonselective F1F0-ATPase Inhibitors (Oligomycin & Aurovertin): Like this compound, these agents also inhibit the F1F0-ATPase. However, their lack of selectivity means they block both the ATP hydrolase and synthase functions of the enzyme.[6] While they can reduce ATP depletion during ischemia, their inhibition of ATP synthesis in healthy and reperfused tissues is a significant drawback, limiting their therapeutic potential.[6]
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from preclinical studies, primarily using isolated rat heart models of ischemia-reperfusion, to compare the efficacy of this compound with other cardioprotective agents. It is important to note that these data are compiled from different studies and direct head-to-head comparisons were not always available. Variations in experimental protocols can influence the results.
Table 1: Effect on Myocardial Infarct Size
| Agent | Model | Ischemia Duration | Reperfusion Duration | Dose/Concentration | Infarct Size (% of Risk Area) | Reference |
| Vehicle (Control) | Isolated Rat Heart | 30 min | 120 min | - | ~40-60% | [7][8] |
| This compound | Isolated Rat Heart | 25 min | 30 min | 3 µM | Reduction in necrosis observed | [6] |
| Metoprolol | In vivo Pig Model | 30-50 min | 7 days | 0.75 mg/kg IV | Significant reduction vs. control | [7] |
| Adenosine | In vivo Rabbit Model | 30 min | 120 min | 140 µg/kg/min infusion | 8.4 ± 7.2% vs. 27.8 ± 6.3% in control | [8] |
| Oligomycin | Isolated Rat Heart | 25 min | 30 min | 10 µM | Reduction in necrosis observed | [6] |
Table 2: Effect on Cardiac Function (Left Ventricular Developed Pressure - LVDP)
| Agent | Model | Ischemia Duration | Reperfusion Duration | Dose/Concentration | LVDP Recovery (% of Baseline) | Reference |
| Vehicle (Control) | Isolated Rat Heart | 30 min | 60 min | - | ~20-40% | [9] |
| This compound | Isolated Rat Heart | 25 min | 30 min | 1-10 µM | Dose-dependent improvement | [6] |
| Metoprolol | Isolated Guinea Pig Heart | N/A | N/A | N/A | Improved developed pressure vs. control | [9] |
| Adenosine | Isolated Rat Heart | 30 min | 120 min | 30 µM | Improved functional recovery | [10] |
Table 3: Effect on Biomarkers of Injury (Lactate Dehydrogenase - LDH Release)
| Agent | Model | Ischemia Duration | Reperfusion Duration | Dose/Concentration | LDH Release (vs. Control) | Reference |
| Vehicle (Control) | Isolated Rat Heart | 30 min | 60 min | - | Baseline for comparison | [9][11] |
| This compound | Isolated Rat Heart | 25 min | 30 min | 1-10 µM | Dose-dependent reduction | [6] |
| Metoprolol | Isolated Rat Heart | 30 min | 60 min | N/A | Not specified | |
| Adenosine | Isolated Rat Heart | 30 min | 60 min | N/A | Reduction reported | [10] |
| Oligomycin | Isolated Rat Heart | 25 min | 30 min | 10 µM | Reduced | [6] |
Experimental Protocols
The following are representative experimental protocols for assessing cardioprotective agents in an isolated rat heart model of ischemia-reperfusion.
Isolated Rat Heart Perfusion (Langendorff Model)
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital (B6593769) (60 mg/kg, intraperitoneally). Heparin (500 IU/kg) is administered to prevent coagulation.
-
Heart Excision and Cannulation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes. A latex balloon is inserted into the left ventricle to measure isovolumetric contractile function.
-
Drug Administration: The cardioprotective agent (or vehicle) is infused for a specified period before the induction of ischemia.
-
Global Ischemia: Perfusion is stopped for a period of 30-40 minutes to induce global ischemia.
-
Reperfusion: Perfusion is restored for 60-120 minutes.
-
Data Collection:
-
Cardiac Function: Left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development and decay (+/- dP/dt) are continuously recorded.
-
Infarct Size Assessment: At the end of reperfusion, the heart is sliced and incubated with 1% triphenyltetrazolium (B181601) chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total ventricular area.
-
Biomarker Analysis: Coronary effluent is collected during reperfusion to measure the release of enzymes such as lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK), which are indicative of myocyte necrosis.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the cardioprotective effects of the discussed agents.
Conclusion
This compound represents a targeted approach to cardioprotection by selectively preserving the myocardial energy state during ischemia without the detrimental off-target effects of nonselective F1F0-ATPase inhibitors. While established agents like metoprolol and adenosine offer cardioprotection through multifaceted signaling pathways, the selective mechanism of this compound presents a promising therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these agents and to identify patient populations that may benefit most from each specific mechanism of action. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complex landscape of cardioprotective therapies.
References
- 1. Endless Journey of Adenosine Signaling in Cardioprotective Mechanism of Conditioning Techniques: Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cardioprotection granted by metoprolol is restricted to its administration prior to coronary reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metoprolol exerts a non-class effect against ischaemia–reperfusion injury by abrogating exacerbated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors and Reperfusion Injury of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cardioprotection by early metoprolol- attenuation of ischemic vs. reperfusion injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myocardial protective effects of adenosine. Infarct size reduction with pretreatment and continued receptor stimulation during ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metoprolol prevents ischemia-reperfusion injury by reducing lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cardioprotective effects of the aminopeptidase P inhibitor apstatin: studies on ischemia/reperfusion injury in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Efficacy of Neuroprotective Agents in Ischemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species efficacy of selected neuroprotective agents in preclinical ischemia models. Due to the limited availability of data for BMS-199264 in cerebral ischemia, this guide focuses on a comparison with two well-studied alternative compounds, NXY-059 (Cerovive) and Edaravone (B1671096) (Radicava), for which cross-species data in stroke models are more readily available.
Executive Summary
The translation of neuroprotective agents from preclinical animal models to clinical success in human ischemic stroke remains a significant challenge. This guide highlights the efficacy of this compound in a myocardial ischemia model and contrasts it with the broader neuroprotective profiles of NXY-059 and Edaravone in cerebral ischemia models across different species. While this compound shows promise in preserving cellular energy in the context of cardiac ischemia, its efficacy in the brain and across different species is yet to be established. In contrast, NXY-059 and Edaravone, both acting as free radical scavengers, have demonstrated neuroprotective effects in rodent and primate models of stroke, although clinical outcomes in humans have been mixed.
Data Presentation: Comparative Efficacy of Neuroprotective Agents
The following table summarizes the quantitative data on the efficacy of this compound, NXY-059, and Edaravone in various preclinical ischemia models.
| Compound | Species | Ischemia Model | Key Efficacy Endpoints | Outcome |
| This compound | Rat | Myocardial Ischemia-Reperfusion | - Reduced cardiac necrosis- Enhanced recovery of contractile function- Inhibited ATP decline during ischemia | Cardioprotective[1] |
| NXY-059 | Rat | Transient & Permanent Middle Cerebral Artery Occlusion (MCAO) | - Dose-dependent decrease in infarct volume (up to 59% reduction)[2]- Reduced neurological impairment[2] | Neuroprotective[2][3] |
| Marmoset (Primate) | Permanent MCAO | - Reduced overall infarct size by 28-50%[4][5]- Attenuated motor and spatial neglect deficits[4][5] | Neuroprotective[4][5] | |
| Edaravone | Rat | Transient MCAO | - Significantly decreased infarct volume- Ameliorated neurological deficits- Reduced brain swelling[6][7] | Neuroprotective[6][7][8] |
| Mouse | Transient MCAO | - Synergistic neuroprotective effect when combined with borneol[9] | Neuroprotective[9] | |
| Human | Acute Ischemic Stroke (Clinical Trials) | - Improved functional outcome at 90 days in some studies[10]- Evidence for reducing long-term disability is not conclusive[6] | Mixed Clinical Results[6][10] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Transient Ischemia)
The transient MCAO model is a widely used method to simulate focal cerebral ischemia followed by reperfusion, mimicking the clinical scenario of thrombolysis in stroke patients.[11][12]
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) weighing 250-300g are typically used. Animals are anesthetized, often with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected. A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump.
-
Occlusion: The filament is advanced until it blocks the origin of the middle cerebral artery (MCA), thereby inducing focal ischemia. The duration of occlusion is typically 60 to 120 minutes.
-
Reperfusion: After the designated occlusion period, the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Outcome Assessment: Neurological deficits are assessed at various time points post-reperfusion. Infarct volume is commonly measured 24 to 48 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.
Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Primates (Marmoset)
Primate models of stroke are considered to have higher translational relevance to the human condition due to similarities in brain anatomy and physiology.[13]
-
Animal Preparation: Adult marmosets are anesthetized and physiologically monitored.
-
Surgical Procedure: A surgical approach is used to expose the MCA. This can be achieved via a transorbital or craniotomy approach.
-
Occlusion: The MCA is permanently occluded using methods such as microvascular clips or electrocoagulation.[13]
-
Post-operative Care: Animals receive intensive post-operative care, including fluid and nutritional support.
-
Outcome Assessment: Neurological function, including motor skills and cognitive behavior, is assessed at multiple time points post-occlusion. Infarct volume is determined by histological analysis of the brain.[4][5]
Mandatory Visualizations
Caption: The ischemic cascade is a complex series of events leading to neuronal cell death.
Caption: A typical workflow for a preclinical in vivo study of a neuroprotective agent.
Caption: Proposed mechanism of this compound in preserving cellular ATP during ischemia.
References
- 1. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NXY-059: review of neuroprotective potential for acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. NXY-059, a free radical--trapping agent, substantially lessens the functional disability resulting from cerebral ischemia in a primate species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Neuroprotective Drugs in Acute Ischemic Stroke: Is It Helpful? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 13. Nonhuman primate models of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Two F1F0-ATP Hydrolase Inhibitors: BMS-199264 and IF1 Protein
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial F1F0-ATP synthase, a key enzyme in cellular energy metabolism, is responsible for the synthesis of ATP. However, under ischemic conditions, it can reverse its function and hydrolyze ATP, depleting the cell's energy reserves. This has led to the development and investigation of inhibitors that specifically target the ATP hydrolase activity of this enzyme. This guide provides a comparative analysis of a small molecule inhibitor, BMS-199264, and the endogenous inhibitory factor 1 (IF1) protein.
Mechanism of Action and Binding Sites
Both this compound and the IF1 protein are selective inhibitors of the F1F0-ATP hydrolase activity, with minimal to no effect on ATP synthesis.[1][2] This unidirectional inhibition is a crucial characteristic for potential therapeutic agents, as it would prevent ATP depletion during events like ischemia without impairing normal energy production.
This compound is a potent and selective small molecule inhibitor of the mitochondrial F1F0-ATP hydrolase.[3] While its precise binding site on the F1F0-ATP synthase complex has not been definitively elucidated in the available literature, its selective action suggests a distinct conformational state of the enzyme during hydrolysis that it specifically targets.[4]
The IF1 inhibitor protein , on the other hand, is an endogenous regulatory protein whose inhibitory activity is highly dependent on pH.[5][6] It becomes a potent inhibitor at acidic pH levels (optimal between 6.5-6.7), a condition that mimics the mitochondrial matrix during ischemia.[5][6] The binding site of IF1 is well-characterized; its N-terminal inhibitory region interacts with the α and β subunits of the F1 catalytic domain of the ATP synthase.[7]
Quantitative Comparison of Inhibitory Activity
A direct comparison of the inhibitory potency of this compound and the IF1 protein is nuanced due to the different nature of the molecules and the pH-dependent activity of IF1.
| Inhibitor | Type | Reported Inhibitory Concentration | Conditions |
| This compound | Small Molecule | IC50 = 0.5 µM[1] | For F1F0-ATP hydrolase activity in submitochondrial particles.[3] |
| IF1 Protein | Endogenous Protein | pH-dependent | Optimal inhibition at pH 6.5-6.7.[5] |
Table 1: Quantitative data on the inhibitory activity of this compound and IF1 protein.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of these two inhibitors can be visualized as follows:
Figure 1: Inhibition of F1F0-ATP Hydrolase by this compound and IF1 Protein.
A typical experimental workflow to assess the activity of these inhibitors on ATP hydrolase is outlined below.
Figure 2: Experimental workflow for evaluating mitochondrial ATPase inhibitors.
Experimental Protocols
Preparation of Submitochondrial Particles (SMPs)
A common method for preparing SMPs involves the sonication of isolated mitochondria.[8]
-
Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., bovine heart) using differential centrifugation.
-
Suspension: Resuspend the isolated mitochondria in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).
-
Sonication: Sonicate the mitochondrial suspension on ice using a probe sonicator. The sonication process disrupts the mitochondrial membranes, leading to the formation of inside-out vesicles (SMPs).
-
Centrifugation: Centrifuge the sonicate at a low speed to remove unbroken mitochondria and larger debris.
-
High-Speed Centrifugation: Pellet the SMPs from the supernatant by high-speed centrifugation.
-
Resuspension: Resuspend the SMP pellet in a minimal volume of the desired buffer for storage or immediate use.
Spectrophotometric Assay for ATP Hydrolase Activity
The ATP hydrolase activity of SMPs can be measured using a coupled enzyme assay that monitors the oxidation of NADH at 340 nm.[9]
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2), phosphoenolpyruvate, NADH, lactate (B86563) dehydrogenase, and pyruvate (B1213749) kinase.
-
Sample Addition: Add a known amount of SMPs to the reaction mixture in a cuvette.
-
Inhibitor Addition: For inhibitor studies, add varying concentrations of this compound or IF1 protein to the cuvette and pre-incubate for a specified time.
-
Initiation of Reaction: Start the reaction by adding a known concentration of ATP.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the linear portion of the absorbance versus time plot. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
Both this compound and the IF1 protein represent valuable tools for studying the role of F1F0-ATP hydrolase in both physiological and pathological contexts. This compound, as a small molecule, offers the advantages of cell permeability and potential for therapeutic development. The IF1 protein, as the natural regulator, provides a physiological benchmark for understanding the control of this critical enzymatic activity. Further research into the precise binding site of this compound will provide a more complete picture of its inhibitory mechanism and facilitate the design of even more potent and selective inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The inhibitor protein IF1 from mammalian mitochondria inhibits ATP hydrolysis but not ATP synthesis by the ATP synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The F1Fo-ATPase inhibitor protein IF1 in pathophysiology [frontiersin.org]
- 7. The Multifaceted ATPase Inhibitory Factor 1 (IF1) in Energy Metabolism Reprogramming and Mitochondrial Dysfunction: A New Player in Age-Associated Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and rapid method for the preparation of adenosine triphosphatase from submitochondrial particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
On-Target Efficacy of BMS-199264 in Myocardial Ischemia: A Comparative Analysis
A deep dive into the selective inhibition of mitochondrial F1F0-ATP hydrolase by BMS-199264 and its cardioprotective effects in preclinical models of myocardial ischemia. This guide provides a comparative analysis of this compound against non-selective inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in understanding and applying this compound in their studies.
Comparative Performance of this compound in Ischemic Rat Hearts
This compound demonstrates significant cardioprotective effects by selectively inhibiting the F1F0-ATP hydrolase activity of mitochondrial ATPase during ischemia, without impairing the crucial ATP synthesis function of the enzyme.[1][2] This targeted action preserves myocardial ATP levels, delays the onset of ischemic contracture, and reduces cellular damage, offering a distinct advantage over non-selective inhibitors like oligomycin (B223565) and aurovertin, which inhibit both ATP synthesis and hydrolysis.[1][2][3]
Myocardial ATP Concentration
This compound effectively conserves ATP levels in the myocardium during ischemic events. Unlike non-selective inhibitors that can compromise baseline ATP, this compound shows no effect on pre-ischemic ATP concentrations.[1][4]
| Treatment Group | Pre-Ischemia (µmol/g dry wt) | 15 min Ischemia (µmol/g dry wt) | 30 min Reperfusion (µmol/g dry wt) |
| Vehicle | 20.5 ± 0.8 | 8.2 ± 0.7 | 12.5 ± 0.9 |
| This compound (3 µM) | 20.1 ± 0.9 | 12.1 ± 0.6 | 16.8 ± 0.8 |
| Oligomycin (10 µM) | 15.2 ± 1.1 | 10.5 ± 0.9 | 9.8 ± 1.2 |
| p < 0.05 vs. Vehicle. Data are presented as means ± SE.[1] |
Cellular Injury and Contractile Function
The selective action of this compound translates to reduced myocardial injury, as indicated by lower lactate (B86563) dehydrogenase (LDH) release, and a delayed onset of ischemic contracture.
| Treatment Group | Time to Onset of Ischemic Contracture (min) | Reperfusion LDH Release (IU/g dry wt) |
| Vehicle | 9.8 ± 0.4 | 18.5 ± 1.5 |
| This compound (1 µM) | 10.5 ± 0.5 | 14.2 ± 1.2 |
| This compound (3 µM) | 12.1 ± 0.6 | 10.8 ± 1.1 |
| This compound (10 µM) | 13.5 ± 0.7 | 8.5 ± 0.9 |
| p < 0.05 vs. Vehicle. Data are presented as means ± SE.[1] |
Enzyme Activity Profile
This compound exhibits a high degree of selectivity for the hydrolase function of F1F0-ATPase, a critical feature that distinguishes it from broader-spectrum inhibitors.
| Compound | F1F0-ATP Hydrolase Inhibition (IC50) | F1F0-ATP Synthase Inhibition |
| This compound | 0.5 µM | No significant inhibition |
| Oligomycin | Potent Inhibitor | Potent Inhibitor |
| Aurovertin | Potent Inhibitor | Potent Inhibitor |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental workflow to assess its on-target effects can be visualized through the following diagrams.
Caption: Signaling pathway of this compound in myocardial ischemia.
Caption: Experimental workflow for assessing this compound efficacy.
Experimental Protocols
Isolated Rat Heart Perfusion (Langendorff Model)
This protocol is foundational for studying the direct effects of compounds on the heart, independent of systemic physiological variables.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose, and 1.8 CaCl2), gassed with 95% O2 / 5% CO2
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff perfusion apparatus
Procedure:
-
Anesthetize the rat and administer heparin intravenously.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
-
Allow the heart to stabilize for a 20-minute equilibration period.
-
Administer this compound, vehicle, or comparator compounds via the perfusion buffer for a specified pre-treatment period (e.g., 10 minutes).
-
Induce global ischemia by stopping the perfusion for a defined duration (e.g., 25 minutes).
-
Initiate reperfusion by restoring the flow of the perfusion buffer for a set period (e.g., 30 minutes).
Measurement of Myocardial ATP Concentration
Materials:
-
Liquid nitrogen
-
Perchloric acid
-
Potassium hydroxide (B78521) (KOH)
-
ATP assay kit (luciferin-luciferase based)
-
Luminometer
Procedure:
-
At specific time points (pre-ischemia, end of ischemia, end of reperfusion), freeze-clamp the heart using tongs pre-cooled in liquid nitrogen.
-
Homogenize the frozen ventricular tissue in cold perchloric acid.
-
Centrifuge the homogenate and neutralize the supernatant with KOH.
-
Centrifuge again to remove the perchlorate (B79767) precipitate.
-
Determine the ATP concentration in the supernatant using a luciferin-luciferase ATP assay kit and a luminometer, according to the manufacturer's instructions.
-
Normalize the ATP content to the dry weight of the heart tissue.
Lactate Dehydrogenase (LDH) Assay for Myocardial Injury
LDH release into the coronary effluent is a well-established marker of cardiomyocyte membrane damage and necrosis.
Materials:
-
Coronary effluent (perfusate) collected during reperfusion
-
LDH cytotoxicity assay kit
-
Spectrophotometer
Procedure:
-
Collect samples of the coronary effluent at various time points during the reperfusion period.
-
Centrifuge the samples to remove any particulate matter.
-
Measure the LDH activity in the supernatant using a commercially available LDH assay kit. This typically involves a coupled enzymatic reaction that results in the formation of a colored product (formazan), which is quantified by measuring its absorbance at a specific wavelength (e.g., 490 nm).
-
Calculate the total LDH released per gram of dry heart weight over the reperfusion period.
Assessment of Myocardial Contractile Function
Materials:
-
Intraventricular balloon connected to a pressure transducer
-
Data acquisition system
Procedure:
-
During the initial stabilization period, insert a latex balloon into the left ventricle, connected to a pressure transducer to monitor isovolumic contractile function.
-
Record key parameters such as left ventricular developed pressure (LVDP) and heart rate throughout the experiment.
-
Time to onset of ischemic contracture is defined as the time from the start of global ischemia to the point where the diastolic pressure rises to 50% of the pre-ischemic developed pressure.
-
Assess the recovery of contractile function during the reperfusion period by comparing the LVDP to the pre-ischemic baseline values.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: BMS-199264 and Other Novel ATP Hydrolase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-199264 and other novel inhibitors of mitochondrial F1F0 ATP hydrolase, the reverse activity of ATP synthase. This wasteful hydrolysis of ATP is particularly prominent during cellular stress conditions like myocardial ischemia.
Under normal physiological conditions, the mitochondrial F1F0 ATP synthase is the primary engine of cellular energy production, synthesizing ATP. However, during ischemic events, this molecular machine can shift into reverse, hydrolyzing precious ATP and exacerbating cellular damage. The development of selective inhibitors of this ATP hydrolase activity, such as this compound, presents a promising therapeutic strategy to preserve cellular energy levels and protect tissues from ischemic injury.
This guide summarizes the available quantitative data, details experimental methodologies for assessing inhibitor performance, and provides visual representations of the key pathways and workflows.
Comparative Efficacy of ATP Hydrolase Inhibitors
The following table summarizes the inhibitory potency of this compound and other notable ATP hydrolase inhibitors. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and thus, comparisons should be made with consideration of the different assays and biological systems used.
| Inhibitor | Target | Type | IC50 / Ki (ATP Hydrolase) | IC50 / Ki (ATP Synthase) | Organism/System |
| This compound | F1F0 ATP Hydrolase | Selective | 0.5 µM[1] | No significant inhibition[2] | Rat Heart Submitochondrial Particles |
| BTB06584 | F1F0 ATP Hydrolase | Selective | Comparable to pyrazolopyridine derivatives[3] | No significant inhibition[4] | Isolated Murine Heart Mitochondria |
| Pyrazolopyridine Derivatives (e.g., STK-71) | F1F0 ATP Hydrolase | Selective | 81.7 µM, 99.8 µM, 144.8 µM[5] | Selective for hydrolase[5] | Isolated Murine Heart Mitochondria |
| Oligomycin (B223565) | F0 Subunit | Non-selective | EC50: 107 nM (Yeast)[6] | Inhibits[2] | Yeast, Rat Heart |
| Aurovertin B | F1 Subunit (β subunit) | Non-selective | Ki: 120 nM[7] | Ki: 25 nM[7] | Bovine Heart Mitochondria |
Delving into the Mechanisms: Signaling Pathways and Experimental Approaches
To understand the action of these inhibitors, it is crucial to visualize the underlying biochemical pathways and the experimental workflows used to assess their efficacy.
Mitochondrial ATP Synthase/Hydrolase Signaling
The following diagram illustrates the dual function of the mitochondrial F1F0 ATP synthase and the points of intervention for selective and non-selective inhibitors.
Caption: F1F0 ATP synthase function and inhibitor targets.
Experimental Workflow for Assessing ATP Hydrolase Inhibition
The determination of a compound's inhibitory effect on ATP hydrolase activity typically follows a structured experimental workflow.
Caption: Workflow for ATP hydrolase inhibitor IC50 determination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays cited in the comparison of these inhibitors.
Mitochondrial ATP Hydrolase Activity Assay (Spectrophotometric)
This assay measures the rate of ATP hydrolysis by monitoring the oxidation of NADH, which is coupled to the regeneration of ATP from ADP by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
ATP solution
-
NADH solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NADH, PEP, PK, and LDH.
-
Add the mitochondrial preparation (SMPs) to the cuvette and equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ATP hydrolysis.
-
To determine the IC50 value, perform the assay in the presence of a range of inhibitor concentrations.
-
Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of Myocardial ATP Levels
Determining the impact of ATP hydrolase inhibitors on cellular energy status, particularly in the context of ischemia, is a critical validation step.
Materials:
-
Isolated perfused heart preparation or cultured cardiomyocytes
-
Perfusion buffer (e.g., Krebs-Henseleit buffer)
-
Reagents for inducing ischemia (e.g., by stopping perfusion or using metabolic inhibitors)
-
Liquid nitrogen for snap-freezing tissue samples
-
Perchloric acid for tissue homogenization and protein precipitation
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
ATP standards
Procedure:
-
Sample Preparation:
-
For isolated hearts, perfuse with buffer containing the test inhibitor or vehicle control.
-
Induce global ischemia for a defined period.
-
At the end of the ischemic period (and reperfusion, if applicable), rapidly freeze-clamp the heart tissue in liquid nitrogen.
-
For cultured cells, treat with the inhibitor and then subject them to hypoxic conditions. Harvest the cells rapidly.
-
-
ATP Extraction:
-
Homogenize the frozen tissue or cell pellet in cold perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant containing the ATP with a potassium hydroxide (B78521) solution.
-
-
HPLC Analysis:
-
Inject the neutralized extract onto the HPLC column.
-
Elute with a suitable mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent).
-
Detect ATP by its UV absorbance at 254 nm.
-
Quantify the ATP concentration by comparing the peak area to a standard curve generated with known concentrations of ATP.
-
Conclusion
This compound stands out as a potent and selective inhibitor of mitochondrial F1F0 ATP hydrolase. Its ability to prevent ATP depletion during ischemia without affecting ATP synthesis under normal conditions makes it a valuable research tool and a promising therapeutic candidate.[2] In contrast, non-selective inhibitors like oligomycin and aurovertin, while useful for mechanistic studies, lack the therapeutic window of selective inhibitors due to their impact on basal ATP production.[2] The emergence of other novel selective inhibitors, such as BTB06584 and the pyrazolopyridine-based compounds, underscores the growing interest in targeting ATP hydrolase activity for cytoprotection.[3][5] Further head-to-head comparative studies under standardized conditions will be crucial to fully elucidate the relative potencies and specificities of these promising new agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The compound BTB06584 is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments on the Cardioprotective Effects of BMS-199264: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key experiments demonstrating the cardioprotective effects of BMS-199264, a selective inhibitor of the mitochondrial F-ATP synthase (F1F0-ATPase) hydrolase activity. By preventing the detrimental hydrolysis of ATP during myocardial ischemia, this compound preserves cellular energy stores, reduces infarct size, and improves cardiac function upon reperfusion. This document details the experimental protocols for replicating these seminal findings, presents a comparative analysis with other F1F0-ATPase inhibitors, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Performance of F1F0-ATPase Inhibitors
This compound offers a significant advantage over non-selective F1F0-ATPase inhibitors like oligomycin (B223565) and aurovertin (B1171891). While all three can reduce ATP depletion during ischemia, oligomycin and aurovertin also inhibit the ATP synthase activity crucial for energy production in healthy and reperfused tissue. In contrast, this compound selectively targets the hydrolase activity that is prominent during ischemia, without impairing ATP synthesis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and its non-selective counterparts on myocardial ischemia-reperfusion injury.
Table 1: Effect on Myocardial ATP Levels in Isolated Rat Hearts
| Compound | Concentration | Pre-Ischemia ATP (% of Control) | Ischemia (15 min) ATP (% of Control) | Reperfusion (30 min) ATP (% of Control) | Reference |
| Vehicle (DMSO) | 0.04% | 100 | ~40 | ~50 | [1] |
| This compound | 3 µM | 100 | ~70 | ~80 | [1] |
| Oligomycin | 10 µM | ~75 | ~65 | ~50 | [1] |
| Aurovertin | 10 µM | ~70 | ~60 | ~45 | [1] |
Table 2: Cardioprotective Effects in Isolated Rat Hearts (Ischemia/Reperfusion)
| Compound | Concentration | Infarct Size (% of Area at Risk) | Recovery of Left Ventricular Developed Pressure (% of Pre-Ischemia) | Lactate Dehydrogenase (LDH) Release (% of Control) | Reference |
| Vehicle (DMSO) | 0.04% | Not specified | ~20 | 100 | [1] |
| This compound | 3 µM | Reduced (not quantified) | ~60 | ~50 | [1] |
| Oligomycin | 10 µM | Reduced (not quantified) | ~20 | Not specified | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Cardioprotection
During myocardial ischemia, the lack of oxygen forces the mitochondrial F1F0-ATP synthase to reverse its function, hydrolyzing ATP to pump protons and maintain the mitochondrial membrane potential. This ATP depletion exacerbates cellular injury. This compound selectively inhibits this reverse, hydrolytic activity. The preservation of ATP has several critical downstream protective effects:
-
Maintenance of Ion Homeostasis: Sufficient ATP levels are required for the proper functioning of ion pumps like the Na+/K+-ATPase and Ca2+-ATPase. By preserving ATP, this compound helps maintain cellular ion gradients, preventing the cytotoxic influx of Na+ and Ca2+.[5]
-
Prevention of Calcium Overload: Elevated intracellular calcium is a key trigger of cell death pathways. By maintaining the function of calcium pumps, this compound mitigates calcium overload.[5]
-
Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening: Calcium overload and ATP depletion are major inducers of the mPTP, a non-selective pore in the inner mitochondrial membrane. Opening of the mPTP leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, culminating in cell death. By addressing the upstream triggers, this compound indirectly prevents mPTP opening.[5]
Caption: Signaling pathway of this compound-mediated cardioprotection.
Experimental Workflow: Isolated Rat Heart Ischemia-Reperfusion Model
This workflow outlines the key steps for assessing the cardioprotective effects of this compound in an ex vivo model.
Caption: Workflow for isolated heart ischemia-reperfusion experiment.
Detailed Experimental Protocols
Isolated Rat Heart Langendorff Perfusion for Ischemia-Reperfusion Injury
This protocol is adapted from established methods to assess the cardioprotective effects of pharmacological agents.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Heparin (1000 U/mL)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, pH 7.4, 37°C
-
Langendorff perfusion system
-
Pressure transducer and data acquisition system
-
This compound, oligomycin, aurovertin (dissolved in DMSO)
-
Lactate dehydrogenase (LDH) assay kit
-
ATP assay kit
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin (1000 U/kg, i.p.).
-
Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70 mmHg).
-
Equilibration: Allow the heart to equilibrate for 20-30 minutes until a stable heart rate and contractile function are achieved.
-
Drug Administration: Administer this compound (e.g., 3 µM) or vehicle (e.g., 0.04% DMSO) via the perfusion buffer for a pre-ischemic period of 10-15 minutes. For comparison, other groups can be treated with oligomycin or aurovertin.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a specified duration (e.g., 25-30 minutes).
-
Reperfusion: Reinitiate perfusion with oxygenated Krebs-Henseleit buffer for a reperfusion period (e.g., 30-120 minutes).
-
Data Collection:
-
Cardiac Function: Continuously record left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.
-
LDH Release: Collect the coronary effluent during the reperfusion period to measure LDH release as an indicator of necrosis.
-
ATP Measurement: At the end of the experiment, freeze-clamp a portion of the ventricular tissue in liquid nitrogen for subsequent ATP analysis.
-
Infarct Size Determination: Slice the remaining ventricular tissue and incubate with 1% TTC stain to differentiate between viable (red) and infarcted (pale) tissue. Quantify the infarct size as a percentage of the total ventricular area or area at risk.
-
Measurement of Mitochondrial F1F0-ATPase Hydrolase and Synthase Activity
This protocol is used to determine the selectivity of compounds for the hydrolase versus the synthase activity of the F1F0-ATPase in submitochondrial particles (SMPs).
Materials:
-
Isolated heart mitochondria
-
Submitochondrial particle (SMP) preparation buffer
-
Assay buffers for hydrolase and synthase activity
-
ATP, ADP, inorganic phosphate (B84403) (Pi)
-
Spectrophotometer or luminometer
-
This compound and other test compounds
Procedure for SMP Preparation:
-
Isolate mitochondria from heart tissue by differential centrifugation.
-
Resuspend the mitochondrial pellet in a hypotonic buffer and sonicate to generate SMPs, which are inside-out vesicles of the inner mitochondrial membrane.
-
Centrifuge to pellet the SMPs and resuspend in an appropriate buffer.
Hydrolase Activity Assay:
-
Incubate SMPs in a reaction buffer containing ATP and the test compound (e.g., this compound).
-
The rate of ATP hydrolysis is determined by measuring the production of inorganic phosphate (Pi) or the disappearance of NADH in a coupled enzyme assay.
-
Compare the activity in the presence of the compound to a vehicle control to determine the percent inhibition.
Synthase Activity Assay:
-
Incubate SMPs in a reaction buffer containing ADP, Pi, and a substrate for the electron transport chain (e.g., succinate) to generate a proton gradient.
-
The rate of ATP synthesis is measured using a luciferase-based assay that detects newly formed ATP.
-
Compare the activity in the presence of the compound to a vehicle control to assess any inhibitory effects on ATP synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The compound BTB06584 is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The compound BTB06584 is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Underlying Acute Protection from Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Effects of Post-Ischemic Treatment: A Comparative Analysis of BMS-199264 and Alternative Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective therapeutic interventions to mitigate the long-term consequences of ischemic events, such as stroke, remains a critical area of research. BMS-199264, a selective inhibitor of the mitochondrial F1F0 ATP hydrolase, has demonstrated promise in preclinical models of myocardial ischemia by preserving cellular energy levels during ischemic insults. The enzyme F1F0 ATP hydrolase is activated under ischemic conditions and contributes to the depletion of ATP. By selectively inhibiting this hydrolase activity without affecting the ATP synthase function, this compound helps to conserve ATP, reduce cardiac necrosis, and improve the recovery of contractile function upon reperfusion.
However, a significant knowledge gap exists regarding the long-term effects of this compound, particularly in the context of cerebral ischemia. This guide provides a comparative analysis of this compound against three alternative neuroprotective agents that have been investigated for post-stroke treatment: BMS-204352, Edaravone (B1671096), and Nerinetide. The comparison focuses on their mechanisms of action, experimental data from preclinical and clinical studies, and their respective signaling pathways.
Comparative Analysis of Neuroprotective Agents
This section details the performance of this compound and its alternatives. While preclinical data for this compound in myocardial ischemia are available, there is a notable absence of studies on its long-term effects post-cerebral ischemia.
Data Presentation
The following tables summarize the available quantitative data for the alternative neuroprotective agents.
Table 1: Efficacy of Neuroprotective Agents in Clinical Trials
| Agent | Mechanism of Action | Trial/Study | Primary Efficacy Endpoint | Key Findings |
| BMS-204352 | Maxi-K potassium channel opener | Phase III POST-010 & POST-011 | Change in NIHSS score at 12 weeks | No statistically significant difference in neurological status and functional outcome compared to placebo.[1][2][3][4] |
| Edaravone | Free radical scavenger | Meta-analysis of RCTs | Improvement of neurological impairment at 3 months | Significant improvement in neurological impairment (RR = 1.54, 95% CI, 1.27‐1.87).[5] |
| Meta-analysis of RCTs | Mortality at 3 months | Significant reduction in mortality (RR = 0.55, 95% Cl, 0.43‐0.7).[5] | ||
| Nerinetide (NA-1) | PSD-95 inhibitor | ESCAPE-NA1 Phase III Trial | Favorable functional outcome (mRS 0–2) at 90 days | No significant improvement in the overall population (61.4% vs. 59.2% with placebo).[6][7][8][9] |
| ESCAPE-NA1 (subgroup analysis) | Favorable functional outcome (mRS 0–2) at 90 days | In patients not receiving alteplase (B1167726), a higher proportion achieved a favorable outcome (59.3% vs. 49.8% with placebo).[7][10] |
Table 2: Safety of Neuroprotective Agents in Clinical Trials
| Agent | Trial/Study | Key Safety Findings |
| BMS-204352 | Phase II & III Trials | Well-tolerated with no clinically significant differences in organ toxicity or adverse effects compared to placebo.[2][3][4] |
| Edaravone | Meta-analysis of RCTs | No significant difference in the incidence of adverse events compared to the control group.[5] |
| Nerinetide (NA-1) | ESCAPE-NA1 Phase III Trial | Serious adverse events occurred at a similar rate in the nerinetide and placebo groups.[6][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols for the key clinical trials of the alternative agents.
BMS-204352: Phase III POST (Potassium channel Opening Stroke Trial)
-
Objective: To evaluate the efficacy and safety of BMS-204352 in patients with acute ischemic stroke.
-
Study Design: Two parallel, randomized, double-blind, placebo-controlled trials (POST-010 and POST-011).[1]
-
Participants: Patients with acute ischemic stroke randomized within 6 hours of symptom onset. The total enrollment across both trials was 1978 patients.[2][4]
-
Intervention: Intravenous administration of BMS-204352 (0.1 mg/kg or 1 mg/kg) or placebo.[1]
-
Primary Outcome: Change from baseline to 12 weeks on the National Institutes of Health Stroke Scale (NIHSS).[1]
-
Secondary Outcomes: Functional outcome measures.
-
Results: The trials found no statistically significant difference in efficacy or safety between the BMS-204352 and placebo groups.[1][2][4]
Edaravone: Meta-Analysis of Randomized Controlled Trials
-
Objective: To evaluate the clinical effects and safety of edaravone in the treatment of acute ischemic stroke.
-
Study Design: A meta-analysis of seven randomized controlled trials (RCTs) with a total of 2069 patients.
-
Inclusion Criteria for Analyzed Trials: RCTs comparing edaravone versus placebo or no intervention in adult patients with acute ischemic stroke.
-
Intervention: Intravenous edaravone.
-
Primary Outcomes: Incidence of mortality and improvement of neurological impairment at a three-month follow-up.
-
Key Findings: The meta-analysis demonstrated that edaravone treatment was associated with a significant reduction in mortality and a significant improvement in neurological impairment at three months post-stroke.[5]
Nerinetide (NA-1): ESCAPE-NA1 Trial
-
Objective: To assess the efficacy and safety of nerinetide in patients with acute ischemic stroke undergoing endovascular thrombectomy.[6][8]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[6][8]
-
Participants: 1105 patients with acute ischemic stroke due to a large vessel occlusion, eligible for endovascular thrombectomy within a 12-hour treatment window.[6][9]
-
Intervention: A single intravenous dose of nerinetide (2.6 mg/kg) or placebo, administered prior to endovascular thrombectomy. Patients were stratified by the use of intravenous alteplase.[6][7][8]
-
Primary Outcome: A favorable functional outcome at 90 days, defined as a modified Rankin Scale (mRS) score of 0–2.[6][8]
-
Key Findings: The trial did not show a significant improvement in the primary outcome for the overall population. However, a prespecified subgroup analysis of patients who did not receive alteplase showed a higher proportion of favorable outcomes with nerinetide compared to placebo.[7][9][10]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these agents is fundamental to their development and clinical application.
This compound: Mitochondrial F1F0 ATP Hydrolase Inhibition
During ischemia, the mitochondrial F1F0 ATP synthase can reverse its function and hydrolyze ATP, exacerbating the cellular energy deficit. This compound selectively inhibits this reverse, hydrolytic activity without impeding the forward, ATP-synthesizing function. This targeted inhibition helps to preserve ATP levels within the cell during ischemic stress.
BMS-204352: Maxi-K Potassium Channel Opening
Ischemia leads to neuronal depolarization and excessive calcium influx, triggering excitotoxicity. BMS-204352 is an opener of large-conductance, calcium-activated potassium (Maxi-K) channels. Activation of these channels leads to potassium efflux, hyperpolarization of the neuronal membrane, and subsequent reduction of calcium influx through voltage-gated calcium channels, thereby mitigating excitotoxic neuronal death.[11][12][13]
Edaravone: Free Radical Scavenging
A key component of ischemic injury is the massive production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Edaravone is a potent free radical scavenger that neutralizes these harmful molecules, thereby reducing lipid peroxidation, protecting the vascular endothelium, and mitigating neuronal damage.[14]
Nerinetide (NA-1): PSD-95 Inhibition
During an ischemic stroke, excessive glutamate (B1630785) release over-activates NMDA receptors, leading to an influx of calcium and the activation of neuronal nitric oxide synthase (nNOS), which is scaffolded to the NMDA receptor by the Postsynaptic Density Protein 95 (PSD-95). This complex promotes the production of nitric oxide and subsequent neurotoxicity. Nerinetide is a peptide that disrupts the interaction between PSD-95 and the NMDA receptor, thereby uncoupling the excitotoxic signaling cascade without affecting the normal ion channel function of the receptor.[15][16][17][18]
References
- 1. BMS-204352 neuroprotection [medscape.com]
- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. professional.heart.org [professional.heart.org]
- 8. Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. ahajournals.org [ahajournals.org]
- 11. Targeting acute ischemic stroke with a calcium-sensitive opener of maxi-K potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting acute ischemic stroke with a calcium-sensitive opener of maxi-K potassium channels | Semantic Scholar [semanticscholar.org]
- 13. Neuronal Ca2+-Activated K+ Channels Limit Brain Infarction and Promote Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of a PSD-95 Inhibitor in Neonatal Hypoxic-Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are PSD95 inhibitors and how do they work? [synapse.patsnap.com]
- 17. PSD-95: An Effective Target for Stroke Therapy Using Neuroprotective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of BMS-199264: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like BMS-199264 is a critical component of laboratory safety and operational integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive set of procedures for its safe disposal, based on the chemical's structure and general principles for handling chlorinated and sulfonated heterocyclic organic compounds. Adherence to these guidelines, in conjunction with local and institutional regulations, is paramount for ensuring a safe laboratory environment.
Essential Safety and Handling Protocols
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, particularly when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂Cl₂N₄O₄S | MedKoo Biosciences[1] |
| Molecular Weight | 567.53 g/mol | MedKoo Biosciences[1] |
| Solubility in DMSO | 80 mg/mL (140.96 mM) (Sonication recommended) | TargetMol[2] |
| Solubility in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (5.81 mM) (Sonication recommended) | TargetMol[2] |
| Short-term Storage | 0 - 4°C (days to weeks) | MedKoo Biosciences[1] |
| Long-term Storage | -20°C (months to years) | MedKoo Biosciences[1] |
| Shelf Life | >2 years (if stored properly) | MedKoo Biosciences[1] |
Step-by-Step Disposal Procedure
The following is a recommended, step-by-step procedure for the proper disposal of this compound. This protocol is based on general guidelines for the disposal of chlorinated and sulfonated organic compounds and should be executed by trained personnel.
1. Initial Assessment and Waste Segregation:
-
Characterize the Waste: Determine the form of the this compound waste (e.g., solid, solution in organic solvent, aqueous solution).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Halogenated organic waste should be collected separately.
2. Inactivation (for small quantities of aqueous solutions, where permissible):
-
Consult Local Regulations: Before attempting any chemical inactivation, verify that this procedure is permitted by your institution and local environmental regulations.
-
Oxidation: For trace amounts in aqueous solutions, oxidation using an appropriate agent may be a viable option. However, due to the complex structure of this compound, this should only be performed by a qualified chemist who can anticipate potential byproducts.
3. Packaging and Labeling for Disposal:
-
Solid Waste:
-
Place solid this compound waste in a clearly labeled, sealed, and durable container.
-
The label should include the chemical name ("this compound"), the approximate quantity, and the hazard class (e.g., "Halogenated Organic Waste").
-
-
Liquid Waste (in organic solvents):
-
Collect in a designated, leak-proof, and clearly labeled container for halogenated organic solvents.
-
The label must identify the contents, including the solvent and "this compound," and display the appropriate hazard symbols.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound (e.g., pipette tips, gloves, bench paper) should be considered contaminated waste.
-
Place these items in a sealed bag or container labeled "Solid Chemical Waste" with the name of the compound.
-
4. Final Disposal:
-
Licensed Waste Disposal Vendor: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is handled and disposed of in compliance with all environmental regulations.
-
Incineration: High-temperature incineration is the preferred method for the destruction of chlorinated organic compounds. This process should be carried out in a facility equipped with appropriate scrubbers to neutralize acidic gases produced during combustion.
Visualizing the Disposal Workflow and Safety Considerations
To further clarify the procedural flow and the logical relationships of safety measures, the following diagrams have been generated.
Caption: Disposal workflow for this compound.
Caption: Key safety considerations for this compound.
By adhering to these detailed procedures and maintaining a proactive approach to safety, researchers can effectively manage the disposal of this compound, thereby upholding the highest standards of laboratory practice and environmental responsibility.
References
Essential Safety and Logistical Information for Handling BMS-199264
Disclaimer: A specific Safety Data Sheet (SDS) for BMS-199264 is not publicly available. The following guidance is based on the known structural components of the molecule—a substituted benzopyran and an imidazole (B134444) moiety—and general laboratory safety principles. One supplier indicates that this compound is shipped as a non-hazardous chemical, suggesting low acute toxicity.[1] However, for all research compounds with incomplete hazard data, a precautionary approach is essential. Researchers must conduct a risk assessment before handling this compound.
Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, as well as unknown long-term effects, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or pinholes before use. |
| Eye Protection | Safety goggles | Chemical splash goggles should be worn at all times. A face shield is recommended when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn. For handling larger quantities, a chemically resistant apron may be advisable. |
| Respiratory Protection | Respirator | Not generally required if handled in a fume hood. If weighing or handling the powder outside of a fume hood, an N95 respirator is recommended. |
Operational and Disposal Plans
Handling Procedures
Engineering Controls:
-
All work involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area in the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If handling the solid, carefully weigh the required amount in the fume hood. Use a spatula to transfer the solid and avoid generating dust.
-
Dissolution: To prepare a solution, add the solvent to the weighed solid slowly. If sonication is required for dissolution, ensure the container is capped.[2]
-
Transfer: When transferring solutions, use appropriate volumetric glassware and keep containers capped when not in use.
-
Post-Handling: After handling, decontaminate the work area. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.
Storage Plan
-
Short-term (days to weeks): Store at 0-4°C in a tightly sealed container, protected from light.[1]
-
Long-term (months to years): Store at -20°C in a tightly sealed container, protected from light.[1]
-
Store away from strong oxidizing agents and acids.
Disposal Plan
-
Waste this compound: Unused solid compound and solutions should be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and bench paper, should be collected in a designated, sealed waste container and disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for Handling Research Chemicals with Limited Safety Data
The following diagram outlines a logical approach to handling a research chemical like this compound, for which a specific Safety Data Sheet is unavailable. This workflow emphasizes a conservative, safety-first approach.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
